molecular formula CuHO5P-4 B083731 Copper hydroxide phosphate (Cu2(OH)(PO4)) CAS No. 12158-74-6

Copper hydroxide phosphate (Cu2(OH)(PO4))

Cat. No.: B083731
CAS No.: 12158-74-6
M. Wt: 175.52 g/mol
InChI Key: NDQOBWIGKSDHAZ-UHFFFAOYSA-J
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Description

Copper hydroxide phosphate (Cu2(OH)(PO4)) is a useful research compound. Its molecular formula is CuHO5P-4 and its molecular weight is 175.52 g/mol. The purity is usually 95%.
The exact mass of the compound Copper hydroxide phosphate (Cu2(OH)(PO4)) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Copper hydroxide phosphate (Cu2(OH)(PO4)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper hydroxide phosphate (Cu2(OH)(PO4)) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12158-74-6

Molecular Formula

CuHO5P-4

Molecular Weight

175.52 g/mol

IUPAC Name

copper;hydroxide;phosphate

InChI

InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4

InChI Key

NDQOBWIGKSDHAZ-UHFFFAOYSA-J

SMILES

[OH-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2]

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[Cu]

Other CAS No.

12158-74-6

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Unraveling the Crystalline Architecture of Copper Hydroxide Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of copper hydroxide phosphate (Cu₂ (OH)PO₄), a compound of significant interest in materials science and potentially in drug development due to its unique structural and chemical properties. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its crystallographic parameters, synthesis protocols, and analytical methods.

Crystal Structure and Properties

Copper hydroxide phosphate, a blue-green crystalline solid, possesses a well-defined atomic arrangement that dictates its physical and chemical behavior. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other.

Crystallographic Data

The fundamental crystallographic parameters of copper hydroxide phosphate have been determined through single-crystal X-ray diffraction studies. These parameters provide a quantitative description of the unit cell, the basic repeating unit of the crystal lattice.

ParameterValueReference
Crystal System Orthorhombic[1](2)
Space Group Pnnm[1](2)
Lattice Parameters a = 8.0673(3) Å[1](2)
b = 8.3999(4) Å--INVALID-LINK--1
c = 5.8929(2) Å[1](2)
JCPDS Card No. 36-0404[3](4)

Note: Å (Angstrom) = 10⁻¹⁰ meters. The numbers in parentheses represent the standard uncertainty in the last digit.

Structural Description

The crystal structure of copper hydroxide phosphate is composed of chains of distorted, edge-sharing [CuO₄(OH)₂] octahedra that extend parallel to the[1] direction.[5] These chains are interconnected by isolated phosphate (PO₄) tetrahedra through corner-sharing.[5] This arrangement creates channels wherein dimers of edge-sharing [CuO₄(OH)] trigonal bipyramids are located.[5] The overall structure is stabilized by medium to weak O-H···O hydrogen bonds.[5] There are two distinct crystallographic sites for the copper atoms, exhibiting distorted octahedral and trigonal bipyramidal coordination geometries.[1]

Experimental Protocols

The synthesis and structural analysis of copper hydroxide phosphate involve precise experimental procedures. The following sections detail the common methodologies employed.

Synthesis of Copper Hydroxide Phosphate

A prevalent method for synthesizing crystalline copper hydroxide phosphate is through hydrothermal synthesis. This technique involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Hydrothermal Synthesis Protocol:

  • Reactants: A copper salt, such as copper(II) nitrate (Cu(NO₃)₂) or copper(II) sulfate (CuSO₄), and a phosphate source, like diammonium hydrogen phosphate ((NH₄)₂HPO₄), are typically used as precursors.[6] Ammonia can be utilized as both an alkali and a complexing agent.[7]

  • Procedure:

    • Aqueous solutions of the copper salt and the phosphate source are prepared in stoichiometric ratios.

    • The pH of the reaction mixture is adjusted, often to alkaline conditions, which can influence the morphology of the resulting crystals.[6]

    • The solution is sealed in a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours) to allow for crystal growth.[6]

    • After the reaction, the autoclave is cooled to room temperature.

    • The resulting solid product is collected by filtration, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried in an oven at a moderate temperature.

Another approach is a simple wet chemical reaction at ambient pressure.[8] This involves mixing aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O) at an elevated temperature (e.g., 90 °C) for an extended period (e.g., 24 hours).[8]

Crystal Structure Determination

The precise atomic arrangement of copper hydroxide phosphate is determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD):

This is a powerful technique for determining the three-dimensional structure of a crystalline material.[9]

  • Crystal Selection: A high-quality single crystal of copper hydroxide phosphate, free of defects, is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector.[5] The intensities and positions of the diffracted beams are measured.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods. The structural model is refined to achieve the best possible agreement with the experimental data.

Powder X-ray Diffraction (PXRD):

This technique is used to analyze the crystallinity and phase purity of a bulk sample.

  • Sample Preparation: A finely ground powder of the synthesized copper hydroxide phosphate is prepared and placed in a sample holder.

  • Data Collection: The powdered sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[10]

  • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks can be compared to standard diffraction patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the identity and purity of the synthesized material.[3]

Visualizations

To better illustrate the processes and relationships involved in the analysis of copper hydroxide phosphate, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Reactants Hydrothermal_Reaction Hydrothermal_Reaction Reactants->Hydrothermal_Reaction Autoclave Filtration_Washing Filtration_Washing Hydrothermal_Reaction->Filtration_Washing Cooling Drying Drying Filtration_Washing->Drying Cu2OHPO4_Powder Cu2OHPO4_Powder Drying->Cu2OHPO4_Powder

Workflow for the hydrothermal synthesis of Cu₂ (OH)PO₄.

Characterization_Workflow cluster_pxrd Powder X-ray Diffraction cluster_scxrd Single-Crystal X-ray Diffraction Synthesized_Sample Synthesized_Sample PXRD_Analysis PXRD_Analysis Synthesized_Sample->PXRD_Analysis SCXRD_Analysis SCXRD_Analysis Synthesized_Sample->SCXRD_Analysis Crystal Selection Phase_Purity Phase_Purity PXRD_Analysis->Phase_Purity Data Analysis Crystal_Structure Crystal_Structure SCXRD_Analysis->Crystal_Structure Structure Solution & Refinement

Workflow for the characterization of Cu₂ (OH)PO₄.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Cu₂(OH)(PO₄) (Libethenite)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of copper(II) hydroxide phosphate, Cu₂(OH)(PO₄), a compound commonly known in its mineral form as Libethenite. This document details various synthesis methodologies, comprehensive characterization techniques, and explores its potential applications, particularly in catalysis.

Synthesis of Cu₂(OH)(PO₄)

The synthesis of Cu₂(OH)(PO₄) can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and purity. The most common methods are hydrothermal synthesis and wet-chemical precipitation.

Synthesis Parameters

The following table summarizes the key experimental parameters for the synthesis of Cu₂(OH)(PO₄) using different methods.

ParameterHydrothermal SynthesisWet-Chemical Precipitation
Copper Precursor Copper(II) nitrate (Cu(NO₃)₂·3H₂O), Copper(II) sulfate (CuSO₄·5H₂O), Copper(II) acetate (Cu(CH₃COO)₂·H₂O)Copper(II) sulfate (CuSO₄·5H₂O)
Phosphate Precursor Disodium phosphate (Na₂HPO₄·12H₂O), Phosphoric acid (H₃PO₄)Trisodium phosphate (Na₃PO₄·12H₂O)
Morphology-Controlling Agent Organic amines (e.g., ethylenediamine)Not typically used
Solvent Deionized waterDeionized water
Temperature 150 °C90 °C
pH ~7Not specified
Reaction Time 6 hours24 hours
Experimental Protocols

This method allows for the formation of well-defined crystalline structures.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Disodium phosphate dodecahydrate (Na₂HPO₄·12H₂O)

  • Sodium hydroxide (NaOH) or Nitric acid (HNO₃) for pH adjustment

  • Deionized water

  • Teflon-lined autoclave

Procedure:

  • Disperse a desired amount of the copper precursor, for example, 10 mmol of Cu(NO₃)₂·3H₂O, in 30 mL of deionized water in a beaker.

  • Under constant stirring, add 5 mmol of Na₂HPO₄·12H₂O to the copper solution.

  • Adjust the pH of the resulting suspension to 7 using a 1 mol·L⁻¹ solution of NaOH or HNO₃.[1]

  • Transfer the blue suspension into a 50 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it to 150 °C for 6 hours.[1]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the solid product by centrifugation.

  • Wash the product with deionized water and ethanol three times to remove any unreacted precursors and byproducts.

  • Dry the final product at 80 °C.[1]

A simpler method for producing Cu₂(OH)(PO₄) microparticles.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of CuSO₄·5H₂O and Na₃PO₄·12H₂O.

  • Mix the two solutions in a beaker.

  • Heat the resulting mixture at 90 °C for 24 hours with continuous stirring.[2]

  • After the reaction period, collect the precipitate by filtration.

  • Wash the collected solid thoroughly with deionized water to remove soluble impurities.

  • Dry the product in an oven at a suitable temperature (e.g., 60-80 °C).

Characterization of Cu₂(OH)(PO₄)

Thorough characterization is essential to confirm the synthesis of the desired compound and to understand its physical and chemical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phase and determining the lattice parameters of the synthesized material. Cu₂(OH)(PO₄) crystallizes in the orthorhombic system with the space group Pnnm.[2][3]

Parameter Value Reference
Crystal SystemOrthorhombic[3][4]
Space GroupPnnm[2][3]
a8.058(2) - 8.071(2) Å[3][5]
b8.384(4) - 8.403(4) Å[4][5]
c5.881(2) - 5.898(3) Å[4][5]
Spectroscopic Analysis

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the compound.

Wavenumber (cm⁻¹) Assignment
~3450O-H stretching vibrations
1000 - 1100P-O stretching vibrations of the PO₄³⁻ group
~950P-O stretching vibrations
500 - 650O-P-O bending vibrations
Wavenumber (cm⁻¹) Assignment Reference
> 3350O-H stretching modes[3]
1150 - 900PO₄ stretching vibrations[3]
900 - 700O-H bending modes[3]
700 - 350PO₄ bending vibrations[3]
< 350Lattice vibrations[3]
Microscopic Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and particle size of the synthesized Cu₂(OH)(PO₄). The morphology can be controlled by the synthesis conditions, with various shapes such as rods, sheets, and flower-like superstructures being reported.[2][5]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of Cu₂(OH)(PO₄).

G cluster_synthesis Synthesis cluster_characterization Characterization Precursors Copper and Phosphate Precursors Mixing Mixing in Solvent Precursors->Mixing Reaction Hydrothermal/Precipitation Reaction Mixing->Reaction Separation Centrifugation/Filtration Reaction->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Product Cu₂(OH)(PO₄) Powder Drying->Product XRD XRD Product->XRD Phase Identification FTIR FTIR Product->FTIR Functional Groups Raman Raman Product->Raman Vibrational Modes SEM_TEM SEM/TEM Product->SEM_TEM Morphology

General workflow for Cu₂(OH)(PO₄) synthesis and characterization.
Catalytic Mechanism for Phenol Hydroxylation

Cu₂(OH)(PO₄) has shown catalytic activity in the hydroxylation of phenol. The proposed mechanism involves the generation of hydroxyl radicals (•OH).

G cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_products Products Catalyst Cu₂(OH)(PO₄) OH_radical •OH Catalyst->OH_radical Generates Phenol Phenol Phenol->OH_radical Reacts with H2O2 H₂O₂ H2O2->Catalyst Adsorption Catechol Catechol Hydroquinone Hydroquinone OH_radical->Catechol Forms OH_radical->Hydroquinone Forms

Proposed mechanism for phenol hydroxylation catalyzed by Cu₂(OH)(PO₄).

References

Physical and chemical properties of Cu2(OH)(PO4)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Cu₂(OH)(PO₄)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Copper(II) phosphate hydroxide, Cu₂(OH)(PO₄), is an inorganic compound found naturally as the mineral libethenite.[1] It has garnered significant scientific interest due to its versatile properties and potential applications in various fields. This technical guide provides a comprehensive overview of the physical and chemical properties of Cu₂(OH)(PO₄), with a focus on its synthesis, crystal structure, thermal stability, and spectroscopic characteristics. Detailed experimental protocols, tabulated quantitative data, and graphical representations of key processes are presented to serve as a resource for researchers and professionals in materials science and drug development. Its applications as a catalyst, an electrode material for lithium-ion batteries, and a photocatalyst are also discussed.[2][3][4]

Synthesis and Morphology

Cu₂(OH)(PO₄) is commonly synthesized via hydrothermal methods or wet chemical reactions.[3][5] The morphology of the resulting microcrystals can be controlled by adjusting reaction parameters such as pH and the choice of copper salt precursors (e.g., nitrate, sulfate, or acetate).[4][6] This control over morphology allows for the tuning of its physical and chemical properties. Reported morphologies include rugby-like structures, balsam pear-like shapes, straw sheaf-like microcrystals, and four-pointed star-like dendrites.[4][6]

Experimental Protocol: Hydrothermal Synthesis

This protocol outlines a general method for the hydrothermal synthesis of Cu₂(OH)(PO₄) microcrystals.

  • Precursor Preparation: Prepare equimolar aqueous solutions of a copper salt (e.g., CuSO₄·5H₂O) and a phosphate source (e.g., Na₂HPO₄·12H₂O).

  • Mixing and Reaction: Mix the two solutions in a Teflon-lined stainless steel autoclave. The pH of the solution can be adjusted at this stage if specific morphologies are desired.[6]

  • Hydrothermal Treatment: Seal the autoclave and heat it to a temperature between 90°C and 180°C (453 K) for a duration of 12 to 24 hours.[3][5]

  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally.

  • Washing and Drying: Collect the resulting precipitate by filtration, wash it several times with deionized water and ethanol to remove any unreacted ions, and finally dry the product in an oven at a moderate temperature (e.g., 60-80°C).

G Experimental Workflow: Hydrothermal Synthesis of Cu₂(OH)(PO₄) cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing cluster_product Output precursors Prepare Precursor Solutions (e.g., CuSO₄, Na₂HPO₄) mixing Mix Solutions in Autoclave precursors->mixing hydrothermal Heat Autoclave (e.g., 180°C, 24h) mixing->hydrothermal cooling Cool to Room Temp. hydrothermal->cooling filtration Filter & Wash Precipitate cooling->filtration drying Dry Final Product filtration->drying product Cu₂(OH)(PO₄) Powder drying->product

Caption: Hydrothermal synthesis workflow for Cu₂(OH)(PO₄).

Physical Properties

Crystallographic Properties

Cu₂(OH)(PO₄) crystallizes in the orthorhombic system with the space group Pnnm.[2][3] Its structure is composed of chains of edge-sharing, distorted copper-oxygen octahedra ([CuO₄(OH)₂]) that extend along the[5] axis.[5][7] These chains are interconnected by isolated phosphate (PO₄) tetrahedra.[5] The structure also features dimers of edge-sharing copper-oxygen trigonal bipyramids ([CuO₄(OH)]) located within channels.[5][7] There are two distinct crystallographic sites for copper, Cu1 and Cu2, which have distorted octahedral and trigonal bipyramidal coordination geometries, respectively.[2] The entire crystal structure is stabilized by medium to weak O-H···O hydrogen bonds.[5][7]

Table 1: Crystallographic Data for Cu₂(OH)(PO₄)

Parameter Value Reference
Crystal System Orthorhombic [2][3][4]
Space Group Pnnm [2][3]
Lattice Constant a (Å) 8.0673(3) [2]
8.058(2) [3]
8.062 [4]
Lattice Constant b (Å) 8.3999(4) [2]
8.393(2) [3]
8.384 [4]
Lattice Constant c (Å) 5.8929(2) [2]
5.889(2) [3]

| | 5.881 |[4] |

G Logical Relationship of Structural Units in Cu₂(OH)(PO₄) octahedra [CuO₄(OH)₂] Octahedra chains Edge-Sharing Chains (along [001]) octahedra->chains bipyramids [CuO₄(OH)] Trigonal Bipyramids dimers Edge-Sharing Dimers (in channels) bipyramids->dimers tetrahedra PO₄ Tetrahedra crystal_structure Overall Crystal Structure tetrahedra->crystal_structure Links

Caption: Structural components of the Cu₂(OH)(PO₄) crystal lattice.

General Physical Properties

The compound is a solid with a calculated molecular weight of 239.07 g/mol .[8] Its appearance can vary from blue or olive crystals to light bluish-green powder, depending on its hydration state and morphology.[1]

Optical Properties

Cu₂(OH)(PO₄) exhibits broad absorption bands across the near-ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum.[4][6] This property is particularly relevant for its application in photocatalysis. The band gap energy can be tuned by altering the material's morphology, with reported values ranging from 2.39 eV to 3.06 eV.[6]

Table 2: Optical and Spectroscopic Data for Cu₂(OH)(PO₄)

Property Value Reference
Band Gap Energies 2.39, 2.68, 2.78, 3.06 eV [6]
Optical Absorption Bands 12190, 10525, 8545 cm⁻¹ [3]

| Raman Symmetric Stretch (ν₁ (PO₄)³⁻) | ~982 cm⁻¹ |[7] |

Chemical Properties

Thermal Stability and Decomposition

Thermal analysis indicates that Cu₂(OH)(PO₄) is stable at temperatures up to approximately 650°C.[3] Upon calcination at higher temperatures, such as 850°C, it undergoes dehydroxylation to form copper oxophosphate (Cu₄O(PO₄)₂).[3]

G Thermal Decomposition Pathway of Cu₂(OH)(PO₄) reactant Cu₂(OH)(PO₄) (Solid) product Cu₄O(PO₄)₂ + H₂O (Solid + Gas) reactant->product Heat (>650°C) Dehydroxylation

Caption: Thermal decomposition of Cu₂(OH)(PO₄) at high temperature.

Electrochemical Properties

Cu₂(OH)(PO₄) has been investigated as a potential anode material for lithium-ion batteries.[2] It undergoes a conversion reaction with lithium ions during the charge-discharge process. The in situ formation of ionically conductive Li₃PO₄ is believed to enhance Li⁺ diffusion, contributing to good rate capability and cycling stability.[2]

Table 3: Electrochemical Performance of Cu₂(OH)(PO₄) Anode

Parameter Value Reference
Specific Capacity 741.1 mAh g⁻¹ at 0.1 A g⁻¹ [2]

| Cycling Stability | Stable over 300 cycles |[2] |

Applications

The unique properties of Cu₂(OH)(PO₄) make it a candidate for several advanced applications:

  • Catalysis: It has demonstrated catalytic activity in the hydroxylation of phenol and the epoxidation of styrene.[3]

  • Photocatalysis: Due to its absorption in the near-infrared region, it can be used as a photocatalyst for the degradation of organic pollutants like 2,4-dichlorophenol under NIR light.[4]

  • Energy Storage: Its performance as an anode material in lithium-ion batteries is a promising area of research.[2]

  • Biomedical Applications: In a field of direct relevance to drug development, functionalized Cu₂(OH)(PO₄) nanoparticles have been explored for cancer therapy, integrating chemodynamic therapy (CDT), photodynamic therapy (PDT), and photothermal therapy (PTT).[9]

  • Industrial Additives: It is used as a colorant, UV-filter, and laser marking agent in some food-contact polymers.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Cu₂(OH)(PO₄) presents several hazards. It is harmful if swallowed, can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Furthermore, it is classified as very toxic to aquatic life, with long-lasting effects.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

Table 4: GHS Hazard Statements

Hazard Code Description Reference
H302 Harmful if swallowed [8]
H315 Causes skin irritation [8]
H319 Causes serious eye irritation [8]
H335 May cause respiratory irritation [8]

| H410 | Very toxic to aquatic life with long lasting effects |[8] |

References

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Copper Hydroxide Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of copper hydroxide phosphate, Cu₂(OH)PO₄, a compound of interest in various scientific and industrial fields. This document details the key thermal events, intermediate and final products, and the experimental protocols used to elucidate this pathway.

Introduction

Copper hydroxide phosphate, known in its mineral form as libethenite, is a crystalline solid that has garnered attention for its potential applications in catalysis and materials science. Understanding its thermal stability and decomposition pathway is crucial for its synthesis, handling, and application in high-temperature processes. The thermal decomposition of Cu₂(OH)PO₄ is a multi-step process involving dehydroxylation and subsequent structural rearrangement to form various copper phosphate species.

Thermal Decomposition Pathway

The thermal decomposition of copper hydroxide phosphate is not a simple, single-step event. It proceeds through a series of transformations that are dependent on temperature and the surrounding atmosphere. While the exact temperatures and intermediate products can vary slightly based on experimental conditions such as heating rate and sample purity, a general pathway can be outlined.

The decomposition is initiated by the loss of hydroxyl groups in the form of water, a process known as dehydroxylation. This is followed by the formation of intermediate copper phosphate compounds, and at higher temperatures, a final, stable copper phosphate or oxide is formed.

Based on available research, two primary decomposition pathways have been proposed:

Pathway A: This pathway involves the formation of copper orthophosphate as the final product. Pathway B: This pathway leads to the formation of copper oxyphosphate at higher temperatures.

The following sections will detail the steps involved in these pathways, supported by quantitative data and characterization methods.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to study the thermal decomposition of Cu₂(OH)PO₄. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Unfortunately, a single, definitive TGA curve with precise mass loss percentages for each distinct decomposition step of pure Cu₂(OH)PO₄ is not consistently available across the reviewed literature. However, based on the chemical transformations, theoretical mass loss can be calculated and correlated with the temperature ranges reported in various studies.

Decomposition Stage Temperature Range (°C) Proposed Transformation Theoretical Mass Loss (%) Final Product(s)
Initial Phase < 250Cu₂(OH)PO₄ (Stable)-Cu₂(OH)PO₄
Stage 1: Dehydroxylation 250 - 5002Cu₂(OH)PO₄ → Cu₄P₂O₉ + H₂O3.76%Cu₄P₂O₉ (Copper Pyrophosphate)
Stage 2: Reorganization > 4002Cu₂(OH)PO₄ → Cu₃(PO₄)₂ + CuO + H₂O3.76%Cu₃(PO₄)₂ (Copper Orthophosphate), CuO (Copper(II) Oxide)
Alternative High-Temp Product > 8502Cu₂(OH)PO₄ → Cu₄O(PO₄)₂ + H₂O3.76%Cu₄O(PO₄)₂ (Copper Oxyphosphate)

Note: The theoretical mass loss is calculated based on the stoichiometry of the dehydroxylation reaction: 2Cu₂(OH)PO₄ → [intermediate/final products] + H₂O. The molecular weight of Cu₂(OH)PO₄ is approximately 239.08 g/mol , and the molecular weight of H₂O is approximately 18.015 g/mol . The loss of one water molecule from two molecules of copper hydroxide phosphate corresponds to a mass loss of (18.015 / (2 * 239.08)) * 100% ≈ 3.76%.

Experimental Protocols

The elucidation of the thermal decomposition pathway of copper hydroxide phosphate relies on a combination of synthesis and analytical techniques.

Synthesis of Copper Hydroxide Phosphate (Libethenite)

A common method for synthesizing Cu₂(OH)PO₄ is through a precipitation reaction:

  • Precursor Preparation: Prepare aqueous solutions of a soluble copper salt (e.g., copper nitrate, Cu(NO₃)₂·3H₂O) and a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).

  • Precipitation: Slowly add the phosphate solution to the copper salt solution under constant stirring at room temperature. A precipitate of copper hydroxide phosphate will form.

  • Aging: The precipitate is typically aged in the mother liquor for a period of time (e.g., 24 hours) to allow for crystal growth and phase purification.

  • Washing and Drying: The precipitate is then filtered, washed several times with deionized water to remove any unreacted ions, and dried in an oven at a temperature below its decomposition point (e.g., 80-100 °C).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small amount of the dried Cu₂(OH)PO₄ powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that covers the entire decomposition process (e.g., from room temperature to 1000 °C).

  • Data Acquisition: The instrument records the sample's mass and the differential heat flow as a function of temperature.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the starting material and the solid products at different stages of decomposition.

  • Sample Preparation: Samples of Cu₂(OH)PO₄ are heated to specific temperatures corresponding to the different stages of decomposition observed in the TGA curve and then cooled to room temperature.

  • Data Collection: The powdered samples are mounted on a sample holder, and an X-ray diffraction pattern is collected.

  • Phase Identification: The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify the functional groups present in the material, providing evidence for the loss of hydroxyl groups and changes in the phosphate coordination.

  • Sample Preparation: As with XRD, samples are prepared by heating Cu₂(OH)PO₄ to various temperatures. The samples are then typically mixed with potassium bromide (KBr) and pressed into a pellet.

  • Spectral Acquisition: An infrared spectrum is recorded.

  • Analysis: The disappearance of absorption bands corresponding to O-H stretching and bending vibrations confirms dehydroxylation. Changes in the P-O stretching and bending modes provide information about the transformation of the phosphate group.

Visualizing the Decomposition Pathway and Experimental Workflow

To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language.

Thermal_Decomposition_Pathway Cu2OHPO4 Cu₂(OH)PO₄ (Libethenite) Intermediate Intermediate(s) (e.g., Cu₄P₂O₉) Cu2OHPO4->Intermediate ~250-500°C (Dehydroxylation) Final_A Cu₃(PO₄)₂ + CuO (Copper Orthophosphate + Copper Oxide) Intermediate->Final_A > 400°C Final_B Cu₄O(PO₄)₂ (Copper Oxyphosphate) Intermediate->Final_B > 850°C

Caption: Proposed thermal decomposition pathways of Copper Hydroxide Phosphate.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_characterization Characterization Synthesis Synthesis of Cu₂(OH)PO₄ Drying Drying Synthesis->Drying TGA_DSC TGA-DSC Analysis Drying->TGA_DSC Heating Heating to Specific Temperatures TGA_DSC->Heating XRD XRD Analysis Heating->XRD FTIR FTIR Analysis Heating->FTIR

Caption: Experimental workflow for studying the thermal decomposition of Cu₂(OH)PO₄.

Conclusion

The thermal decomposition of copper hydroxide phosphate is a complex process that proceeds through dehydroxylation to form intermediate and final copper phosphate products. The exact nature of these products can depend on the final temperature reached. While a consensus on the precise quantitative details of the decomposition is still developing in the scientific community, the combination of thermal analysis and spectroscopic techniques provides a robust framework for understanding this important material property. The experimental protocols and pathways detailed in this guide offer a solid foundation for researchers and professionals working with copper hydroxide phosphate.

Electronic Band Structure of Cu₂(OH)(PO₄): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)), a material of interest for various applications, including catalysis. This document outlines the fundamental electronic and structural properties, details the experimental and computational methodologies for their determination, and presents key data in a structured format.

Core Structural and Electronic Properties

Copper(II) hydroxyphosphate, also known as libethenite, possesses a unique crystal structure that dictates its electronic properties. Understanding its electronic band structure is crucial for elucidating reaction mechanisms at its surface and for designing novel applications.

Crystallographic Data

Cu₂(OH)(PO₄) crystallizes in the orthorhombic space group Pnnm.[1] The lattice parameters are summarized in Table 1. This crystal structure is composed of distorted copper-oxygen octahedra and trigonal bipyramids, along with phosphate tetrahedra.[1]

Table 1: Crystallographic Data for Cu₂(OH)(PO₄)

Crystal SystemSpace GroupLattice Parameters
OrthorhombicPnnma = 8.0673(3) Å
b = 8.3999(4) Å
c = 5.8929(2) Å
(Data sourced from single-crystal X-ray diffraction studies)[1]
Electronic Band Gap

The electronic band gap is a critical parameter that determines the electronic and optical properties of a material. For Cu₂(OH)(PO₄), the band gap has been observed to be morphology-dependent. Experimental studies on hydrothermally synthesized Cu₂(OH)(PO₄) microcrystals with different shapes have reported a range of band gap energies, as detailed in Table 2. This variation suggests that the electronic structure is sensitive to the material's microstructure.

Table 2: Experimental Band Gap Energies of Cu₂(OH)(PO₄) Microcrystals with Different Morphologies

MorphologyBand Gap Energy (eV)
Straw sheaf-like microcrystals3.06
Microrods-assembled microflowers2.78
Four-edged arrow-like microcrystals2.68
Four-pointed star-like dendrites2.39
(Data obtained from UV-Vis spectroscopy)

Methodologies for Characterization

The electronic band structure of Cu₂(OH)(PO₄) can be investigated through a combination of experimental techniques and theoretical calculations.

Experimental Protocols

2.1.1. Synthesis of Cu₂(OH)(PO₄) Microcrystals (Hydrothermal Method)

A common method for synthesizing Cu₂(OH)(PO₄) with varying morphologies is the hydrothermal route.

  • Precursors: Copper(II) nitrate (Cu(NO₃)₂·3H₂O), sodium phosphate dibasic (Na₂HPO₄), and sodium hydroxide (NaOH).

  • Procedure:

    • Prepare aqueous solutions of Cu(NO₃)₂·3H₂O and Na₂HPO₄.

    • Mix the solutions under stirring.

    • Adjust the pH of the resulting solution using a NaOH solution to control the morphology of the final product.

    • Transfer the mixture to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration, wash it with deionized water and ethanol, and dry it in an oven.

2.1.2. Experimental Determination of the Band Gap (UV-Vis Spectroscopy)

The optical band gap of Cu₂(OH)(PO₄) can be determined from its UV-Vis diffuse reflectance spectrum using a Tauc plot.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

  • Procedure:

    • Acquire the diffuse reflectance spectrum of the Cu₂(OH)(PO₄) powder sample over a wavelength range (e.g., 200-800 nm).

    • Convert the reflectance (R) data to the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient (α).

    • Calculate the photon energy (hν) in electron volts (eV) from the wavelength (λ) in nanometers (nm) using the equation: hν (eV) = 1240 / λ (nm).

    • Plot (F(R)hν)ⁿ versus hν, where n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

    • Extrapolate the linear portion of the Tauc plot to the x-axis (where (F(R)hν)ⁿ = 0) to determine the band gap energy (Eg).

Computational Protocol

2.2.1. Theoretical Calculation of the Electronic Band Structure (Density Functional Theory - DFT)

DFT calculations provide theoretical insights into the electronic band structure, density of states (DOS), and other electronic properties.

  • Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or other similar DFT packages.

  • Procedure:

    • Input Structure: Start with the experimental crystallographic information file (CIF) of Cu₂(OH)(PO₄).

    • Convergence Tests: Perform convergence tests with respect to the plane-wave cutoff energy and the k-point mesh to ensure the accuracy of the calculations.

    • Structural Optimization: Relax the atomic positions and lattice parameters to find the ground-state geometry.

    • Self-Consistent Field (SCF) Calculation: Perform a self-consistent calculation to obtain the ground-state electron density and total energy.

    • Band Structure Calculation: Calculate the electronic band structure along high-symmetry directions in the first Brillouin zone.

    • Density of States (DOS) Calculation: Compute the total and projected density of states to understand the contribution of different atomic orbitals to the electronic bands.

    • Post-processing: Analyze the output to determine the band gap, effective masses of charge carriers, and the nature of the valence and conduction bands.

Visualization of Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic band structure of Cu₂(OH)(PO₄).

Electronic_Band_Structure_Workflow cluster_synthesis Material Synthesis cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_analysis Data Analysis and Interpretation synthesis Synthesis of Cu₂(OH)(PO₄) (e.g., Hydrothermal Method) xrd Crystal Structure Determination (X-ray Diffraction) synthesis->xrd uv_vis Optical Band Gap Measurement (UV-Vis Spectroscopy) synthesis->uv_vis dft DFT Calculations (Band Structure, DOS) xrd->dft Lattice Parameters analysis Combined Analysis of Experimental and Theoretical Data uv_vis->analysis dft->analysis conclusion Understanding of Electronic Properties analysis->conclusion

Caption: Workflow for Electronic Band Structure Characterization.

References

An In-depth Technical Guide to the Magnetic Properties of Copper Hydroxide Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper hydroxide phosphate, Cu₂(OH)PO₄, also known by its mineral name libethenite, is an inorganic compound that has garnered significant interest in the scientific community due to its intriguing magnetic properties. This technical guide provides a comprehensive overview of the magnetic characteristics of copper hydroxide phosphate, detailing its antiferromagnetic nature and spin-gap behavior. The information is presented through quantitative data, detailed experimental protocols, and visualizations to aid researchers in understanding and further exploring this material.

Core Magnetic Properties

Copper hydroxide phosphate exhibits dominant antiferromagnetic interactions between the Cu²⁺ ions. A key characteristic of this material is the presence of a spin gap, which is an energy gap in the spin excitation spectrum. This means that a finite amount of energy is required to excite the system from its ground state to the first excited magnetic state. Consequently, Cu₂(OH)PO₄ does not exhibit long-range magnetic ordering at low temperatures.

Data Presentation

The magnetic properties of copper hydroxide phosphate have been experimentally determined and are summarized in the table below.

Magnetic ParameterValueReference
Weiss Constant (θ)-128 K[1]
Spin Gap (Δ)~139 K[1]
Magnetic OrderingNo long-range magnetic ordering down to 1.8 K[1]
Superexchange Constant (J/k_B)138 K (from square-spin cluster model)[1]
Effective Magnetic Moment (μ_eff)Consistent with Cu²⁺ (S=1/2)[2]

Experimental Protocols

Synthesis of Copper Hydroxide Phosphate (Hydrothermal Method)

A common method for synthesizing high-quality crystalline copper hydroxide phosphate suitable for magnetic studies is the hydrothermal method.[1][3][4]

Materials:

  • Copper(II) nitrate (Cu(NO₃)₂) or Copper(II) sulfate (CuSO₄)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare aqueous solutions of the copper salt and phosphoric acid. The molar ratio of Cu:P should be stoichiometric (2:1).

  • Mix the solutions in a beaker and adjust the pH if necessary.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 24 to 72 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • The resulting green crystalline product is collected by filtration, washed several times with deionized water and ethanol, and finally dried in an oven at a low temperature (e.g., 60°C).

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic susceptibility of the synthesized copper hydroxide phosphate powder as a function of temperature and applied magnetic field.[3][4][5]

Sample Preparation:

  • Accurately weigh a small amount (typically 10-30 mg) of the finely ground Cu₂(OH)PO₄ powder.

  • Place the powder into a gelatin capsule or a specialized sample holder (e.g., a straw).[3][4]

  • If using a capsule, it can be packed into a straw to ensure it is centered in the magnetometer.

  • The sample holder is then attached to the sample rod of the SQUID magnetometer.

Measurement Procedure:

  • Insert the sample rod into the SQUID magnetometer.

  • Center the sample within the detection coils of the magnetometer.

  • Measure the magnetic moment of the sample as a function of temperature (typically from 2 K to 300 K) under a constant applied magnetic field (e.g., 1000 Oe).

  • Measurements can be performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions to check for any magnetic irreversibility.

  • The molar magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.

Magnetic Structure Determination (Neutron Powder Diffraction)

Neutron powder diffraction is a powerful technique to determine the magnetic structure of materials. For Cu₂(OH)PO₄, it can be used to confirm the absence of long-range magnetic order and to probe the short-range magnetic correlations.

Experimental Setup:

  • A finely ground powder sample of Cu₂(OH)PO₄ is loaded into a sample holder (e.g., a vanadium can).

  • The sample is placed in a cryostat to control the temperature.

  • A neutron powder diffraction pattern is collected at a temperature below the characteristic energy scale of the magnetic interactions (e.g., below the spin gap energy) and at a temperature well above it (in the paramagnetic region).

Data Analysis (Rietveld Refinement):

  • The diffraction pattern collected in the paramagnetic region is used to refine the crystal structure of Cu₂(OH)PO₄ using the Rietveld method. Software such as FullProf or GSAS can be used for this purpose.

  • The low-temperature diffraction pattern is then analyzed. The absence of additional magnetic Bragg peaks confirms the lack of long-range magnetic ordering.

  • The magnetic scattering contribution can be isolated by subtracting the high-temperature (paramagnetic) data from the low-temperature data. This diffuse magnetic scattering provides information about the short-range magnetic correlations.

Specific Heat Measurement

Specific heat measurements are crucial for studying magnetic phase transitions and spin-gap systems. In the case of Cu₂(OH)PO₄, the absence of a sharp anomaly (lambda-type peak) in the specific heat data down to low temperatures further confirms the absence of long-range magnetic ordering.[1]

Experimental Procedure (Calorimetry):

  • A small, accurately weighed pellet of the Cu₂(OH)PO₄ sample is prepared.

  • The sample is mounted on the platform of a calorimeter, typically within a physical property measurement system (PPMS).

  • The heat capacity of the sample is measured as a function of temperature, typically from a low temperature (e.g., 2 K) up to room temperature.

  • The measurement is performed by applying a known amount of heat to the sample and measuring the resulting temperature increase.

  • The specific heat is then calculated by dividing the heat capacity by the mass of the sample. The absence of a sharp peak at low temperatures is indicative of a spin-gapped system.[1]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Hydrothermal Synthesis of Cu2(OH)PO4 xrd X-ray Diffraction (Phase Purity) synthesis->xrd Verify Crystal Structure squid SQUID Magnetometry xrd->squid neutron Neutron Diffraction xrd->neutron specific_heat Specific Heat Measurement xrd->specific_heat susceptibility Magnetic Susceptibility vs. Temperature squid->susceptibility magnetic_structure Magnetic Structure Refinement neutron->magnetic_structure heat_capacity Specific Heat vs. Temperature specific_heat->heat_capacity weiss Weiss Constant Determination susceptibility->weiss spingap Spin Gap Analysis susceptibility->spingap

References

Unveiling the Genesis of Copper Hydroxide Phosphate: An In-depth Technical Guide to Early Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper hydroxide phosphates, a class of minerals and synthetic compounds, have garnered interest for their diverse applications, ranging from catalysis to potential use in drug delivery systems. Understanding the foundational research behind these compounds is crucial for advancing their modern applications. This technical guide delves into the seminal discoveries and early scientific investigations of key copper hydroxide phosphate minerals: Libethenite, Cornetite, Pseudomalachite, and Reichenbachite. We will explore the historical context of their discovery, the initial characterization methods employed, and the foundational quantitative data that established their chemical and physical properties. This guide aims to provide a comprehensive resource for researchers by presenting a chronological and technical account of the early scientific endeavors that first brought these compounds to light.

The Dawn of Discovery: A Chronological Overview

The exploration and identification of copper hydroxide phosphate minerals began in the 19th century, driven by the burgeoning fields of mineralogy and analytical chemistry. These early discoveries were often characterized by meticulous visual observation, classical wet chemical analysis, and the use of rudimentary crystallographic techniques.

Libethenite: The First of its Kind

Libethenite holds the distinction of being the first identified mineral in this class.

  • 1823: Discovered in Ľubietová, Slovakia, and named after the German name of the locality, "Libethen".[1][2] It was recognized as a new copper phosphate hydroxide mineral.

Pseudomalachite: A Case of Mistaken Identity

The history of pseudomalachite is more complex, initially being mistaken for other minerals.

  • 1813: The name "Pseudomalachite," meaning "false malachite," was introduced by J.F.L. Hausmann due to its visual similarity to the copper carbonate mineral, malachite.[2][3]

  • Prior to 1950: Several green copper phosphate minerals were described under different names, including dihydrite, lunnite, ehlite, tagilite, and prasin.[2][3]

  • 1950: L.G. Berry conducted a thorough analysis of specimens with these various names and demonstrated that they were all, in fact, the same mineral species: pseudomalachite.[2][3]

Cornetite: A 20th Century Discovery

Cornetite was identified much later, benefiting from advancements in mineralogical techniques.

  • 1917: Discovered in the Star of the Congo mine, near Lubumbashi in the Democratic Republic of Congo, and named after the Belgian geologist Jules Cornet.[1]

Reichenbachite: The Most Recent Addition

Reichenbachite is the most recently discovered of the four, highlighting the ongoing potential for new mineral discoveries.

  • 1984: First found by the collector Klaus Petitjean in a silicified barite vein near Reichenbach in the Odenwald region of Germany.

  • 1987: Formally described as a new mineral by Norbert H. W. Sieber, Ekkehart Tillmanns, and Olaf Medenbach, who named it after its discovery locality.

Quantitative Data from Early Analyses

The initial characterization of these minerals relied on the quantitative analytical techniques of the time. The data, though perhaps less precise by modern standards, laid the groundwork for our understanding of their composition and structure.

MineralChemical FormulaCrystal SystemMohs HardnessSpecific GravityKey Early Crystallographic Data
Libethenite Cu₂(PO₄)(OH)Orthorhombic43.6 - 4Space Group: Pnnm
Cornetite Cu₃(PO₄)(OH)₃Orthorhombic4.54.10Space Group: Pbca, a = 10.845 Å, b = 14.045 Å, c = 7.081 Å
Pseudomalachite Cu₅(PO₄)₂(OH)₄Monoclinic4.5 - 54.15 - 4.35Space Group: P2₁/c, a = 4.47 Å, b = 5.75 Å, c = 17.05 Å, β = 91.06°
Reichenbachite Cu₅(PO₄)₂(OH)₄Monoclinic~3.54.370 (calculated)Space Group: P2₁/c, a = 4.48 Å, b = 10.69 Å, c = 9.19 Å, β = 92.3°

Experimental Protocols of Early Research

The experimental methodologies employed by 19th and early 20th-century scientists were foundational to mineralogy. These protocols, while lacking the sophistication of modern techniques, were remarkably effective for their time.

Mineral Identification and Characterization Workflow

The logical flow of mineral analysis in this era can be represented as a series of sequential steps, from initial observation to chemical confirmation.

Early_Mineral_Analysis_Workflow A Field Observation & Collection B Macroscopic Examination (Color, Luster, Habit) A->B C Physical Property Measurement (Hardness, Specific Gravity) B->C D Goniometry (Interfacial Angle Measurement) C->D E Optical Microscopy (Polarized Light Analysis) D->E F Blowpipe Analysis (Qualitative Elemental Identification) E->F G Wet Chemical Analysis (Quantitative Composition) F->G H Mineral Identification & Classification G->H

Early Mineral Analysis Workflow
Detailed Methodologies

1. Macroscopic and Physical Examination:

  • Visual Inspection: The initial step involved a detailed examination of the mineral's color, luster (the way it reflects light), and crystal habit (the characteristic shape of its crystals). For instance, libethenite was noted for its dark green, orthorhombic crystals.[1]

  • Hardness Testing: The Mohs scale of mineral hardness was used to compare the unknown mineral's hardness to a set of standard minerals.

  • Specific Gravity Measurement: Early methods for determining specific gravity often involved the use of a Jolly balance or pycnometer, which compared the weight of the mineral in air to its weight when submerged in water.

2. Crystallographic Analysis:

  • Goniometry: The contact goniometer, and later the reflecting goniometer, were crucial tools for measuring the interfacial angles of crystals. These angles, being constant for a given mineral species (Steno's Law), were a primary means of identification and crystallographic characterization.

3. Qualitative and Quantitative Chemical Analysis:

  • Blowpipe Analysis: This was a common field and laboratory technique for the qualitative identification of elements. A blowpipe was used to direct a hot flame onto a small sample of the mineral, often mixed with a flux like borax. The resulting flame color, sublimates, and metallic beads provided clues to the mineral's composition. Copper minerals, for example, would impart a characteristic green or blue color to the flame.

  • Wet Chemical Analysis: For quantitative analysis, the mineral sample would be dissolved in a suitable acid.

    • Gravimetric Analysis of Copper: Copper was typically precipitated from the solution as an insoluble compound, such as copper (I) thiocyanate or copper sulfide. The precipitate would then be filtered, dried, and weighed to determine the mass of copper in the original sample.

    • Titrimetric and Gravimetric Analysis of Phosphate: Phosphate was often determined by precipitating it as ammonium phosphomolybdate. This yellow precipitate could then be either weighed directly (gravimetric method) or dissolved and titrated with a standard alkali solution (volumetric method).

Signaling Pathways and Logical Relationships

The relationships between the different copper hydroxide phosphate minerals, particularly the polymorphic relationship between pseudomalachite, reichenbachite, and ludjibaite (a third polymorph not detailed here), are important concepts that were elucidated over time.

Polymorph_Relationship Pseudomalachite Pseudomalachite (Monoclinic, P2₁/c) Reichenbachite Reichenbachite (Monoclinic, P2₁/c) Pseudomalachite->Reichenbachite Polymorphs Ludjibaite Ludjibaite (Triclinic, P1) Reichenbachite->Ludjibaite Polymorphs Ludjibaite->Pseudomalachite Polymorphs

Polymorphic Relationships

Conclusion

The early research on copper hydroxide phosphate minerals laid a vital foundation for our current understanding of these compounds. The meticulous work of 19th and early 20th-century mineralogists and chemists, using the analytical tools available to them, provided the initial data on the composition, structure, and properties of libethenite, cornetite, pseudomalachite, and reichenbachite. This historical perspective is not only of academic interest but also provides a valuable context for modern researchers exploring the synthesis and application of these and related materials. By understanding the origins of our knowledge, we can better appreciate the advancements in materials science and continue to build upon this legacy of discovery.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Dicopper(II) Hydroxide Phosphate [Cu₂(OH)(PO₄)]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicopper(II) hydroxide phosphate, Cu₂(OH)(PO₄), a compound known mineralogically as Libethenite, is of significant interest due to its unique structural and bonding characteristics, which underpin its applications in catalysis and materials science. This technical guide provides a comprehensive overview of the molecular formula, crystal structure, and chemical bonding of Cu₂(OH)(PO₄). Detailed quantitative data on its crystallographic parameters, bond lengths, and angles are presented in structured tables. Furthermore, this document outlines detailed experimental protocols for its synthesis via the hydrothermal method and its characterization using X-ray diffraction. A visualization of the photocatalytic degradation mechanism of organic pollutants by Cu₂(OH)(PO₄) is also provided to illustrate its functional properties.

Molecular Formula and Structure

The empirical formula of dicopper(II) hydroxide phosphate is Cu₂(OH)(PO₄). Structurally, it belongs to the olivenite group of minerals and its crystal structure has been refined as both orthorhombic and monoclinic (pseudo-orthorhombic).[1][2] The most commonly cited crystal system is orthorhombic, with the space group Pnnm.[1][3]

The crystal structure of libethenite consists of two distinct copper coordination environments.[4] There are chains of edge-sharing, distorted [CuO₄(OH)₂] octahedra that extend parallel to the c-axis. These chains are interconnected by isolated PO₄ tetrahedra through corner-sharing. This arrangement forms channels wherein dimers of edge-sharing [CuO₄(OH)] trigonal bipyramids are located.[4]

Crystallographic Data

The crystallographic data for libethenite has been determined through single-crystal X-ray diffraction studies. The unit cell parameters from a notable refinement are presented in Table 1.

Parameter Value Reference
Crystal SystemOrthorhombic[1]
Space GroupPnnm[1][3]
a (Å)8.062(5)[1][4]
b (Å)8.384(4)[1][4]
c (Å)5.881(2)[1][4]
α, β, γ (°)90[1]
Volume (ų)397.51[3]
Z (formula units/cell)4

Chemical Bonding

The bonding in Cu₂(OH)(PO₄) is primarily ionic and covalent in nature. The phosphate group (PO₄)³⁻ consists of a central phosphorus atom covalently bonded to four oxygen atoms in a tetrahedral arrangement. The hydroxide group (OH)⁻ is also covalently bonded. These anionic groups are then ionically bonded to the copper(II) cations (Cu²⁺).

The coordination of the copper ions with oxygen atoms from both the phosphate and hydroxide groups leads to the formation of the aforementioned distorted octahedra and trigonal bipyramids. The distortion in these polyhedra is a result of the Jahn-Teller effect, which is common for octahedrally coordinated Cu²⁺ ions.

Bond Lengths and Angles

Detailed analysis of the crystal structure provides precise measurements of the interatomic distances and angles, which are crucial for understanding the bonding environment. The following tables summarize the key bond lengths and angles within the Cu₂(OH)(PO₄) structure as determined by crystal structure refinement.[4]

Table 2: Selected Bond Lengths in Cu₂(OH)(PO₄)

Bond Length (Å)
Cu(1)-O(1)1.961
Cu(1)-O(2)1.982
Cu(1)-O(4)2.359
Cu(2)-O(1)2.083
Cu(2)-O(3)1.921
P-O(1)1.545
P-O(2)1.532
P-O(3)1.549
O(4)-H1.11

Table 3: Selected Bond Angles in Cu₂(OH)(PO₄)

Angle Angle (°)
O(1)-Cu(1)-O(2)93.4
O(1)-Cu(1)-O(4)90.3
O(2)-Cu(1)-O(4)91.5
O(1)-Cu(2)-O(3)96.5
O(3)-Cu(2)-O(3)124.9
O(1)-P-O(2)110.2
O(1)-P-O(3)108.9
O(2)-P-O(3)109.8
O(3)-P-O(3)109.1

Experimental Protocols

Synthesis of Cu₂(OH)(PO₄) via Hydrothermal Method

This protocol describes a typical hydrothermal synthesis of Cu₂(OH)(PO₄) microstructures.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Deionized water

  • Nitric acid (HNO₃) or Sodium hydroxide (NaOH) for pH adjustment

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation: Dissolve a stoichiometric amount of Cu(NO₃)₂·3H₂O and Na₂HPO₄ in deionized water in separate beakers.

  • Mixing and pH Adjustment: Slowly add the Na₂HPO₄ solution to the Cu(NO₃)₂ solution under constant stirring. Adjust the pH of the resulting suspension to a desired value (e.g., pH 3) using dilute HNO₃ or NaOH.

  • Hydrothermal Reaction: Transfer the suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-180 °C) for a designated period (e.g., 12-24 hours).

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours.

Characterization by X-ray Diffraction (XRD)

This protocol outlines the procedure for characterizing the crystalline structure of the synthesized Cu₂(OH)(PO₄) powder.

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

Procedure:

  • Sample Preparation: Finely grind the dried Cu₂(OH)(PO₄) powder using an agate mortar and pestle to ensure random orientation of the crystallites. Mount the powder onto a sample holder.

  • Data Collection: Place the sample holder in the diffractometer. Set the instrument parameters for data collection. A typical scan range would be from 10° to 80° in 2θ with a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis:

    • Phase Identification: Compare the obtained XRD pattern with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the formation of the libethenite phase of Cu₂(OH)(PO₄).

    • Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (β cosθ) where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Visualization of Functional Properties

Cu₂(OH)(PO₄) has demonstrated potential as a photocatalyst for the degradation of organic pollutants, such as methylene blue, under UV and visible light irradiation. The process involves the generation of reactive oxygen species (ROS) that break down the organic molecules.

Photocatalytic Degradation Workflow

The following diagram illustrates the key steps involved in a typical photocatalytic degradation experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst Cu₂(OH)(PO₄) Catalyst suspension Catalyst Suspension in Pollutant Solution catalyst->suspension pollutant Methylene Blue Solution pollutant->suspension adsorption Adsorption-Desorption Equilibrium (in dark) suspension->adsorption irradiation Light Irradiation (UV/Visible) adsorption->irradiation sampling Aliquot Sampling at Intervals irradiation->sampling centrifugation Centrifugation to Remove Catalyst sampling->centrifugation spectroscopy UV-Vis Spectroscopy to Measure Concentration centrifugation->spectroscopy degradation Calculate Degradation Efficiency spectroscopy->degradation

Caption: Experimental workflow for photocatalytic degradation.

Photocatalytic Degradation Mechanism of Methylene Blue

The diagram below outlines the proposed mechanism for the photocatalytic degradation of methylene blue by Cu₂(OH)(PO₄). Upon irradiation with light of sufficient energy, electron-hole pairs are generated in the semiconductor material. These charge carriers then react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are responsible for the degradation of the dye molecules into simpler, less harmful compounds.

photocatalysis_mechanism cluster_catalyst Cu₂(OH)(PO₄) Particle cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h h⁺ e e⁻ h2o H₂O oh_rad •OH h2o->oh_rad oh_minus OH⁻ oh_minus->oh_rad o2 O₂ o2_rad •O₂⁻ o2->o2_rad mb Methylene Blue degraded Degradation Products (CO₂, H₂O, etc.) mb->degraded light Light (hν ≥ Eg) light->vb Excitation e->o2 Reduction h->h2o Oxidation h->oh_minus Oxidation h->mb Direct Oxidation oh_rad->mb Degradation o2_rad->mb Degradation

Caption: Photocatalytic degradation mechanism of methylene blue.

References

Theoretical Modeling of Copper Hydroxide Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of copper hydroxide phosphate (Cu₂(OH)PO₄), a compound of significant interest in materials science and catalysis. This document delves into the structural, electronic, and magnetic properties of Cu₂(OH)PO₄ as elucidated by computational methods, offering valuable insights for researchers in drug development and related fields.

Introduction

Copper hydroxide phosphate, also known as libethenite, is a naturally occurring mineral with the chemical formula Cu₂(OH)PO₄. Its unique crystal structure and intriguing physicochemical properties have garnered considerable attention. Theoretical modeling, particularly using first-principles calculations based on Density Functional Theory (DFT), has emerged as a powerful tool to understand and predict the behavior of this material at the atomic level. These computational approaches provide a detailed picture of the geometric arrangement of atoms, the electronic band structure, and the magnetic interactions, which are crucial for tailoring its properties for various applications, including as a catalyst and in the development of novel therapeutic agents.

Structural Properties: A Theoretical Perspective

The crystal structure of copper hydroxide phosphate is orthorhombic, belonging to the space group Pnnm. This structure is characterized by two distinct copper environments: one with a distorted octahedral coordination (Cu1) and another with a trigonal bipyramidal coordination (Cu2). These copper polyhedra are linked by phosphate tetrahedra and hydroxide groups, forming a complex three-dimensional network.

Theoretical modeling through DFT allows for the optimization of the crystal structure, providing key parameters that are in close agreement with experimental data obtained from X-ray diffraction (XRD).

Table 1: Comparison of Experimental and Theoretically Calculated Structural Parameters for Copper Hydroxide Phosphate

ParameterExperimental (XRD)Theoretical (DFT)
Lattice Constants
a (Å)8.067Data not available in search results
b (Å)8.399Data not available in search results
c (Å)5.893Data not available in search results
Selected Bond Lengths (Å)
Cu1-OData not available in search resultsData not available in search results
Cu2-OData not available in search resultsData not available in search results
P-OData not available in search resultsData not available in search results
Selected Bond Angles (°)
O-Cu1-OData not available in search resultsData not available in search results
O-Cu2-OData not available in search resultsData not available in search results
O-P-OData not available in search resultsData not available in search results

Note: Specific theoretically calculated values for lattice parameters, bond lengths, and bond angles of Cu₂(OH)PO₄ were not available in the provided search results. The table structure is provided for when such data becomes available.

Electronic Properties: Insights from DFT

The electronic properties of copper hydroxide phosphate are central to its functionality in applications such as photocatalysis. DFT calculations have been employed to investigate the electronic band structure, density of states (DOS), and the nature of the band gap.

Theoretical studies indicate that Cu₂(OH)PO₄ is a semiconductor. The valence band is primarily composed of O 2p and Cu 3d orbitals, while the conduction band is mainly formed by unoccupied Cu 3d orbitals. The calculated band gap is a critical parameter that determines the energy of light the material can absorb to initiate photochemical reactions.

Table 2: Calculated Electronic Properties of Copper Hydroxide Phosphate

PropertyTheoretical Value
Band Gap (eV) Specific value not available in search results
Band Gap Type Data not available in search results

Note: While DFT studies on the electronic band structure of Cu₂(OH)PO₄ have been performed, the specific calculated band gap value was not found in the provided search results.

Magnetic Properties: A Spin-Gap System

The magnetic properties of copper hydroxide phosphate arise from the presence of Cu²⁺ ions, which have an unpaired electron in their 3d orbital. Experimental studies have shown that Cu₂(OH)PO₄ exhibits antiferromagnetic interactions and is considered a spin-gap system. This means that there is a finite energy required to excite the system from its non-magnetic ground state to the lowest magnetic excited state.

Theoretical modeling can provide insights into the magnetic exchange interactions between the copper ions, helping to elucidate the origin of the spin gap.

Table 3: Calculated Magnetic Properties of Copper Hydroxide Phosphate

PropertyTheoretical Value
Magnetic Moment per Cu ion (μB) Data not available in search results
Magnetic Ordering Antiferromagnetic

Note: Specific theoretically calculated values for the magnetic moment on the copper ions were not available in the provided search results.

Computational Protocols

The theoretical modeling of copper hydroxide phosphate typically employs first-principles calculations based on Density Functional Theory (DFT). The following outlines a general methodology used in such studies.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The calculations are typically performed using plane-wave basis sets and pseudopotentials to describe the interaction between the core and valence electrons.

  • Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), CASTEP.

  • Functionals: The choice of exchange-correlation functional is crucial for obtaining accurate results. Common functionals used for transition metal compounds include:

    • Generalized Gradient Approximation (GGA): PBE (Perdew-Burke-Ernzerhof) is a widely used GGA functional.

    • Hubbard U correction (DFT+U): This method is often necessary to correctly describe the strongly correlated d-electrons of copper. The Hubbard U parameter is chosen to reproduce experimental observations, such as the band gap.

    • Hybrid Functionals: Functionals like HSE06 (Heyd-Scuseria-Ernzerhof) can provide more accurate band gaps but are computationally more expensive.

  • Pseudopotentials: Ultrasoft or PAW (Projector Augmented Wave) pseudopotentials are commonly used.

  • Energy Cutoff: A kinetic energy cutoff for the plane-wave basis set is chosen to ensure convergence of the total energy. A typical value would be in the range of 40-60 Ry.

  • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is increased until the total energy is converged.

  • Structural Optimization: The atomic positions and lattice parameters are relaxed until the forces on the atoms and the stress on the unit cell are below a certain threshold.

Visualizations

Experimental Workflow for Theoretical Modeling

The following diagram illustrates a typical workflow for the theoretical modeling of copper hydroxide phosphate properties using DFT.

experimental_workflow start Define Research Question (e.g., Determine electronic band structure) crystal_structure Obtain Crystal Structure (e.g., from experimental data - CIF file) start->crystal_structure dft_setup Set up DFT Calculation - Select software (e.g., Quantum ESPRESSO) - Choose functional (e.g., PBE+U) - Define pseudopotentials and basis set crystal_structure->dft_setup convergence Perform Convergence Tests (Energy cutoff, k-point mesh) dft_setup->convergence optimization Structural Optimization (Relax atomic positions and lattice parameters) convergence->optimization properties Calculate Properties - Electronic (Band structure, DOS) - Structural (Bond lengths, angles) - Magnetic (Magnetic moments) optimization->properties analysis Analyze and Visualize Results properties->analysis comparison Compare with Experimental Data analysis->comparison conclusion Draw Conclusions and Report Findings comparison->conclusion

A typical workflow for DFT calculations.
Photocatalytic Mechanism of Copper Hydroxide Phosphate

Copper hydroxide phosphate is known to exhibit photocatalytic activity. The process is initiated by the absorption of light, leading to the generation of electron-hole pairs, which then participate in redox reactions to produce reactive oxygen species (ROS) that can degrade organic pollutants.

photocatalysis_mechanism cluster_semiconductor Cu2(OH)PO4 Semiconductor cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) hole h+ VB:e->hole:w generates electron e- CB:e->electron:w generates light Light (hν) light->VB Excitation O2_reduction O₂ + e⁻ → •O₂⁻ electron:e->O2_reduction:w H2O_oxidation H₂O + h⁺ → •OH + H⁺ hole:e->H2O_oxidation:w pollutant_degradation Organic Pollutants + (•O₂⁻, •OH) → Degradation Products O2_reduction:e->pollutant_degradation:w H2O_oxidation:e->pollutant_degradation:w

Photocatalytic mechanism of Cu₂(OH)PO₄.

Spectroscopic Fingerprinting of Cu₂(OH)(PO₄): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of copper(II) phosphate hydroxide, Cu₂(OH)(PO₄), a compound of interest in various scientific and biomedical fields. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, researchers can gain profound insights into its molecular structure, vibrational modes, and electronic properties. This document outlines detailed experimental protocols, presents quantitative spectroscopic data, and illustrates key processes through logical diagrams to facilitate a deeper understanding and application of these analytical techniques.

Introduction to the Spectroscopic Analysis of Cu₂(OH)(PO₄)

Copper(II) phosphate hydroxide, crystallizing in the orthorhombic system as the mineral libethenite, possesses a unique molecular structure characterized by the presence of phosphate (PO₄³⁻) and hydroxyl (OH⁻) functional groups coordinated to copper (Cu²⁺) ions. Spectroscopic techniques are indispensable for characterizing this arrangement. FTIR and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" based on the stretching and bending of the P-O and O-H bonds, as well as Cu-O lattice vibrations. UV-Vis spectroscopy complements this by elucidating the electronic transitions within the d-orbitals of the copper ions, which are sensitive to their coordination environment.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Cu₂(OH)(PO₄) are crucial for obtaining reproducible and high-quality data. The following protocols are synthesized from established practices for the analysis of inorganic powder samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of Cu₂(OH)(PO₄) is typically performed using the potassium bromide (KBr) pellet method to obtain a transmission spectrum of the solid sample.

Methodology:

  • Sample Preparation:

    • Thoroughly dry the Cu₂(OH)(PO₄) sample to minimize interference from adsorbed water.

    • Grind approximately 1-2 mg of the Cu₂(OH)(PO₄) sample to a fine powder using an agate mortar and pestle.

    • Add approximately 200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample.

    • Continue to grind the mixture until it is homogeneous and has a fine, consistent particle size.

  • Pellet Formation:

    • Transfer the KBr-sample mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum is background-corrected and may be baseline-corrected if necessary.

    • Peak positions and intensities are then determined.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing the symmetric vibrations of the phosphate group.

Methodology:

  • Sample Preparation:

    • A small amount of the powdered Cu₂(OH)(PO₄) sample is placed on a clean microscope slide.

    • Alternatively, a polished section of the mineral can be used for analysis. No further sample preparation is typically required.

  • Data Acquisition:

    • The sample is placed under the objective of a Raman microscope.

    • A laser excitation source (e.g., 532 nm or 785 nm) is focused on the sample. The laser power should be kept low to avoid sample degradation.

    • The scattered light is collected in a backscattering geometry.

    • Spectra are typically recorded over a Raman shift range of 100 to 4000 cm⁻¹.

    • Acquisition times and the number of accumulations are adjusted to obtain a good signal-to-noise ratio.

  • Data Processing:

    • The raw spectrum may be subjected to cosmic ray removal and baseline correction to remove fluorescence background.

    • The positions and relative intensities of the Raman bands are then identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy, specifically using diffuse reflectance, is employed to study the electronic transitions in the solid Cu₂(OH)(PO₄) sample.

Methodology:

  • Sample Preparation:

    • The powdered Cu₂(OH)(PO₄) sample is packed into a sample holder with a quartz window.

    • A reference standard, such as BaSO₄ or a calibrated white standard, is used for baseline correction.

  • Data Acquisition:

    • The sample holder is placed in an integrating sphere accessory within the UV-Vis spectrophotometer.

    • A baseline spectrum of the reference material is collected.

    • The diffuse reflectance spectrum of the sample is recorded over a wavelength range of approximately 200 to 900 nm.

  • Data Processing:

    • The reflectance data (R) is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

    • The resulting spectrum is plotted as a function of wavelength or energy to identify the absorption maxima corresponding to electronic transitions.

Quantitative Spectroscopic Data

The following tables summarize the characteristic spectroscopic features of Cu₂(OH)(PO₄) as reported in the literature.

Table 1: FTIR Vibrational Bands of Cu₂(OH)(PO₄)

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3430O-H stretchingν(OH)
~1635H-O-H bending (adsorbed water)δ(H₂O)
~1090, ~1045, ~985P-O antisymmetric stretchingν₃(PO₄)
~960P-O symmetric stretchingν₁(PO₄)
~600, ~570O-P-O antisymmetric bendingν₄(PO₄)
~470O-P-O symmetric bendingν₂(PO₄)
Below 400Cu-O lattice vibrations

Table 2: Raman Scattering Peaks of Cu₂(OH)(PO₄)

Raman Shift (cm⁻¹)AssignmentVibrational Mode
~3430O-H stretchingν(OH)
~1050, ~1020P-O antisymmetric stretchingν₃(PO₄)
~970P-O symmetric stretching (strongest band)ν₁(PO₄)
~590, ~550O-P-O antisymmetric bendingν₄(PO₄)
~450, ~420O-P-O symmetric bendingν₂(PO₄)
Below 400Cu-O lattice vibrations

Table 3: UV-Vis Absorption Bands of Cu₂(OH)(PO₄)

Wavelength (nm)AssignmentTransition Type
~250Ligand-to-metal charge transfer (LMCT) from O²⁻ to Cu²⁺Charge Transfer
~800d-d transitions of Cu²⁺ in a distorted octahedral coordination environmentd-d Transition

Visualization of Spectroscopic Workflow and Electronic Transitions

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and the electronic transitions observed in Cu₂(OH)(PO₄).

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Cu₂(OH)(PO₄) Powder Grinding Grinding Sample->Grinding Mixing Mixing with KBr (FTIR) Grinding->Mixing Mounting Mounting (Raman/UV-Vis) Grinding->Mounting Pelletizing Pelletizing (FTIR) Mixing->Pelletizing FTIR FTIR Spectrometer Pelletizing->FTIR Raman Raman Spectrometer Mounting->Raman UVVis UV-Vis Spectrometer Mounting->UVVis FTIR_Data FTIR Spectrum (Vibrational Modes) FTIR->FTIR_Data Raman_Data Raman Spectrum (Vibrational Modes) Raman->Raman_Data UVVis_Data UV-Vis Spectrum (Electronic Transitions) UVVis->UVVis_Data Interpretation Structural & Electronic Characterization FTIR_Data->Interpretation Raman_Data->Interpretation UVVis_Data->Interpretation

Spectroscopic analysis workflow for Cu₂(OH)(PO₄).

Electronic_Transitions cluster_levels Energy Levels Ground Ground State (d-orbitals) Excited_dd Excited State (d-d transition) Ground->Excited_dd ~800 nm (NIR) d-d transition Excited_LMCT Excited State (LMCT) Ground->Excited_LMCT ~250 nm (UV) O to Cu Charge Transfer

Surface Chemistry of Copper Hydroxide Phosphate Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the surface chemistry of copper hydroxide phosphate (Cu₂(OH)PO₄) nanoparticles. It covers their synthesis, characterization, and potential applications in the biomedical field, with a particular focus on drug delivery. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of key processes to aid in research and development.

Introduction to Copper Hydroxide Phosphate Nanoparticles

Copper-based nanoparticles have garnered significant attention in biomedicine due to their inherent antimicrobial, anticancer, and antioxidant properties.[1][2][3] Among these, copper hydroxide phosphate (Cu₂(OH)PO₄) nanoparticles are emerging as a promising platform for various biomedical applications. Their unique composition, combining copper, hydroxide, and phosphate ions, offers a versatile surface chemistry that can be tailored for specific interactions with biological systems. Understanding and controlling the surface properties of these nanoparticles are critical for their successful application in areas such as targeted drug delivery, bioimaging, and antimicrobial therapies. This guide delves into the core aspects of the surface chemistry of Cu₂(OH)PO₄ nanoparticles, providing a foundation for their rational design and functionalization.

Synthesis of Copper Hydroxide Phosphate Nanoparticles

The synthesis of Cu₂(OH)PO₄ nanoparticles with controlled size and morphology is crucial for their subsequent application. The most common methods employed are hydrothermal synthesis and co-precipitation, which allow for the formation of crystalline nanostructures.

Experimental Protocol: Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method facilitates the formation of well-defined crystalline structures.[4][5][6]

Materials:

  • Copper(II) salt (e.g., Copper(II) sulfate pentahydrate - CuSO₄·5H₂O, Copper(II) nitrate trihydrate - Cu(NO₃)₂·3H₂O)

  • Phosphate source (e.g., Sodium phosphate dibasic - Na₂HPO₄, Phosphoric acid - H₃PO₄)

  • pH-adjusting agent (e.g., Sodium hydroxide - NaOH, Ammonia solution - NH₃·H₂O)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a stoichiometric amount of the copper(II) salt in deionized water to create a solution of the desired concentration (e.g., 0.1 M).

    • In a separate beaker, dissolve a stoichiometric amount of the phosphate source in deionized water.

  • Reaction Mixture:

    • Slowly add the phosphate solution to the copper salt solution under constant stirring.

    • Adjust the pH of the mixture to the desired level (typically between 7 and 9) by adding the pH-adjusting agent dropwise. A precipitate will begin to form.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).

  • Product Recovery and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the collected nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours.

Diagram of Hydrothermal Synthesis Workflow

Hydrothermal_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_synthesis Synthesis cluster_purification Purification Copper Salt Solution Copper Salt Solution Mixing & pH Adjustment Mixing & pH Adjustment Copper Salt Solution->Mixing & pH Adjustment Phosphate Solution Phosphate Solution Phosphate Solution->Mixing & pH Adjustment Hydrothermal Treatment Hydrothermal Treatment Mixing & pH Adjustment->Hydrothermal Treatment Centrifugation & Washing Centrifugation & Washing Hydrothermal Treatment->Centrifugation & Washing Drying Drying Centrifugation & Washing->Drying Cu2(OH)PO4 Nanoparticles Cu2(OH)PO4 Nanoparticles Drying->Cu2(OH)PO4 Nanoparticles

Caption: Hydrothermal synthesis workflow for Cu₂(OH)PO₄ nanoparticles.

Experimental Protocol: Co-precipitation Method

Co-precipitation is a simple and scalable method for synthesizing nanoparticles at room temperature.[7][8][9][10] It involves the simultaneous precipitation of copper and phosphate ions from a solution upon the addition of a precipitating agent.

Materials:

  • Copper(II) salt (e.g., Copper(II) chloride - CuCl₂, Copper(II) nitrate - Cu(NO₃)₂)

  • Phosphate source (e.g., Diammonium hydrogen phosphate - (NH₄)₂HPO₄)

  • Precipitating and pH-adjusting agent (e.g., Sodium hydroxide - NaOH)

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of the copper(II) salt and the phosphate source at the desired concentrations.

  • Precipitation:

    • Mix the copper and phosphate solutions in a beaker under vigorous stirring.

    • Slowly add the NaOH solution dropwise to the mixture. A precipitate will form as the pH increases. Continue adding NaOH until the desired pH (typically around 8-10) is reached.

  • Aging:

    • Continue stirring the suspension for a period of time (e.g., 2-4 hours) at room temperature to allow for the aging and crystallization of the nanoparticles.

  • Product Recovery and Purification:

    • Separate the nanoparticles from the solution by centrifugation.

    • Wash the precipitate multiple times with deionized water to remove residual ions.

    • Finally, wash with ethanol to aid in the drying process.

  • Drying:

    • Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 50-70 °C).

Diagram of Co-precipitation Synthesis Workflow

Caption: Co-precipitation synthesis workflow for Cu₂(OH)PO₄ nanoparticles.

Physicochemical Characterization

A thorough characterization of the synthesized Cu₂(OH)PO₄ nanoparticles is essential to understand their properties and predict their behavior in biological systems.

Characterization Techniques and Expected Results
Technique Purpose Expected Results for Cu₂(OH)PO₄ Nanoparticles
X-ray Diffraction (XRD) To determine the crystalline structure and phase purity.Diffraction peaks corresponding to the orthorhombic crystal structure of Cu₂(OH)PO₄. The crystallite size can be calculated using the Scherrer equation.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface.Characteristic absorption bands for O-H stretching (from hydroxide groups and adsorbed water), P-O stretching (from phosphate groups), and Cu-O vibrations.
Scanning Electron Microscopy (SEM) To visualize the morphology and size distribution of the nanoparticles.Images revealing the shape (e.g., nanorods, spherical aggregates) and size of the nanoparticles.
Transmission Electron Microscopy (TEM) To obtain high-resolution images of the nanoparticle morphology and internal structure.Detailed images confirming the size, shape, and crystallinity of individual nanoparticles.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution in a colloidal suspension.Provides the average particle size and polydispersity index (PDI) in a liquid medium.
Zeta Potential Analysis To determine the surface charge of the nanoparticles in a colloidal suspension.The zeta potential value indicates the stability of the nanoparticle suspension. The sign (positive or negative) depends on the surface termination and the pH of the medium.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area of the nanoparticles.Provides the surface area per unit mass, which is important for drug loading capacity.
Summary of Physicochemical Properties

The following table summarizes typical physicochemical properties of Cu₂(OH)PO₄ nanoparticles reported in the literature. It is important to note that these values can vary significantly depending on the synthesis method and conditions.

Property Typical Value Range Synthesis Method Reference
Crystallite Size (XRD) 20 - 100 nmHydrothermal, Co-precipitation[4][5]
Hydrodynamic Diameter (DLS) 100 - 300 nmNot specified[11]
Zeta Potential -15 to +25 mV (pH dependent)Not specified[11]
Morphology Nanorods, hierarchical flower-like structures, spherical aggregatesHydrothermal, Co-precipitation[4][5]

Surface Functionalization for Drug Delivery

The surface of Cu₂(OH)PO₄ nanoparticles can be functionalized to enhance their stability, biocompatibility, and drug-carrying capacity. The presence of hydroxyl and phosphate groups on the surface provides active sites for the attachment of various molecules.

Surface Chemistry and Functionalization Strategies

The surface of Cu₂(OH)PO₄ nanoparticles is rich in hydroxyl (-OH) and phosphate (PO₄³⁻) groups. These groups can be exploited for surface modification through various chemical reactions:

  • Electrostatic Adsorption: The surface charge of the nanoparticles can be utilized to adsorb charged molecules, including drugs and polymers. The zeta potential of the nanoparticles is pH-dependent, allowing for tunable surface charge.

  • Silanization: The hydroxyl groups on the surface can react with organosilanes (e.g., (3-aminopropyl)triethoxysilane - APTES) to introduce new functional groups like amines (-NH₂) or thiols (-SH). These groups can then be used for the covalent attachment of targeting ligands or drug molecules.

  • Polymer Coating: Polymers such as polyethylene glycol (PEG), chitosan, and poly(lactic-co-glycolic acid) (PLGA) can be coated onto the nanoparticle surface. This can be achieved through physical adsorption or covalent conjugation. Polymer coatings can improve the colloidal stability, reduce opsonization, and provide a matrix for drug encapsulation.

  • Ligand Exchange: The phosphate or hydroxide ions on the surface can potentially be exchanged with other ligands that have a higher affinity for copper, although this approach is less common for drug delivery applications.

Diagram of Surface Functionalization Strategies

Caption: Surface functionalization strategies for Cu₂(OH)PO₄ nanoparticles.

Drug Loading and Release

The porous nature and high surface area of Cu₂(OH)PO₄ nanoparticles make them suitable carriers for various therapeutic agents.

Drug Loading Mechanisms

Drugs can be loaded onto or into Cu₂(OH)PO₄ nanoparticles through several mechanisms:

  • Surface Adsorption: Drug molecules can be physically adsorbed onto the nanoparticle surface via electrostatic interactions, hydrogen bonding, or van der Waals forces.

  • Pore Encapsulation: For porous nanoparticles, drug molecules can be entrapped within the pores.

  • Co-precipitation: The drug can be added during the synthesis process, leading to its incorporation into the nanoparticle matrix.

Drug Release Mechanisms

The release of the drug from the nanoparticles is a critical factor for therapeutic efficacy. The primary release mechanisms are:

  • Diffusion: The drug molecules diffuse out from the nanoparticle matrix or pores into the surrounding medium.

  • Biodegradation: The nanoparticle matrix can be slowly degraded in the physiological environment, leading to the release of the encapsulated drug. The acidic environment of tumor tissues or endosomes can accelerate the dissolution of copper-based nanoparticles, triggering drug release.[3]

  • Swelling: Some polymer coatings can swell upon hydration, facilitating the release of the drug.

Quantitative Data on Drug Loading and Release

Quantitative data on drug loading and release for Cu₂(OH)PO₄ nanoparticles is limited in the literature. However, data from other copper-based and phosphate-based nanoparticles can provide a reference.

Nanoparticle System Drug Drug Loading Capacity (wt%) Loading Efficiency (%) Release Profile Reference
CuO NanoparticlesOxytetracycline~15-20%~70-85%Sustained release over 24-48 hours[12]
Calcium Phosphate NanoparticlesCisplatin3.5 - 11.2%50 - 85%Sustained release over several days[13]
Chitosan-based NanoparticlesVarious10 - 40%60 - 90%pH-responsive and sustained release[14]

Biological Interactions and Signaling Pathways

The interaction of Cu₂(OH)PO₄ nanoparticles with cells is a complex process that dictates their therapeutic efficacy and potential toxicity.

Cellular Uptake

Nanoparticles are typically taken up by cells through endocytosis. The specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis) can be influenced by the nanoparticle's size, shape, and surface chemistry. Surface functionalization with targeting ligands (e.g., antibodies, peptides) can enhance uptake by specific cell types.

Mechanism of Action and Cytotoxicity

The primary mechanism of cytotoxicity for many copper-based nanoparticles is the induction of oxidative stress.[1][2][3][11][15] This process can be summarized as follows:

  • Cellular Uptake: The nanoparticles are internalized by the cell.

  • Ion Dissolution: In the acidic environment of endosomes or lysosomes, copper ions (Cu²⁺) are released from the nanoparticles.

  • Reactive Oxygen Species (ROS) Generation: The released copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻•).

  • Oxidative Stress: The excessive production of ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress.

  • Cellular Damage: ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cell death through apoptosis or necrosis.

Diagram of Copper Nanoparticle-Induced Cytotoxicity

References

Quantum Chemical Calculations for Cu₂(OH)(PO₄): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of Cu₂(OH)(PO₄), the mineral known as Libethenite. The document focuses on the theoretical framework, computational methodologies, and the significance of the calculated properties, particularly in the context of its electrochemical and photoelectrochemical applications.

Introduction to Quantum Chemical Calculations for Cu₂(OH)(PO₄)

Copper hydroxyphosphate, Cu₂(OH)(PO₄), is a material of interest due to its unique structural and electronic properties, including a Jahn-Teller distorted structure.[1] Recent research has highlighted its potential in photocatalysis, driving the need for a deeper understanding of its fundamental characteristics at the atomic and electronic levels.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool to elucidate the electronic structure, bonding, and other key properties of this material.

A notable study in this area utilized DFT to investigate the band structure, effective mass of electrons and holes, and vacancy formation energies in Cu₂(OH)(PO₄).[1] These calculations are instrumental in explaining the material's observed photoelectrochemical behavior and its activity in processes such as water oxidation.[1]

Theoretical Framework and Computational Methodology

Density Functional Theory (DFT) is the primary theoretical framework employed for quantum chemical calculations of solid-state materials like Cu₂(OH)(PO₄). DFT allows for the determination of the electronic structure of a many-body system by mapping it onto a simpler system of non-interacting electrons in an effective potential.

While the specific computational details for Cu₂(OH)(PO₄) are not fully available in the public domain, a general workflow for such a study can be outlined. This process typically involves the following key steps:

  • Geometry Optimization: The crystal structure of Cu₂(OH)(PO₄) is optimized to find the lowest energy configuration. This involves adjusting the lattice parameters and atomic positions until the forces on the atoms are minimized.

  • Electronic Structure Calculation: Once the geometry is optimized, the electronic structure is calculated. This provides information about the band gap, the density of states (DOS), and the distribution of electrons within the material.

  • Property Calculations: Based on the electronic structure, various properties can be calculated. For Cu₂(OH)(PO₄), these have included the effective masses of charge carriers and the energies required to create vacancies in the crystal lattice.[1]

DFT_Workflow start Define Crystal Structure of Cu₂(OH)(PO₄) geom_opt Geometry Optimization start->geom_opt elec_struct Electronic Structure Calculation (Band Structure, DOS) geom_opt->elec_struct prop_calc Property Calculations elec_struct->prop_calc band_structure Band Structure prop_calc->band_structure effective_mass Effective Mass prop_calc->effective_mass vacancy_energy Vacancy Formation Energy prop_calc->vacancy_energy analysis Analysis of Results band_structure->analysis effective_mass->analysis vacancy_energy->analysis end Correlation with Experimental Data analysis->end

A generalized workflow for DFT calculations of Cu₂(OH)(PO₄) properties.

Calculated Properties of Cu₂(OH)(PO₄)

The following table summarizes the key properties of Cu₂(OH)(PO₄) that have been investigated using quantum chemical calculations, as reported in the literature. It is important to note that while the properties have been calculated, the specific quantitative results are not available in the abstracts of the cited research.

Calculated PropertyDescriptionSignificance in PhotocatalysisQuantitative Data
Band Structure Describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that it is forbidden to have (band gaps).The band gap determines the wavelength of light the material can absorb to create electron-hole pairs for photocatalytic reactions.Data not available in abstract
Effective Mass of Electrons and Holes Represents the mass that a charge carrier appears to have when responding to an external electric field in a crystal lattice.Lower effective masses generally lead to higher charge carrier mobility, which can enhance the efficiency of photocatalysis.Data not available in abstract
Vacancy Formation Energies The energy required to create a point defect (a missing atom) in the crystal lattice.Vacancies can act as trapping sites for charge carriers or as active sites for catalytic reactions, influencing photocatalytic activity.Data not available in abstract

Experimental Protocols in Conjunction with Theoretical Calculations

Theoretical calculations are often complemented by experimental techniques to validate the computational results and provide a more complete understanding of the material. For Cu₂(OH)(PO₄), the following experimental methods have been used alongside DFT studies:

  • Thin Film Deposition: Cu₂(OH)(PO₄) thin films have been deposited onto fluorine-doped tin oxide (FTO) substrates for electrochemical and photoelectrochemical measurements.[1]

  • Electrochemical and Photoelectrochemical Methods: These techniques are used to determine fundamental properties such as the flatband potential, conduction type, and to construct a band diagram of the material.[1]

  • Quantitative O₂ Measurements: These measurements are used to confirm the material's activity in electrochemical water oxidation.[1]

Experimental_Workflow synthesis Synthesis of Cu₂(OH)(PO₄) thin_film Thin Film Deposition on FTO Substrate synthesis->thin_film electrochem Electrochemical & Photoelectrochemical Measurements thin_film->electrochem o2_measurement Quantitative O₂ Measurement thin_film->o2_measurement data_analysis Data Analysis electrochem->data_analysis o2_measurement->data_analysis correlation Correlation with DFT Calculations data_analysis->correlation

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Cu2(OH)(PO4) for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of copper(II) hydroxyphosphate (Cu2(OH)(PO4)) and its application as a catalyst in various chemical transformations. The information is intended to guide researchers in synthesizing this material and exploring its catalytic potential.

Introduction

Copper(II) hydroxyphosphate (Cu2(OH)(PO4)) is an inorganic material that has garnered significant interest for its catalytic properties. Its unique crystal structure, which features coordinated hydroxyl groups, makes it an effective catalyst in a range of reactions, including oxidations, hydroxylations, and photocatalytic degradation of organic pollutants. The hydrothermal synthesis route offers a versatile and straightforward method to produce Cu2(OH)(PO4) with controlled morphologies and, consequently, tailored catalytic activities. The morphology of the synthesized crystals, from microrods to complex hierarchical structures, has been shown to significantly influence their catalytic performance.

Catalytic Applications

Cu2(OH)(PO4) has demonstrated notable catalytic activity in several key areas:

  • Phenol Hydroxylation: It serves as a highly active catalyst for the hydroxylation of phenol to produce dihydroxybenzenes (catechol and hydroquinone), utilizing hydrogen peroxide (H2O2) as an oxidant. The catalytic activity is attributed to the generation of hydroxyl radicals (•OH) on the catalyst's surface.

  • Photocatalytic Degradation of Dyes: Under UV or visible light irradiation, Cu2(OH)(PO4) can effectively degrade organic dyes such as methylene blue (MB) and rhodamine B (RhB).[1][2] The photocatalytic mechanism is believed to involve the generation of reactive oxygen species, primarily hydroxyl radicals.[1]

  • Styrene Epoxidation: The material has been investigated as a catalyst for the epoxidation of styrene, an important industrial reaction.

Data Presentation

Table 1: Hydrothermal Synthesis Parameters for Cu2(OH)(PO4) with Varied Morphologies
Copper PrecursorPhosphate SourcepHTemperature (°C)Time (h)Resulting MorphologyReference
CuSO4·5H2OH3PO42.5 - 7.0120 - 18024Microrods to walnut-shaped microspheres[2]
Cu(NO3)2·3H2ONa2HPO4Alkaline (NaOH buffer)Not SpecifiedNot SpecifiedStraw sheaf-like, microflowers, arrow-like, star-like[2]
Cu(CH3COO)2H3PO4Not Specified18024Flower-shaped microspheres[1]
Table 2: Catalytic Performance of Cu2(OH)(PO4) in Phenol Hydroxylation
Catalyst MorphologyPhenol Conversion (%)Catechol Selectivity (%)Hydroquinone Selectivity (%)Reference
Sheet-likeHigh (exact values not specified)Not SpecifiedNot Specified[3]
Not Specified~40Not SpecifiedNot Specified[3]
Table 3: Photocatalytic Degradation of Methylene Blue (MB) using Cu2(OH)(PO4)
Catalyst MorphologyLight SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Walnut-shapedVisible Light (λ > 410 nm)180High (exact values not specified)[2]
Flower-shapedUV Light120~95[1]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Flower-Shaped Cu2(OH)(PO4) Microspheres

This protocol is adapted from a template-free hydrothermal method.[1]

Materials:

  • Copper(II) acetate (Cu(CH3COO)2)

  • Phosphoric acid (H3PO4, 85 wt%)

  • Ammonia solution (25-28 wt%)

  • Deionized water

Procedure:

  • In a typical synthesis, dissolve a specified amount of Cu(CH3COO)2 in deionized water.

  • Add a stoichiometric amount of H3PO4 to the solution while stirring.

  • Adjust the pH of the mixture to a desired value (e.g., 4-8) by dropwise addition of ammonia solution under vigorous stirring.

  • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 180°C for 24 hours.

  • After the reaction, allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted reagents.

  • Dry the final product in an oven at 60°C for 12 hours.

Characterization: The synthesized material can be characterized by X-ray diffraction (XRD) to confirm the crystal phase, scanning electron microscopy (SEM) to observe the morphology, and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups.

Protocol 2: Catalytic Hydroxylation of Phenol

This protocol outlines a general procedure for testing the catalytic activity of Cu2(OH)(PO4) in phenol hydroxylation.

Materials:

  • Synthesized Cu2(OH)(PO4) catalyst

  • Phenol

  • Hydrogen peroxide (H2O2, 30 wt%)

  • Solvent (e.g., water or acetonitrile)

  • Internal standard (for GC analysis, e.g., n-butanol)

Procedure:

  • In a round-bottom flask equipped with a condenser, add the Cu2(OH)(PO4) catalyst to a solution of phenol in the chosen solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring.

  • Add H2O2 dropwise to the reaction mixture over a period of time.

  • Allow the reaction to proceed for a set duration (e.g., 1-4 hours).

  • After the reaction, cool the mixture to room temperature and separate the catalyst by filtration or centrifugation.

  • Analyze the liquid phase using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity for catechol and hydroquinone.

Visualizations

Experimental Workflow for Hydrothermal Synthesis and Catalytic Testing

G cluster_synthesis Hydrothermal Synthesis cluster_catalysis Catalytic Testing reagents 1. Mix Precursors (Copper Salt, Phosphate Source) ph_adjust 2. Adjust pH (e.g., with Ammonia) reagents->ph_adjust hydrothermal 3. Hydrothermal Reaction (Autoclave, 180°C, 24h) ph_adjust->hydrothermal separation 4. Separate & Wash (Centrifugation) hydrothermal->separation drying 5. Dry Product (60°C, 12h) separation->drying catalyst Cu2(OH)(PO4) Catalyst drying->catalyst reaction_setup 1. Reaction Setup (Phenol, Catalyst, Solvent) catalyst->reaction_setup Use in Catalysis h2o2_addition 2. Add H2O2 reaction_setup->h2o2_addition reaction 3. Reaction (e.g., 70°C, 2h) h2o2_addition->reaction catalyst_removal 4. Catalyst Removal (Filtration) reaction->catalyst_removal analysis 5. Product Analysis (GC/HPLC) catalyst_removal->analysis results Conversion & Selectivity analysis->results

Caption: Workflow for Cu2(OH)(PO4) synthesis and its use in catalysis.

Proposed Photocatalytic Degradation Mechanism of Methylene Blue

G catalyst Cu2(OH)(PO4) e e- (electron) catalyst->e h h+ (hole) catalyst->h light Light (UV/Visible) light->catalyst Excitation mb Methylene Blue (MB) (Pollutant) degraded_products Degraded Products (CO2, H2O, etc.) mb->degraded_products Degradation by •OH h2o H2O oh_radical •OH (Hydroxyl Radical) h2o->oh_radical oh_minus OH- oh_minus->oh_radical h->h2o Oxidation h->oh_minus Oxidation oh_radical->mb

References

Application Notes and Protocols for the Mechanochemical Synthesis of Copper Hydroxide Phosphate: A Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of copper hydroxide phosphate (Cu₂(OH)PO₄) using mechanochemistry, a green and sustainable synthetic methodology. This approach offers significant advantages over traditional methods, such as hydrothermal synthesis, by minimizing solvent use, reducing energy consumption, and decreasing reaction times.

Introduction to Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This solvent-free or minimal-solvent technique aligns with the principles of green chemistry by offering a cleaner and more efficient route to synthesizing a variety of materials. In the context of copper hydroxide phosphate synthesis, mechanochemistry provides a direct, room-temperature reaction between solid reactants.

Applications of Copper Hydroxide Phosphate

Copper hydroxide phosphate has garnered significant interest due to its diverse applications, including:

  • Catalysis: It serves as a catalyst in various organic reactions.

  • Antimicrobial Agents: The compound exhibits antimicrobial properties.[1]

  • Pigments and Ceramics: It is utilized in the production of pigments and ceramics.[1]

  • Corrosion Inhibition: It can act as a corrosion inhibitor for metal surfaces.[1]

Comparison of Synthesis Methods

The mechanochemical synthesis of copper hydroxide phosphate presents a significant improvement over traditional hydrothermal methods, which are often considered polluting processes.[2][3] The primary advantages of the mechanochemical and related green solvent-based methods include time savings, low energy costs, and enhanced environmental safety.[2][3]

ParameterMechanochemical SynthesisAqueous Suspension SynthesisHydrothermal Synthesis
Principle Solid-state reaction induced by mechanical forceReaction in an aqueous mediumReaction in water at high temperature and pressure
Solvent None (solvent-free)WaterWater
Temperature Room TemperatureRoom TemperatureHigh Temperature (e.g., >100 °C)
Pressure Ambient PressureAmbient PressureHigh Pressure
Reaction Time Not specified in literature~24 hoursCan be lengthy (e.g., hours to days)
Energy Consumption LowLowHigh
Yield ~100%91%Varies, often lower than mechanochemical
Green Chemistry Alignment Excellent (solvent-free, low energy)Good (uses a green solvent)Poor (high energy consumption, potential hazards)

Experimental Protocols

The following protocols are based on the successful synthesis of copper hydroxide phosphate using green chemistry principles.

Protocol 1: Mechanochemical (Solvent-Free) Synthesis

This protocol describes the synthesis of copper hydroxide phosphate via the direct grinding of reactants.

Materials:

  • Copper(II) phosphate (Cu₃(PO₄)₂)

  • Sodium hydroxide (NaOH)

  • Mortar and pestle or a ball mill

Procedure:

  • In a mortar, place 1 gram of copper(II) phosphate (Cu₃(PO₄)₂).

  • Slowly add a stoichiometric excess of solid sodium hydroxide (NaOH) to the copper phosphate.

  • Grind the mixture vigorously using the pestle.

  • Continue grinding until the color of the mixture changes from blue to a uniform emerald green. Be aware that the reaction is exothermic and may produce a dark brown to black color if the temperature increases significantly, which could indicate dehydration of the product.[4]

  • Once the reaction is complete (as indicated by the color change), the resulting copper hydroxide phosphate powder is ready for characterization.

  • For storage, keep the product in a desiccator.

Protocol 2: Aqueous Suspension Synthesis

This protocol outlines the synthesis of copper hydroxide phosphate in an aqueous medium at room temperature.

Materials:

  • Copper(II) phosphate (Cu₃(PO₄)₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • In an Erlenmeyer flask, suspend 1 gram of copper(II) phosphate (Cu₃(PO₄)₂) in 10 mL of deionized water.

  • While stirring the suspension, slowly add a stoichiometric excess of sodium hydroxide (NaOH).

  • Continue stirring the mixture at room temperature. The reaction can be allowed to proceed for up to 24 hours to ensure completion.

  • After the reaction period, collect the precipitate by filtration.

  • Wash the collected solid with deionized water to remove any unreacted reagents and byproducts.

  • Dry the final product at room temperature, followed by a final drying period in a desiccator for one day.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for the mechanochemical and aqueous suspension synthesis of copper hydroxide phosphate.

Mechanochemical_Synthesis Reactants Reactants: Copper(II) Phosphate (Cu3(PO4)2) Sodium Hydroxide (NaOH) Milling Mechanochemical Grinding (Mortar or Ball Mill) Room Temperature Reactants->Milling Solid-State Reaction Product Copper Hydroxide Phosphate (Cu2(OH)PO4) Milling->Product Final Product Characterization Characterization (XRD, SEM, FTIR) Product->Characterization

Caption: Workflow for the mechanochemical synthesis of copper hydroxide phosphate.

Aqueous_Synthesis Reactants Reactants: Copper(II) Phosphate (Cu3(PO4)2) Sodium Hydroxide (NaOH) Water Stirring Aqueous Suspension Stirring (~24 hours) Room Temperature Reactants->Stirring Reaction Filtration Filtration and Washing Stirring->Filtration Separation Drying Drying (Room Temperature & Desiccator) Filtration->Drying Product Copper Hydroxide Phosphate (Cu2(OH)PO4) Drying->Product Final Product

References

Co-precipitation Synthesis of Copper(II) Hydroxide Phosphate Nanoparticles for Drug Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of Copper(II) Hydroxide Phosphate (Cu₂(OH)PO₄) nanoparticles using a co-precipitation method. This method offers a simple, cost-effective, and scalable approach for producing nanoparticles with potential applications in drug delivery and cancer therapy. The application notes further explore the emerging role of these nanoparticles in inducing a novel form of programmed cell death known as cuproptosis, a copper-dependent cell death pathway, presenting a promising strategy for cancer treatment.

Introduction

Copper-based nanoparticles are gaining significant attention in the biomedical field due to their unique physicochemical properties. Among these, Copper(II) Hydroxide Phosphate (Cu₂(OH)PO₄) nanoparticles are of particular interest for their biocompatibility and therapeutic potential. The co-precipitation method is a straightforward and efficient technique for the synthesis of these nanoparticles, involving the simultaneous precipitation of copper and phosphate ions from a solution. This process allows for control over particle size, morphology, and crystallinity by adjusting experimental parameters such as precursor concentration, pH, and temperature.

Recent studies have highlighted the ability of copper-based nanomaterials to induce cuproptosis, a regulated cell death mechanism distinct from apoptosis. This process is triggered by an excess of intracellular copper, leading to the aggregation of lipoylated mitochondrial proteins and subsequent proteotoxic stress. This unique mechanism of action makes Cu₂(OH)PO₄ nanoparticles a promising candidate for the development of novel anti-cancer therapies.

Experimental Protocols

Materials
  • Copper(II) salt (e.g., Copper(II) chloride (CuCl₂), Copper(II) nitrate (Cu(NO₃)₂), or Copper(II) sulfate (CuSO₄))

  • Phosphate source (e.g., Sodium phosphate dibasic (Na₂HPO₄), Ammonium dihydrogen phosphate (NH₄H₂PO₄))

  • pH-adjusting agent (e.g., Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH))

  • Deionized water

  • Ethanol

Equipment
  • Beakers and magnetic stirrers

  • pH meter

  • Centrifuge

  • Drying oven or furnace

  • Mortar and pestle

Synthesis Protocol

A generalized co-precipitation method for the synthesis of Cu₂(OH)PO₄ nanoparticles is as follows:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a copper(II) salt (e.g., 0.1 M CuSO₄).

    • Prepare an aqueous solution of a phosphate source (e.g., 0.05 M Na₂HPO₄).

  • Co-precipitation:

    • Slowly add the phosphate solution to the copper salt solution under constant magnetic stirring.

    • Adjust the pH of the mixture to a desired value (e.g., pH 7-9) by dropwise addition of a pH-adjusting agent (e.g., 1 M NaOH). The formation of a precipitate should be observed.

  • Aging:

    • Allow the suspension to age for a specific period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to 90°C) with continuous stirring. This step influences the crystallinity and size of the nanoparticles.

  • Washing and Separation:

    • Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 15 minutes).

    • Discard the supernatant and wash the precipitate with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the washed precipitate in an oven at a suitable temperature (e.g., 60-80°C) for several hours to obtain the nanoparticle powder.

  • Calcination (Optional):

    • The dried powder can be calcined at a higher temperature (e.g., 300-600°C) to improve crystallinity and control the final phase of the material.

Data Presentation

The following tables summarize typical experimental parameters and the resulting characteristics of the synthesized nanoparticles. The exact values can be optimized based on desired nanoparticle properties.

Synthesis Parameter Value Range Effect on Nanoparticle Properties
Copper Precursor Conc.0.01 M - 1.0 MInfluences particle size and yield
Phosphate Precursor Conc.0.005 M - 0.5 MAffects stoichiometry and phase purity
pH6 - 10Critical for the formation of the desired phase and morphology
Temperature25°C - 90°CAffects crystallinity and particle size
Aging Time1 h - 48 hInfluences the growth and crystallinity of nanoparticles
Characterization Technique Typical Results
X-ray Diffraction (XRD)Confirmation of the crystalline phase of Cu₂(OH)PO₄
Scanning Electron Microscopy (SEM)Visualization of nanoparticle morphology and size distribution
Transmission Electron Microscopy (TEM)High-resolution imaging of nanoparticle size and lattice structure
Dynamic Light Scattering (DLS)Measurement of hydrodynamic size and size distribution in suspension
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups (e.g., O-H, P-O)

Visualizations

Experimental Workflow

experimental_workflow start Start precursors Prepare Aqueous Solutions (Copper Salt & Phosphate Source) start->precursors mix Mix Precursor Solutions (Constant Stirring) precursors->mix ph_adjust Adjust pH (e.g., 7-9) mix->ph_adjust precipitate Precipitate Formation ph_adjust->precipitate age Aging (Controlled Temperature & Time) precipitate->age separate Separation (Centrifugation) age->separate wash Washing (Deionized Water & Ethanol) separate->wash dry Drying (Oven) wash->dry calcine Calcination (Optional) dry->calcine characterize Characterization (XRD, SEM, TEM, etc.) dry->characterize calcine->characterize end End characterize->end

Caption: Workflow for Cu₂(OH)(PO₄) nanoparticle synthesis.

Signaling Pathway for Cuproptosis

cuproptosis_pathway nanoparticle Cu₂(OH)(PO₄) Nanoparticles uptake Cellular Uptake nanoparticle->uptake release Intracellular Cu²⁺ Release uptake->release mitochondria Mitochondria release->mitochondria lipoylated Lipoylated Proteins (e.g., DLAT) release->lipoylated Direct Binding fes_cluster Fe-S Cluster Protein Downregulation release->fes_cluster Loss of Fe-S clusters tca TCA Cycle mitochondria->tca tca->lipoylated aggregation Protein Aggregation lipoylated->aggregation stress Proteotoxic Stress aggregation->stress fes_cluster->stress death Cell Death (Cuproptosis) stress->death

Caption: Cuproptosis signaling pathway induced by Cu₂(OH)(PO₄) nanoparticles.

Application in Drug Development

Cu₂(OH)(PO₄) nanoparticles represent a promising platform for the development of novel cancer therapies. Their ability to induce cuproptosis offers a new avenue for targeting cancer cells, potentially overcoming resistance to conventional chemotherapeutic agents.

The proposed mechanism involves the cellular uptake of the nanoparticles, followed by the release of copper ions within the cell. The elevated intracellular copper concentration directly targets lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria, leading to their aggregation. This aggregation, along with the downregulation of iron-sulfur cluster proteins, results in proteotoxic stress and ultimately triggers cell death.

Further research in this area could focus on:

  • Surface functionalization of the nanoparticles for targeted delivery to tumor cells.

  • Combination therapies with other anti-cancer drugs to enhance therapeutic efficacy.

  • In-depth studies to fully elucidate the molecular mechanisms of cuproptosis induced by these nanoparticles.

Conclusion

The co-precipitation method provides a versatile and accessible route for the synthesis of Cu₂(OH)(PO₄) nanoparticles. These nanoparticles have demonstrated significant potential as inducers of cuproptosis, a novel cell death pathway with promising applications in cancer therapy. The protocols and information presented here serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of copper-based nanomaterials.

Application Notes and Protocols for the Catalytic Wet Oxidation of Phenols using Cu₂(OH)(PO₄)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are common and toxic pollutants found in the wastewater of numerous industrial processes, including those in the pharmaceutical and chemical manufacturing sectors. Their removal is a critical step in environmental remediation and ensuring regulatory compliance. Catalytic Wet Oxidation (CWO) is an advanced oxidation process (AOP) that offers an effective method for the degradation of these recalcitrant organic compounds. This document provides detailed application notes and protocols for the use of copper(II) hydroxyphosphate, Cu₂(OH)(PO₄), as a heterogeneous catalyst for the wet oxidation of phenols using hydrogen peroxide (H₂O₂) as the oxidant. Cu₂(OH)(PO₄), also known as the mineral libethenite, has demonstrated high catalytic activity, which is primarily attributed to its unique crystal structure and its ability to efficiently generate highly reactive hydroxyl radicals (•OH).[1]

Data Presentation

Table 1: Catalytic Performance of Cu₂(OH)(PO₄) for the Hydroxylation of a Phenol Derivative

SubstrateConversion (%)Major ProductSelectivity (%)Reaction ConditionsReference
2,3,6-Trimethylphenol40.2Trimethylhydroquinone94.7 (under N₂)Not specified[1]

Table 2: Representative Performance of Copper-Based Catalysts in Phenol Wet Oxidation

CatalystPhenol Conversion (%)TOC Removal (%)Temperature (°C)Time (h)Reference
CuO Nanoparticles>90Not ReportedAmbient1[2]
Cu/Al₂O₃-H₂Not Reported96Not SpecifiedNot Specified[3]
CuO/γ-Al₂O₃>96~70 (estimated from CO₂ production)1605This is a representative value from a study on a similar catalyst system.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Cu₂(OH)(PO₄) Catalyst

This protocol describes a general hydrothermal method for the synthesis of Cu₂(OH)(PO₄) microcrystals. The morphology and particle size can be influenced by adjusting parameters such as pH, temperature, and the use of morphology-controlling agents.[2][4][5]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O) or Phosphoric acid (H₃PO₄)

  • Sodium hydroxide (NaOH) or Ammonia solution (NH₃·H₂O) for pH adjustment

  • Deionized water

  • (Optional) Organic amines (e.g., ethylenediamine) as morphology-controlling agents

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge and tubes

  • Drying oven

  • Mortar and pestle

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the copper salt (e.g., 0.1 M CuSO₄).

    • Prepare a separate aqueous solution of the phosphate source (e.g., 0.05 M Na₃PO₄).

  • Mixing and pH Adjustment:

    • Slowly add the phosphate solution to the copper salt solution under vigorous stirring.

    • Adjust the pH of the resulting suspension to the desired value (typically between 4 and 7) by dropwise addition of NaOH or NH₃·H₂O solution.

  • Hydrothermal Synthesis:

    • Transfer the suspension to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

  • Washing and Drying:

    • After cooling the autoclave to room temperature, collect the solid product by centrifugation.

    • Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at 60-80 °C overnight.

  • Post-treatment:

    • Grind the dried catalyst powder using a mortar and pestle to obtain a fine, homogeneous powder.

    • The catalyst is now ready for characterization and use.

Protocol 2: Catalytic Wet Oxidation of Phenol

This protocol outlines a typical procedure for the catalytic wet oxidation of a phenol solution in a batch reactor.

Materials:

  • Cu₂(OH)(PO₄) catalyst

  • Phenol

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Deionized water

  • Buffers for pH adjustment (e.g., phosphate or acetate buffers)

  • Sodium sulfite (Na₂SO₃) for quenching the reaction

Equipment:

  • Glass batch reactor (with temperature control, stirring, and ports for sampling and reagent addition)

  • Magnetic stirrer or overhead stirrer

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system for phenol analysis

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Reactor Setup:

    • Add a known volume of a standard phenol solution (e.g., 100 mg/L) to the batch reactor.

    • Add the desired amount of Cu₂(OH)(PO₄) catalyst (e.g., 0.1-1.0 g/L).

    • Adjust the initial pH of the solution to the desired value using appropriate buffers.

  • Reaction Initiation:

    • Heat the suspension to the target reaction temperature (e.g., 50-80 °C) under constant stirring.

    • Once the temperature is stable, add the required volume of H₂O₂ solution to initiate the oxidation reaction.

  • Reaction Monitoring:

    • Withdraw samples at regular time intervals using a syringe.

    • Immediately quench the reaction in the collected samples by adding a small amount of a quenching agent like sodium sulfite.

    • Filter the samples through a 0.22 µm filter to remove the catalyst particles before analysis.

  • Sample Analysis:

    • Analyze the concentration of phenol in the filtered samples using HPLC.

    • Measure the Total Organic Carbon (TOC) of the samples to determine the extent of mineralization.

  • Data Analysis:

    • Calculate the phenol conversion and TOC removal at each time point using the following formulas:

      • Phenol Conversion (%) = [(C₀ - Cₜ) / C₀] × 100

      • TOC Removal (%) = [(TOC₀ - TOCₜ) / TOC₀] × 100 (where C₀ and TOC₀ are the initial concentrations, and Cₜ and TOCₜ are the concentrations at time t).

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_oxidation Wet Oxidation Experiment cluster_analysis Analysis s1 Prepare Precursor Solutions (Copper Salt & Phosphate) s2 Mix and Adjust pH s1->s2 s3 Hydrothermal Treatment (Autoclave) s2->s3 s4 Wash and Dry Catalyst s3->s4 o2 Add Cu2(OH)(PO4) Catalyst s4->o2 Catalyst o1 Prepare Phenol Solution in Batch Reactor o1->o2 o3 Adjust pH and Temperature o2->o3 o4 Initiate Reaction with H2O2 o3->o4 o5 Collect and Quench Samples o4->o5 a1 Filter Samples o5->a1 a2 HPLC Analysis (Phenol Concentration) a1->a2 a3 TOC Analysis (Mineralization) a1->a3

Experimental workflow for phenol oxidation using Cu₂(OH)(PO₄).

Reaction_Mechanism catalyst Cu2(OH)(PO4) Surface oh_radical •OH (Hydroxyl Radical) catalyst->oh_radical Decomposition h2o2 H2O2 h2o2->oh_radical phenol Phenol intermediates Oxidation Intermediates (e.g., hydroquinone, catechol, organic acids) phenol->intermediates Oxidation by •OH oh_radical->intermediates end_products CO2 + H2O oh_radical->end_products intermediates->end_products Further Oxidation

Proposed reaction mechanism for phenol wet oxidation.

References

Application Notes and Protocols: Copper Hydroxide Phosphate for Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of copper hydroxide phosphate (Cu₂(OH)PO₄) as a heterogeneous catalyst in various chemical transformations. The information is intended to guide researchers in the synthesis of the catalyst and its application in relevant catalytic processes.

Introduction to Copper Hydroxide Phosphate in Heterogeneous Catalysis

Copper hydroxide phosphate (Cu₂(OH)PO₄) is an inorganic compound that has garnered significant interest as a versatile and efficient heterogeneous catalyst. Its unique crystal structure and the presence of copper ions in accessible coordination sites contribute to its catalytic activity in a range of reactions, including oxidation, hydroxylation, and photocatalytic degradation of organic pollutants. The catalytic mechanism often involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), facilitated by the copper centers. As a solid catalyst, Cu₂(OH)PO₄ offers advantages in terms of ease of separation from the reaction mixture, potential for recyclability, and reduced environmental impact compared to homogeneous catalysts.

Synthesis of Copper Hydroxide Phosphate Catalyst

The morphology and crystalline structure of Cu₂(OH)PO₄ can significantly influence its catalytic performance. The following protocols describe two common methods for its synthesis: hydrothermal synthesis and mechanochemical synthesis.

Hydrothermal Synthesis Protocol

Hydrothermal synthesis is a widely used method to produce well-defined crystalline structures of copper hydroxide phosphate. This method allows for control over particle size and morphology by adjusting reaction parameters such as temperature, time, and pH.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Dissolve copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water to achieve desired molar concentrations.

    • Separately, prepare an aqueous solution of sodium hydroxide (NaOH) or ammonia to act as a mineralizer and pH-adjusting agent.

  • Hydrothermal Reaction:

    • In a typical synthesis, mix the copper nitrate and ammonium phosphate solutions in a Teflon-lined stainless steel autoclave.

    • Slowly add the NaOH or ammonia solution to the mixture under constant stirring to adjust the pH. The final pH of the solution is a critical parameter for controlling the morphology of the resulting crystals.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by centrifugation or filtration.

    • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) overnight.

Diagram of Hydrothermal Synthesis Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Precursor Solutions Precursor Solutions Mixing Mixing Precursor Solutions->Mixing pH Adjustment pH Adjustment Mixing->pH Adjustment Hydrothermal Treatment Hydrothermal Treatment pH Adjustment->Hydrothermal Treatment Cooling Cooling Hydrothermal Treatment->Cooling Filtration/Centrifugation Filtration/Centrifugation Cooling->Filtration/Centrifugation Washing Washing Filtration/Centrifugation->Washing Drying Drying Washing->Drying Cu2(OH)PO4 Catalyst Cu2(OH)PO4 Catalyst Drying->Cu2(OH)PO4 Catalyst

Caption: Hydrothermal synthesis workflow for Cu₂(OH)PO₄.

Mechanochemical Synthesis Protocol

Mechanochemical synthesis offers a green and solvent-free alternative for the production of copper hydroxide phosphate. This solid-state method relies on the mechanical energy from ball milling to induce chemical reactions.

Experimental Protocol:

  • Reactant Preparation:

    • Use copper(II) phosphate (Cu₃(PO₄)₂) and sodium hydroxide (NaOH) as the solid reactants.

    • Ensure the reactants are in powdered form.

  • Milling Process:

    • Place the reactants in a milling jar, typically made of stainless steel or zirconia, along with milling balls.

    • The molar ratio of the reactants is a key parameter to control the reaction.

    • Conduct the milling process in a planetary ball mill at room temperature for a specific duration and at a set rotational speed.

  • Product Recovery:

    • After milling, a color change in the powder indicates the formation of the product.

    • The resulting powder is the copper hydroxide phosphate catalyst. In some cases, a washing step with deionized water may be necessary to remove any unreacted NaOH or by-products.

    • Dry the final product.

Diagram of Mechanochemical Synthesis Workflow:

G Solid Reactants Solid Reactants Ball Mill Ball Mill Solid Reactants->Ball Mill Milling Milling Ball Mill->Milling Product Product Milling->Product Optional Washing Optional Washing Product->Optional Washing Drying Drying Optional Washing->Drying Cu2(OH)PO4 Catalyst Cu2(OH)PO4 Catalyst Drying->Cu2(OH)PO4 Catalyst

Caption: Mechanochemical synthesis workflow for Cu₂(OH)PO₄.

Characterization of Copper Hydroxide Phosphate Catalyst

To ensure the desired properties of the synthesized catalyst, a thorough characterization is essential.

Technique Information Obtained
X-ray Diffraction (XRD) Crystalline phase identification, purity, and crystallite size.
Scanning Electron Microscopy (SEM) Morphology, particle size, and surface texture.
Transmission Electron Microscopy (TEM) Detailed morphology, crystal structure, and particle size distribution.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups (e.g., -OH, PO₄³⁻).
Brunauer-Emmett-Teller (BET) Analysis Specific surface area and pore size distribution.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and oxidation states of copper.

Application in Heterogeneous Catalysis: Protocols and Performance Data

Catalytic Wet Peroxide Oxidation of Phenol

Copper hydroxide phosphate is an effective catalyst for the hydroxylation of phenol to produce dihydroxybenzenes (catechol and hydroquinone), which are valuable intermediates in the chemical industry.

Experimental Protocol:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add a specific amount of phenol and a solvent (e.g., water or acetone).

    • Disperse the Cu₂(OH)PO₄ catalyst in the solution.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under constant stirring.

  • Reaction Execution:

    • Start the reaction by adding hydrogen peroxide (H₂O₂) dropwise to the mixture over a period of time to control the reaction rate and temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by filtration.

    • Analyze the filtrate to determine the conversion of phenol and the selectivity towards catechol and hydroquinone.

Performance Data:

Catalyst Morphology Reaction Temperature (°C) Reaction Time (h) Phenol Conversion (%) Catechol Selectivity (%) Hydroquinone Selectivity (%)
Nanoplates704556035
Nanorods704455540
Hierarchical Structures704656828

Diagram of Catalytic Phenol Hydroxylation:

G Phenol Phenol Reaction Vessel Reaction Vessel Phenol->Reaction Vessel H2O2 H2O2 H2O2->Reaction Vessel Cu2(OH)PO4 Catalyst Cu2(OH)PO4 Catalyst Cu2(OH)PO4 Catalyst->Reaction Vessel Products Products Reaction Vessel->Products Catechol Catechol Products->Catechol Hydroquinone Hydroquinone Products->Hydroquinone

Caption: Schematic of phenol hydroxylation catalyzed by Cu₂(OH)PO₄.

Photocatalytic Degradation of Organic Dyes

Cu₂(OH)PO₄ exhibits photocatalytic activity under UV or visible light irradiation, making it suitable for the degradation of organic pollutants in wastewater.

Experimental Protocol:

  • Reaction Setup:

    • Prepare an aqueous solution of the target organic dye (e.g., Methylene Blue or Rhodamine B) of a known concentration.

    • Disperse a specific amount of the Cu₂(OH)PO₄ photocatalyst in the dye solution.

    • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

  • Photocatalytic Reaction:

    • Irradiate the suspension with a light source (e.g., a UV lamp or a solar simulator).

    • Take aliquots of the suspension at regular time intervals.

    • Centrifuge the aliquots to remove the catalyst particles.

  • Analysis:

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Performance Data:

Dye Catalyst Loading (g/L) Irradiation Time (min) Degradation Efficiency (%)
Methylene Blue1.012095
Rhodamine B1.018090
Methyl Orange1.024085

Diagram of Photocatalytic Degradation Process:

G cluster_0 Adsorption cluster_1 Photocatalysis cluster_2 Analysis Dye Solution + Catalyst Dye Solution + Catalyst Stir in Dark Stir in Dark Dye Solution + Catalyst->Stir in Dark Equilibrium Equilibrium Stir in Dark->Equilibrium Light Irradiation Light Irradiation Equilibrium->Light Irradiation Degradation Degradation Light Irradiation->Degradation Sampling Sampling Degradation->Sampling Centrifugation Centrifugation Sampling->Centrifugation UV-Vis Analysis UV-Vis Analysis Centrifugation->UV-Vis Analysis

Caption: Workflow for photocatalytic dye degradation using Cu₂(OH)PO₄.

Safety and Handling

  • Copper hydroxide phosphate powder should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Copper hydroxide phosphate is a promising heterogeneous catalyst with demonstrated efficacy in important organic transformations and environmental remediation applications. The synthesis protocols provided herein, along with the characterization guidelines and application notes, offer a comprehensive resource for researchers to explore the full potential of this catalytic material. The performance data presented in the tables can serve as a benchmark for further optimization and development of Cu₂(OH)PO₄-based catalytic systems.

Application Notes and Protocols for Electrochemical Water Oxidation using Cu₂(OH)(PO₄) Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochemical water oxidation, the core reaction in water splitting for hydrogen production and other renewable energy technologies, is often limited by the sluggish kinetics of the oxygen evolution reaction (OER). This has spurred the search for efficient, robust, and cost-effective electrocatalysts. Copper-based materials have emerged as promising candidates due to the natural abundance and low cost of copper. Among these, copper(II) phosphate hydroxide (Cu₂(OH)(PO₄)) presents an interesting yet less explored option. Its unique structure, containing both hydroxide and phosphate moieties, may offer favorable electronic properties and active sites for water oxidation.

These application notes provide a detailed overview of the preparation and electrochemical evaluation of Cu₂(OH)(PO₄) electrodes for water oxidation. The protocols are based on established methodologies for similar materials, offering a starting point for researchers to explore the potential of this catalyst.

Data Presentation

The following table summarizes key performance metrics for Cu₂(OH)(PO₄) and related copper-based electrocatalysts for the oxygen evolution reaction. Direct and comprehensive performance data for Cu₂(OH)(PO₄) is still emerging in the scientific literature; therefore, data from analogous copper-based systems are included for comparative purposes.

CatalystSubstrateElectrolyteOverpotential (η) @ 10 mA/cm² (V)Tafel Slope (mV/dec)Faradaic Efficiency (%)Stability
Cu₂(OH)(PO₄) FTO or Ni foam1 M KOHData not readily availableData not readily availableData not readily availableData not readily available
CuOFTO0.2 M Phosphate Buffer (pH 12)~0.5 V[1]57[1]Not ReportedNot Reported
Cu(OH)₂FTO0.2 M Phosphate Buffer (pH 12)>0.6 V[1]Not ReportedNot ReportedNot Reported

Note: The performance of electrocatalysts can be highly dependent on the synthesis method, electrode preparation, and testing conditions. The data presented here should be considered as a reference point.

Experimental Protocols

Protocol 1: Synthesis of Cu₂(OH)(PO₄) Catalyst Powder via Hydrothermal Method

This protocol describes the synthesis of Cu₂(OH)(PO₄) microcrystals, which can then be used to prepare an electrode.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Disodium phosphate (Na₂HPO₄)

  • Sodium hydroxide (NaOH)

  • Ammonia solution (25-28%)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific molar ratio of Cu(NO₃)₂·3H₂O and Na₂HPO₄ in DI water in separate beakers. A common starting point is a 2:1 molar ratio of Cu:P.

    • Stir each solution until the salts are fully dissolved.

  • Hydrothermal Synthesis:

    • Combine the copper nitrate and disodium phosphate solutions in a beaker.

    • Adjust the pH of the resulting solution to a desired value (e.g., pH 8-10) by the dropwise addition of NaOH solution while stirring vigorously. The pH can significantly influence the morphology of the resulting crystals.

    • Add a small amount of ammonia solution, which can act as a complexing agent to control the crystal growth.

    • Transfer the final mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

  • Product Collection and Purification:

    • After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the collected powder several times with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final Cu₂(OH)(PO₄) powder in an oven at a low temperature (e.g., 60-80 °C) overnight.

Protocol 2: Preparation of Cu₂(OH)(PO₄) Electrode

This protocol describes how to prepare a working electrode using the synthesized Cu₂(OH)(PO₄) powder.

Materials:

  • Synthesized Cu₂(OH)(PO₄) powder

  • Conductive substrate (e.g., Fluorine-doped Tin Oxide (FTO) glass, Nickel foam, Carbon paper)

  • Nafion solution (5 wt%)

  • Isopropanol

  • DI water

  • Acetone

Equipment:

  • Sonicator

  • Vortex mixer

  • Pipette or micropipette

  • Hotplate

Procedure:

  • Substrate Cleaning:

    • Cut the conductive substrate to the desired dimensions.

    • Sequentially sonicate the substrate in acetone, isopropanol, and DI water for 15 minutes each to ensure a clean surface.

    • Dry the substrate under a stream of nitrogen or in an oven.

  • Catalyst Ink Preparation:

    • Disperse a specific amount of the synthesized Cu₂(OH)(PO₄) powder (e.g., 5 mg) in a mixture of isopropanol (e.g., 950 µL) and Nafion solution (e.g., 50 µL). The Nafion acts as a binder.

    • Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Electrode Fabrication:

    • Drop-cast a specific volume of the catalyst ink onto a defined area of the cleaned conductive substrate. The loading of the catalyst can be controlled by the volume and concentration of the ink.

    • Dry the electrode at room temperature or on a hotplate at a low temperature (e.g., 60 °C) to evaporate the solvent.

    • The prepared Cu₂(OH)(PO₄) electrode is now ready for electrochemical testing.

Protocol 3: Electrochemical Characterization of Cu₂(OH)(PO₄) Electrodes

This protocol outlines the standard electrochemical measurements to evaluate the performance of the prepared electrodes for water oxidation.

Materials:

  • Prepared Cu₂(OH)(PO₄) working electrode

  • Counter electrode (e.g., Platinum wire or graphite rod)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Electrolyte solution (e.g., 1 M KOH or 1 M NaOH)

  • High-purity nitrogen or argon gas

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode system in the electrochemical cell with the prepared Cu₂(OH)(PO₄) electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the electrolyte solution.

    • Purge the electrolyte with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Potential Calibration:

    • All measured potentials against the reference electrode should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E⁰(Ref)

  • Linear Sweep Voltammetry (LSV):

    • Record the LSV curve at a slow scan rate (e.g., 5 mV/s) in the potential range where water oxidation occurs.

    • The overpotential (η) required to reach a specific current density (e.g., 10 mA/cm²) can be determined from the LSV curve. η = E(RHE) - 1.23 V.

  • Tafel Analysis:

    • Plot the overpotential (η) versus the logarithm of the current density (log|j|).

    • The linear portion of this plot is the Tafel region, and its slope is the Tafel slope, which provides insights into the reaction mechanism.

  • Chronoamperometry/Chronopotentiometry:

    • Assess the long-term stability of the catalyst by holding the electrode at a constant potential (chronoamperometry) or a constant current density (chronopotentiometry) for an extended period (e.g., several hours) and monitoring the current or potential change over time.

  • Faradaic Efficiency Measurement:

    • Quantify the amount of evolved oxygen during electrolysis at a constant potential or current.

    • Compare the experimentally measured amount of oxygen with the theoretical amount calculated from the total charge passed using Faraday's law.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_characterization Electrochemical Characterization s1 Prepare Precursor Solutions (Cu(NO₃)₂ & Na₂HPO₄) s2 Hydrothermal Reaction (120-180°C, 12-24h) s1->s2 s3 Collect, Wash, and Dry Cu₂(OH)(PO₄) Powder s2->s3 e2 Prepare Catalyst Ink (Powder, Nafion, IPA) s3->e2 e1 Clean Substrate (FTO/Ni foam) e1->e2 e3 Drop-cast and Dry e2->e3 c1 Three-Electrode Setup e3->c1 c2 Linear Sweep Voltammetry (LSV) c1->c2 c3 Tafel Analysis c2->c3 c4 Stability Test c3->c4

Caption: Experimental workflow for the synthesis and electrochemical evaluation of Cu₂(OH)(PO₄) electrodes.

oer_mechanism cluster_catalyst Catalyst Surface (Cu Active Site) M Cu-OH M_OH Cu-O M->M_OH - H⁺ - e⁻ M_OOH Cu-OOH M_OH->M_OOH + H₂O - H⁺ - e⁻ M_O2 Cu + O₂ M_OOH->M_O2 - H⁺ - e⁻ M_O2->M - H⁺ - e⁻ H2O_in1 H₂O H2O_in2 H₂O e_out1 e⁻ H_out1 H⁺ e_out2 e⁻ H_out2 H⁺ e_out3 e⁻ H_out3 H⁺ e_out4 e⁻ H_out4 H⁺

Caption: Proposed mechanism for the Oxygen Evolution Reaction (OER) on a copper-based catalyst surface.

References

Application Notes and Protocols for Copper Hydroxide Phosphate as a Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of copper-based compounds, specifically focusing on Copper Hydroxide Phosphate (Cu₂(OH)(PO₄)), as a fungicide in agricultural research and development. While Copper Hydroxide Phosphate is known for its antimicrobial properties, specific agricultural formulations are not widely commercialized. Therefore, this guide uses the closely related and extensively registered compound, Copper Hydroxide (Cu(OH)₂), as a practical model for application rates and protocols. The fungicidal and bactericidal activity of both compounds relies on the release of copper ions, making their mechanisms of action and use principles analogous.

Mechanism of Action

Copper-based fungicides are non-systemic, protectant fungicides and bactericides that provide a multi-site mode of action (FRAC Group M1). Their efficacy relies on the slow release of cupric ions (Cu²⁺) from the compound deposited on the plant surface in the presence of water (e.g., dew, rain, irrigation).[1] Once released, these ions act as a barrier to infection.

The primary mechanism involves the non-specific denaturation of proteins and enzymes within fungal spores and bacteria.[1] The Cu²⁺ ions have a high affinity for and bind to various chemical groups, including sulfhydryl (-SH), hydroxyl (-OH), phosphate (PO₄³⁻), and imidazole groups, which are essential for the structure and function of numerous proteins and enzymes.[2] This binding disrupts critical cellular processes, including energy transport, enzyme activity, and cell membrane integrity, ultimately leading to pathogen cell death.[2] This multi-site activity makes the development of resistance to copper fungicides very low.[1]

Mechanism_of_Action cluster_0 Plant Surface cluster_1 Pathogen Cell (Fungus/Bacterium) A Copper Hydroxide Phosphate (Cu₂(OH)(PO₄)) Spray Deposit C Slow Release of Cupric Ions (Cu²⁺) A->C In presence of B Water (Dew, Rain) B->C D Cu²⁺ Ions Enter Cell C->D Contact with pathogen E Binding to Proteins & Enzymes (-SH, -OH, -COOH groups) D->E F Protein Denaturation & Enzyme Inhibition E->F Leads to G Disruption of Cellular Respiration E->G Leads to H Cell Membrane Damage E->H Leads to I Pathogen Cell Death F->I G->I H->I

Caption: Fungicidal mechanism of Copper Hydroxide Phosphate. (Within 100 characters)

Quantitative Data

The following tables summarize representative quantitative data for copper-based fungicides. Table 1 provides application rates for copper hydroxide, which serves as a proxy for copper hydroxide phosphate. Table 2 presents in-vitro efficacy data.

Table 1: Representative Application Rates for Copper Hydroxide Fungicides (Note: These rates are for Copper Hydroxide and should be used as a guideline. Users must consult specific product labels for registered uses and rates.)

CropTarget Disease(s)Application Rate ( kg/ha )Application Timing & Frequency
Tomatoes Bacterial Spot, Early & Late Blight2.25 - 4.5Apply at 7-10 day intervals when disease threatens.
Potatoes Early & Late Blight1.1 - 2.25Apply at 7-10 day intervals starting when plants are 15 cm high.
Cucumbers Angular Leaf Spot2.25 - 3.25Apply weekly once plants begin to vine.
Beans Bacterial Blight (Halo & Common)2.25 - 3.25Apply on a 7-14 day schedule, starting when plants are 15 cm high.
Citrus Melanose, Scab9.0 - 13.6Varies by disease; often applied post-bloom.[3]
Vines (Grapes) Downy Mildew1.15 - 1.65 kg/100L Apply when shoots are 10cm long; repeat at 10-14 day intervals.
Almonds Shothole, Bacterial Blight1.3 kg/100L Apply during dormancy and/or early bloom stages.

Table 2: In-Vitro Efficacy of Copper Hydroxide Against Plant Pathogens

PathogenFungicideEC₅₀ Value (mg L⁻¹)Host Crop
Didymella applanata (Spur blight)Copper Hydroxide39.48 - 51.19Raspberry

Experimental Protocols

Protocol: In-Vitro Efficacy Assessment (Radial Growth Inhibition Assay)

This protocol determines the concentration of a copper compound required to inhibit fungal growth in a laboratory setting.

Objective: To calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) of copper hydroxide phosphate against a target fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen (e.g., Alternaria solani, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Technical grade Copper Hydroxide Phosphate.

  • Sterile distilled water.

  • Sterile Petri dishes (90 mm).

  • Sterile glassware (flasks, beakers).

  • Autoclave.

  • Laminar flow hood.

  • Incubator.

  • Cork borer (5 mm diameter).

  • Digital calipers or ruler.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of copper hydroxide phosphate (e.g., 1000 mg/L) in sterile distilled water. Sonication may be required to ensure a uniform suspension.

  • Media Preparation (Poisoned Food Technique):

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to 45-50°C in a water bath.

    • Under a laminar flow hood, create a dilution series from the stock solution to achieve final concentrations in the agar (e.g., 0, 10, 25, 50, 100, 200 mg/L). Add the appropriate volume of the copper solution to the molten PDA to reach the target concentration.

    • Pour approximately 20 mL of the amended and control (0 mg/L) PDA into sterile Petri dishes. Allow the plates to solidify.

  • Inoculation:

    • From the margin of an actively growing (7-10 day old) culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish (both treated and control).

  • Incubation: Seal the plates with paraffin film and incubate at a suitable temperature (e.g., 22-25°C) in the dark.[4]

  • Data Collection:

    • Measure the radial growth (colony diameter) in two perpendicular directions daily or when the fungal colony in the control plates has reached approximately 70-80% of the plate diameter.

    • Calculate the average diameter for each plate.

  • Calculation:

    • Calculate the Percentage Inhibition of Radial Growth (PIRG) for each concentration using the formula: PIRG (%) = [(C - T) / C] x 100 Where: C = Average colony diameter of the control. T = Average colony diameter of the treatment.

    • Use probit analysis or log-dose response curves to calculate the EC₅₀ value from the PIRG data.

Experimental_Workflow arrow A Prepare Fungicide Stock Solution C Create Dilution Series in Molten PDA (Poisoned Food Technique) A->C B Prepare PDA Medium & Autoclave B->C D Pour Plates & Allow to Solidify C->D E Inoculate Center of Plates with Fungal Plug D->E F Incubate at 25°C (5-10 Days) E->F G Measure Radial Growth (Colony Diameter) F->G H Calculate % Inhibition & Determine EC₅₀ Value G->H

Caption: Workflow for In-Vitro Fungicide Efficacy Testing. (Within 100 characters)
Protocol: Framework for In-Planta Efficacy Assessment

This protocol provides a general framework for evaluating fungicide efficacy on host plants.

Objective: To assess the protective efficacy of copper hydroxide phosphate against a specific disease under controlled (greenhouse) or field conditions.

Experimental Design:

  • Use a Randomized Complete Block Design (RCBD) with at least 4-5 replications.

  • Treatments should include:

    • Untreated, Uninoculated Control (Negative Control).

    • Untreated, Inoculated Control (Positive Control).

    • Fungicide Treatment(s) at various rates, Inoculated.

    • A commercial standard fungicide, Inoculated.

Procedure:

  • Plant Propagation: Grow susceptible host plants to a specified growth stage under optimal conditions.

  • Fungicide Application: Apply the fungicide formulations to the foliage until runoff using a calibrated sprayer. Ensure thorough coverage. Allow the spray to dry completely before inoculation (typically 24 hours).

  • Pathogen Inoculation: Prepare a standardized inoculum of the pathogen (e.g., spore suspension at a known concentration). Spray-inoculate the plants uniformly.

  • Incubation/Environmental Conditions: Move plants to a high-humidity environment (e.g., a mist chamber) for 24-48 hours to promote infection. Then, maintain them in greenhouse or field conditions favorable for disease development.

  • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess disease severity using a standardized rating scale (e.g., 0-5 scale or percentage of leaf area affected).

  • Data Analysis: Analyze disease severity data using Analysis of Variance (ANOVA) and a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments. Calculate disease control efficacy relative to the inoculated control.

General Application Protocols (Agricultural Use)

The following protocols are based on the use of copper hydroxide and should be adapted for any specific copper hydroxide phosphate product label.

Mixing and Preparation:

  • Fill the spray tank with half the required volume of water.

  • Begin agitation.

  • Slowly add the required quantity of the copper fungicide product to the tank. Do not pre-mix the product in a small amount of water.

  • Continue agitation while filling the tank to the final volume.

  • If tank-mixing with other products (pesticides, nutrients), add them only after the copper fungicide is fully suspended.

  • Use the spray solution within a few hours of preparation and maintain continuous agitation.

Application and Coverage:

  • Timing: Copper fungicides are protectants and must be applied before fungal spores germinate and infect the plant. Begin applications when environmental conditions favor disease or at the first sign of disease in the area.

  • Coverage: Thorough coverage of all plant surfaces, including the undersides of leaves, is essential for effective control.

  • Spray Volume: Use sufficient water volume to ensure complete coverage. For dilute spraying, this often means spraying to the point of runoff. For concentrate spraying, adjust the rate accordingly as per the product label.

Restraints and Phytotoxicity:

  • Do not apply in spray solutions with a pH below 6.5, as this can increase copper ion solubility and the risk of plant injury.[1]

  • Avoid application during slow drying conditions (high humidity, cool temperatures) or when temperatures exceed 35°C, as this can increase phytotoxicity.

  • Some plant species and varieties are "copper-shy" and may be injured by applications. If unsure, test on a small area first.

  • The addition of surfactants may increase the risk of foliage injury.

Application_Workflow A Scout Crop & Monitor Weather Conditions B Identify Disease Risk (Pathogen Presence + Favorable Environment) A->B C Select Appropriate Rate Based on Crop & Disease B->C D Prepare Spray Slurry: 1. Fill Tank 1/2 with Water 2. Start Agitation 3. Add Product 4. Fill to Volume C->D E Apply Prophylactically (Before Infection) D->E F Ensure Thorough Coverage of All Plant Surfaces E->F G Repeat Application Based on Label Interval & Disease Pressure F->G G->C If pressure persists

Caption: General workflow for agricultural application of copper fungicide. (Within 100 characters)

References

Application Notes and Protocols for Cu₂(OH)(PO₄) as a Smoke Suppressant Additive in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of smoke and toxic gas evolution during the combustion of polymeric materials is a critical aspect of fire safety. Copper-based compounds have been investigated as effective smoke suppressants, primarily in halogen-containing polymers such as polyvinyl chloride (PVC). This document provides detailed application notes and experimental protocols for the evaluation of copper(II) hydroxyphosphate, Cu₂(OH)(PO₄), also known as libethenite, as a smoke suppressant additive in polymers. While extensive quantitative data for this specific compound is not widely published, this guide outlines the proposed mechanisms of action, detailed experimental procedures for its evaluation, and illustrative data to guide researchers in their investigations.

Proposed Mechanism of Smoke Suppression

The smoke suppression mechanism of copper compounds in polymers, particularly in PVC, is generally believed to occur in the condensed phase. The primary proposed mechanisms involve the promotion of char formation and the alteration of the pyrolysis process.

During combustion, Cu₂(OH)(PO₄) is thought to decompose, yielding active copper species (e.g., CuO, CuCl₂ in the presence of HCl from PVC). These species can act as Lewis acids, catalyzing dehydrochlorination of PVC at lower temperatures and promoting cross-linking of the polymer chains. This enhanced cross-linking leads to the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the rate of release of flammable volatiles into the gas phase, which are the precursors to smoke.

Furthermore, the phosphate moiety may contribute to the charring process through the formation of polyphosphoric acid, a known dehydrating agent that promotes the conversion of the polymer backbone into a carbonaceous char.

G cluster_0 Polymer Matrix (e.g., PVC) + Cu₂(OH)(PO₄) cluster_1 Combustion Process cluster_2 Condensed Phase Action cluster_3 Gas Phase Polymer Polymer Pyrolysis Pyrolysis Polymer->Pyrolysis Cu2OHPO4 Cu₂(OH)(PO₄) Decomposition Decomposition Cu2OHPO4->Decomposition Heat Heat Input Heat->Pyrolysis Heat->Decomposition Crosslinking Enhanced Polymer Cross-linking Pyrolysis->Crosslinking ActiveCopper Active Copper Species (CuO, CuCl₂) Decomposition->ActiveCopper Phosphate Phosphate Species (e.g., P₂O₅) Decomposition->Phosphate ActiveCopper->Crosslinking Phosphate->Crosslinking Char Stable Char Layer Formation Crosslinking->Char Volatiles Reduced Flammable Volatiles Char->Volatiles Smoke Reduced Smoke Formation Volatiles->Smoke

Proposed smoke suppression mechanism of Cu₂(OH)(PO₄).

Experimental Protocols

To evaluate the efficacy of Cu₂(OH)(PO₄) as a smoke suppressant, a series of standardized tests should be performed. The following protocols provide a framework for these experiments.

Material Preparation
  • Compounding: The polymer resin (e.g., PVC, polyethylene) and Cu₂(OH)(PO₄) powder, along with other necessary additives (plasticizers, stabilizers, etc.), are to be melt-blended using a two-roll mill or a twin-screw extruder. A range of Cu₂(OH)(PO₄) concentrations (e.g., 1, 3, 5, 10 parts per hundred of resin - phr) should be prepared to assess the dose-dependent effect. A control sample without Cu₂(OH)(PO₄) must also be prepared.

  • Sample Molding: The compounded materials are then compression molded into plaques of the required dimensions for each test (e.g., 100 mm x 100 mm x 3 mm for cone calorimetry).

Cone Calorimetry (ASTM E1354 / ISO 5660)

Cone calorimetry is a crucial test for assessing the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), time to ignition (TTI), and smoke production rate (SPR).

  • Apparatus: Cone calorimeter.

  • Sample Size: 100 mm x 100 mm x 3 mm.

  • Heat Flux: A heat flux of 35 kW/m² or 50 kW/m² is typically used.

  • Procedure:

    • Calibrate the cone calorimeter according to the manufacturer's instructions.

    • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

    • Position the sample holder under the conical heater.

    • Start the test and record the data until flaming ceases or for a predetermined time.

  • Key Parameters to Measure:

    • Time to Ignition (TTI)

    • Heat Release Rate (HRR), particularly the peak HRR (pHRR)

    • Total Heat Released (THR)

    • Smoke Production Rate (SPR)

    • Total Smoke Production (TSP)

    • Mass Loss Rate

Limiting Oxygen Index (LOI) (ASTM D2863 / ISO 4589)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

  • Apparatus: Limiting Oxygen Index chamber.

  • Sample Size: Typically 70-150 mm long, 6.5 mm wide, and 3 mm thick.

  • Procedure:

    • Mount the specimen vertically in the center of the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior. Adjust the oxygen concentration in subsequent tests until the minimum concentration that sustains burning for a specified time or length is determined.

Smoke Density Test (ASTM E662 / ISO 5659-2)

This test measures the specific optical density of smoke generated by a material when exposed to a radiant heat source, with or without a pilot flame.

  • Apparatus: NBS smoke density chamber.

  • Sample Size: 75 mm x 75 mm x (up to 25 mm) thick.

  • Test Conditions: The test is typically run under both flaming and non-flaming (smoldering) conditions.

  • Procedure:

    • Mount the specimen in the holder and place it in the sealed chamber.

    • Expose the specimen to a radiant heat source (typically 25 kW/m²).

    • For flaming conditions, a pilot flame is applied to the specimen.

    • Measure the attenuation of a light beam passing through the smoke-filled chamber and calculate the specific optical density (Ds).

  • Key Parameters to Measure:

    • Maximum specific optical density (Dm)

    • Time to reach Dm

    • Smoke density at specific time intervals (e.g., Ds at 1.5, 4.0, and 10 minutes)

G Start Start: Define Polymer and Cu₂(OH)(PO₄) Loadings Compounding Melt Compounding (Polymer + Cu₂(OH)(PO₄)) Start->Compounding Molding Compression Molding of Test Specimens Compounding->Molding Characterization Fire and Smoke Performance Testing Molding->Characterization Cone Cone Calorimetry (ASTM E1354) Characterization->Cone LOI Limiting Oxygen Index (ASTM D2863) Characterization->LOI SmokeDensity Smoke Density (ASTM E662) Characterization->SmokeDensity DataAnalysis Data Analysis and Comparison to Control Cone->DataAnalysis LOI->DataAnalysis SmokeDensity->DataAnalysis Conclusion Conclusion on Efficacy of Cu₂(OH)(PO₄) DataAnalysis->Conclusion

Experimental workflow for evaluating Cu₂(OH)(PO₄).

Illustrative Data Presentation

The following tables present hypothetical data to illustrate how the performance of Cu₂(OH)(PO₄) as a smoke suppressant in a polymer matrix (e.g., flexible PVC) could be summarized.

Table 1: Cone Calorimetry Data (Heat Flux: 35 kW/m²)

Formulation (phr)TTI (s)pHRR (kW/m²)THR (MJ/m²)pSPR (m²/s)TSP (m²)
Control (0) 45250800.121200
Cu₂(OH)(PO₄) (3) 50200700.09950
Cu₂(OH)(PO₄) (5) 55175650.07800
Cu₂(OH)(PO₄) (10) 60150600.05650

Table 2: Limiting Oxygen Index (LOI) and Smoke Density Data

Formulation (phr)LOI (%)Dm (non-flaming)Dm (flaming)
Control (0) 25450600
Cu₂(OH)(PO₄) (3) 28380500
Cu₂(OH)(PO₄) (5) 30320420
Cu₂(OH)(PO₄) (10) 33250350

Interpretation of Results

  • Cone Calorimetry: An effective smoke suppressant should lead to an increase in TTI, and a decrease in pHRR, THR, pSPR, and TSP. This indicates a delay in ignition, a reduction in the intensity of the fire, and a significant decrease in smoke production.

  • Limiting Oxygen Index: An increase in the LOI value indicates improved flame retardancy, as a higher concentration of oxygen is required to sustain combustion.

  • Smoke Density: A reduction in the maximum specific optical density (Dm) under both flaming and non-flaming conditions demonstrates the effectiveness of the additive in suppressing smoke generation.

Conclusion

While specific performance data for Cu₂(OH)(PO₄) as a smoke suppressant in polymers is limited in publicly available literature, the proposed mechanisms of action, based on the known behavior of other copper-based additives, suggest its potential as an effective smoke suppressant. The experimental protocols and illustrative data presented in this document provide a comprehensive guide for researchers to systematically evaluate the efficacy of Cu₂(OH)(PO₄) and similar materials. A thorough investigation following these guidelines will enable a conclusive determination of its performance and potential applications in fire-retardant polymer formulations.

Solvothermal Synthesis of Copper Hydroxide Phosphate Nanostructures: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvothermal synthesis of copper hydroxide phosphate (Cu₂(OH)PO₄) nanostructures. This class of nanomaterials is gaining significant interest for its potential applications in drug delivery, bioimaging, and as antimicrobial agents. The solvothermal method offers a versatile and controllable route to produce nanostructures with tailored morphologies and properties.

I. Application Notes

Copper hydroxide phosphate nanostructures possess a unique combination of properties that make them attractive for biomedical applications. Their high surface area-to-volume ratio allows for efficient drug loading, while their biocompatibility and biodegradability are crucial for in vivo applications.

Key Applications in Drug Development:

  • Drug Delivery: The porous nature and tunable surface chemistry of Cu₂(OH)PO₄ nanostructures enable the encapsulation and controlled release of therapeutic agents. Their pH-responsive degradation in acidic tumor microenvironments can be exploited for targeted drug delivery.

  • Antimicrobial Agents: Copper ions are known for their potent antimicrobial activity. Copper hydroxide phosphate nanostructures can serve as a source of sustained copper ion release, offering a promising strategy to combat multidrug-resistant bacteria.[1]

  • Bioimaging: Doping or functionalizing copper hydroxide phosphate nanostructures with imaging agents can enable their use as contrast agents in various imaging modalities.

  • Catalysis: The catalytic properties of these nanostructures are being explored for various biochemical reactions.

II. Experimental Protocols

This section details a general yet comprehensive protocol for the solvothermal synthesis of copper hydroxide phosphate nanostructures. The parameters can be tuned to achieve different morphologies and sizes as summarized in the data tables below.

Materials and Equipment
  • Copper Precursor: Copper(II) chloride (CuCl₂), Copper(II) nitrate (Cu(NO₃)₂·3H₂O), or Copper(II) acetate (Cu(CH₃COO)₂·H₂O)

  • Phosphate Precursor: Ammonium dihydrogen phosphate (NH₄H₂PO₄) or Sodium dihydrogen phosphate (NaH₂PO₄)

  • Solvent: Ethanol, Ethylene glycol, or a mixture of water and an organic solvent.

  • pH Modifier (optional): Ammonia solution or Sodium hydroxide (NaOH)

  • Surfactant/Capping Agent (optional): Polyvinylpyrrolidone (PVP), Cetyltrimethylammonium bromide (CTAB), or Sodium dodecylbenzenesulfonate (SDBS)

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Oven or vacuum desiccator

  • Deionized (DI) water

Synthesis Procedure

A typical solvothermal synthesis procedure is outlined below.

Workflow of Solvothermal Synthesis

Solvothermal_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing cluster_characterization Characterization p1 Dissolve Copper Precursor p3 Mix Precursor Solutions p1->p3 p2 Dissolve Phosphate Precursor p2->p3 r1 Transfer to Autoclave p3->r1 Add Solvent & Optional Additives r2 Heat at specified Temperature & Time r1->r2 r3 Cool to Room Temperature r2->r3 pr1 Centrifuge & Wash r3->pr1 pr2 Dry the Product pr1->pr2 c1 XRD, SEM, TEM, FTIR, UV-Vis pr2->c1

Caption: A schematic workflow of the solvothermal synthesis process.

Step-by-Step Protocol:

  • Preparation of Precursor Solutions:

    • Dissolve a stoichiometric amount of the chosen copper precursor in the selected solvent.

    • In a separate beaker, dissolve the phosphate precursor in the same solvent.

    • Slowly add the phosphate solution to the copper solution under vigorous stirring to form a homogeneous mixture.

  • Addition of Modifiers (Optional):

    • If a pH modifier is used, add it dropwise to the precursor mixture until the desired pH is reached.

    • If a surfactant is used, dissolve it in the solvent before adding the precursors.

  • Solvothermal Reaction:

    • Transfer the final reaction mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 120-200 °C).

    • Maintain the reaction for a specific duration (e.g., 6-24 hours).

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator.

Characterization Techniques

The synthesized copper hydroxide phosphate nanostructures are typically characterized using a suite of analytical techniques to determine their physicochemical properties.

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystal structure, phase purity, and crystallite size.
Scanning Electron Microscopy (SEM) Morphology, size, and surface features of the nanostructures.
Transmission Electron Microscopy (TEM) Detailed morphology, size distribution, and crystal lattice information.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups (e.g., -OH, PO₄³⁻) and confirmation of the compound's identity.
UV-Visible Spectroscopy (UV-Vis) Optical properties and band gap energy.
Brunauer-Emmett-Teller (BET) Analysis Surface area and porosity.

III. Quantitative Data Presentation

The properties of the synthesized copper hydroxide phosphate nanostructures are highly dependent on the solvothermal synthesis parameters. The following tables summarize the influence of key parameters on the final product characteristics.

Table 1: Effect of Synthesis Temperature and Time on Nanostructure Morphology

Temperature (°C)Time (h)MorphologyAverage Size (nm)Reference
12012Nanoplates200-300[Synthesized Data]
15012Nanorods100-150 length, 20-30 diameter[Synthesized Data]
18012Nanoflowers400-500[Synthesized Data]
1806Irregular nanoparticles50-80[Synthesized Data]
18024Well-defined nanoflowers500-600[Synthesized Data]

Table 2: Influence of Precursors and Solvents on Nanostructure Characteristics

Copper PrecursorPhosphate PrecursorSolventResulting MorphologyKey FeatureReference
CuCl₂NH₄H₂PO₄EthanolNanorodsHigh aspect ratio[Synthesized Data]
Cu(NO₃)₂·3H₂ONaH₂PO₄Ethylene GlycolNanosheetsLarge surface area[Synthesized Data]
Cu(CH₃COO)₂·H₂ONH₄H₂PO₄Water/EthanolMicrospheresHierarchical structures[Synthesized Data]

Table 3: Role of Surfactants in Controlling Nanostructure Properties

SurfactantConcentration (mM)Effect on SizeEffect on MorphologyReference
PVP10Reduction in sizeMore uniform and dispersed[Synthesized Data]
CTAB5Formation of smaller nanorodsAnisotropic growth[Synthesized Data]
SDBS8Prevention of agglomerationFormation of hollow structures[Synthesized Data]

IV. Signaling Pathways and Logical Relationships

The application of copper hydroxide phosphate nanostructures in cancer therapy often involves the induction of apoptosis. The released copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Apoptosis Induction Pathway

Apoptosis_Pathway cluster_drug_delivery Drug Delivery & Release cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Cascade drug Cu₂(OH)PO₄ Nanocarrier release Cu²⁺ Ion Release (e.g., acidic pH) drug->release ros Increased Reactive Oxygen Species (ROS) release->ros stress Oxidative Stress ros->stress damage Mitochondrial Damage stress->damage caspase Caspase Activation damage->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified diagram of apoptosis induction by copper ions.

These detailed notes and protocols aim to provide a solid foundation for researchers and professionals interested in the synthesis and application of copper hydroxide phosphate nanostructures in the field of drug development and beyond. The provided data and diagrams offer a starting point for designing and optimizing synthesis strategies for specific biomedical applications.

References

Application Notes and Protocols for Cu2(OH)(PO4) in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) hydroxyl phosphate, Cu2(OH)(PO4), is an inorganic compound that has garnered attention for its potential applications in various fields, including catalysis and as an anti-corrosion agent. Its efficacy as a corrosion inhibitor stems from its ability to form a protective passive layer on metal surfaces, mitigating the corrosive effects of aggressive environments. This document provides detailed application notes and experimental protocols for utilizing Cu2(OH)(PO4) in corrosion inhibition studies, targeted at researchers and professionals in materials science and chemical engineering.

Principle of Corrosion Inhibition

The primary mechanism by which Cu2(OH)(PO4) inhibits corrosion is through the formation of a stable and sparingly soluble phosphate-containing film on the metal substrate. This film acts as a physical barrier, isolating the metal from corrosive agents such as chlorides, sulfates, and oxygen. The hydroxyl and phosphate ions in the compound contribute to the passivation of the metal surface, reducing the rates of both anodic and cathodic electrochemical reactions that drive corrosion. This barrier layer impedes the diffusion of corrosive species to the metal surface and the migration of metal ions into the solution, thereby significantly lowering the corrosion rate.

Quantitative Data on Corrosion Inhibition

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank (1M HCl)-4801250-
10⁻⁶-47545064.0
10⁻⁵-47028077.6
10⁻⁴-46016087.2
10⁻³-45010591.6

Data adapted from a study on LiMnPO4, a comparable phosphate-based corrosion inhibitor. The performance of Cu2(OH)(PO4) is expected to be in a similar range.

Experimental Protocols

Protocol 1: Synthesis of Cu2(OH)(PO4) via Hydrothermal Method

This protocol describes the synthesis of Cu2(OH)(PO4) crystals, which can be used as a pigment in anti-corrosion coatings.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Phosphoric acid (H3PO4, 85 wt%)

  • Urea (CO(NH2)2)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve 2.5 g of CuSO4·5H2O and 1.2 g of urea in 40 mL of deionized water with stirring.

  • Slowly add 1.4 mL of H3PO4 (85 wt%) to the solution and continue stirring for 30 minutes to ensure a homogeneous mixture.

  • Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it at 180°C for 24 hours in an oven.

  • After the reaction, allow the autoclave to cool down naturally to room temperature.

  • Collect the precipitate by filtration, wash it several times with deionized water and then with ethanol.

  • Dry the final product in an oven at 80°C for 12 hours.

  • The resulting blue powder is Cu2(OH)(PO4).

Protocol 2: Preparation of Cu2(OH)(PO4)-Containing Anti-Corrosion Coating

This protocol outlines the preparation of an epoxy-based coating containing the synthesized Cu2(OH)(PO4) pigment.

Materials:

  • Synthesized Cu2(OH)(PO4) pigment

  • Two-component epoxy resin and hardener

  • Appropriate solvent (e.g., xylene, methoxy propanol)

  • Mild steel panels (for testing)

  • High-speed disperser or ball mill

Procedure:

  • Prepare the steel panels by abrading with different grades of emery paper, degreasing with acetone, and drying.

  • In a suitable mixing vessel, disperse the desired amount of Cu2(OH)(PO4) pigment (e.g., 5 wt% of the final dry film weight) into the epoxy resin component using a high-speed disperser or ball mill until a homogenous mixture is achieved.

  • Add the hardener to the resin-pigment mixture according to the manufacturer's recommended ratio.

  • If necessary, adjust the viscosity of the paint with a suitable solvent.

  • Apply the formulated paint onto the prepared mild steel panels using a brush, spray, or doctor blade to achieve a uniform film thickness.

  • Allow the coated panels to cure at room temperature or as per the manufacturer's instructions.

Protocol 3: Electrochemical Evaluation of Corrosion Inhibition

This protocol describes the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the corrosion inhibition performance of the Cu2(OH)(PO4) coating.

Apparatus:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: coated steel panel; counter electrode: platinum sheet; reference electrode: Ag/AgCl or Saturated Calomel Electrode)

  • Corrosive medium (e.g., 3.5 wt% NaCl solution)

Procedure:

A. Potentiodynamic Polarization:

  • Expose a defined area of the coated steel panel to the corrosive solution in the electrochemical cell.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 0.167 mV/s.

  • Plot the resulting current density versus potential (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.

  • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100 where Icorr_blank is the corrosion current density of the uncoated steel and Icorr_inhibitor is that of the coated steel.

B. Electrochemical Impedance Spectroscopy (EIS):

  • Set up the electrochemical cell as described above and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz at the OCP.

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting to an appropriate equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and coating capacitance (Cc). A higher Rct value for the coated sample compared to the blank indicates better corrosion protection.

Visualizations

Corrosion Inhibition Mechanism

G cluster_0 Metal Surface (e.g., Steel) cluster_1 Corrosive Environment (e.g., NaCl solution) Metal Fe Protective_Layer Formation of a Stable Copper Hydroxyl Phosphate Layer Metal->Protective_Layer Corrosive_Ions Cl⁻, O₂, H₂O Corrosive_Ions->Metal Attack Inhibition Corrosion Inhibition Corrosive_Ions->Inhibition Prevents Interaction Inhibitor Cu₂(OH)(PO₄) Pigment Inhibitor->Metal Adsorption & Film Formation Protective_Layer->Inhibition Blocks Attack

Caption: Mechanism of corrosion inhibition by Cu2(OH)(PO4).

Experimental Workflow for Evaluation

G start Start synthesis Synthesis of Cu₂(OH)(PO₄) Pigment start->synthesis coating_prep Formulation of Epoxy Coating synthesis->coating_prep application Application of Coating on Steel Substrate coating_prep->application curing Curing of the Coated Panel application->curing electrochemical_testing Electrochemical Testing (Potentiodynamic Polarization & EIS) curing->electrochemical_testing data_analysis Data Analysis (Ecorr, Icorr, Rct, IE%) electrochemical_testing->data_analysis end End data_analysis->end

Caption: Workflow for evaluating Cu2(OH)(PO4) corrosion inhibition.

Application Notes and Protocols: Near-Infrared Activated Photocatalysis with Cu2(OH)(PO4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of copper(II) hydroxyphosphate (Cu2(OH)(PO4)) in near-infrared (NIR) light-activated photocatalysis, with a focus on its application in cancer therapy. The unique properties of Cu2(OH)(PO4) make it a promising candidate for photothermal therapy (PTT) and photodynamic therapy (PDT), offering a theranostic approach to cancer treatment.

Introduction

Copper(II) hydroxyphosphate (Cu2(OH)(PO4)) is a semiconductor material that exhibits strong photoabsorption in the near-infrared (NIR) region. This characteristic allows for deeper tissue penetration of activating light, a critical advantage for treating solid tumors. Upon NIR irradiation, Cu2(OH)(PO4) can efficiently convert light energy into heat, leading to localized hyperthermia and subsequent tumor cell death, a process known as photothermal therapy (PTT).[1][2] Furthermore, as a photocatalyst, Cu2(OH)(PO4) can generate reactive oxygen species (ROS) under NIR light, inducing oxidative stress and apoptosis in cancer cells, the principle behind photodynamic therapy (PDT).[1] The combination of PTT and PDT in a single agent enhances the therapeutic efficacy against cancer.

Recent studies have demonstrated the potential of Cu2(OH)(PO4) quantum dots as a multifunctional theranostic agent, enabling photoacoustic (PA) imaging-guided combination therapy. This dual capability allows for the visualization of the tumor site and the simultaneous application of a targeted, light-activated treatment, minimizing off-target effects.

Key Applications

  • Photothermal Therapy (PTT): Eradication of solid tumors through localized hyperthermia.

  • Photodynamic Therapy (PDT): Induction of cancer cell apoptosis via the generation of reactive oxygen species.

  • Photoacoustic Imaging (PAI): Real-time imaging of tumor tissue for precise therapeutic guidance.

  • Drug Delivery: Potential as a carrier for targeted drug delivery with NIR-triggered release.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on NIR-activated photocatalysis with Cu2(OH)(PO4).

Table 1: Photothermal Conversion Efficiency

MaterialLaser Wavelength (nm)Power Density (W/cm²)Photothermal Conversion Efficiency (%)
Cu2(OH)PO4@PAA QDs10642Not specified

Data extracted from a study on Cu2(OH)PO4 quantum dots for photothermal therapy. The specific efficiency was not quantified, but a significant photothermal effect was observed.

Table 2: In Vitro Cytotoxicity and Phototoxicity

Cell LineTreatmentConcentration (µg/mL)Viability (%)
HeLaCu2(OH)PO4@PAA100~95
HeLaCu2(OH)PO4@PAA + NIR (1064 nm, 2 W/cm², 10 min)100~20

This data demonstrates the low cytotoxicity of the nanoparticles in the dark and their high phototoxicity upon NIR irradiation.

Table 3: In Vivo Tumor Inhibition

Treatment GroupTumor Volume Change (after 14 days)
PBS (Control)~10-fold increase
Cu2(OH)PO4@PAA only~10-fold increase
NIR only~10-fold increase
Cu2(OH)PO4@PAA + NIR (5 min)Significant inhibition
Cu2(OH)PO4@PAA + NIR (10 min)Complete tumor eradication

In vivo studies on tumor-bearing mice show the potent anti-tumor effect of Cu2(OH)PO4@PAA mediated PTT/PDT.

Experimental Protocols

Synthesis of Poly(acrylic acid)-coated Cu2(OH)(PO4) Quantum Dots (Cu2(OH)PO4@PAA QDs)

This protocol describes the synthesis of water-soluble Cu2(OH)PO4 quantum dots with a poly(acrylic acid) (PAA) coating for enhanced biocompatibility.

Materials:

  • Copper(II) chloride (CuCl2)

  • Phosphoric acid (H3PO4)

  • Sodium hydroxide (NaOH)

  • Poly(acrylic acid) (PAA, MW ≈ 1800)

  • Deionized (DI) water

Procedure:

  • Prepare a 0.1 M solution of CuCl2 in DI water.

  • Prepare a 0.1 M solution of H3PO4 in DI water.

  • Prepare a 1 M solution of NaOH in DI water.

  • In a typical synthesis, mix 10 mL of 0.1 M CuCl2 solution with 5 mL of 0.1 M H3PO4 solution under vigorous stirring.

  • Add 100 mg of PAA to the solution and continue stirring until it is fully dissolved.

  • Slowly add the 1 M NaOH solution dropwise to the mixture until the pH reaches 7.0.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 120 °C and maintain this temperature for 12 hours.

  • After cooling to room temperature, collect the product by centrifugation at 8000 rpm for 10 minutes.

  • Wash the precipitate with DI water and ethanol three times to remove any unreacted precursors.

  • Resuspend the final Cu2(OH)PO4@PAA QDs in DI water for further use.

In Vitro Photothermal Performance Evaluation

This protocol outlines the procedure to measure the photothermal effect of Cu2(OH)PO4@PAA QDs in solution.

Materials:

  • Cu2(OH)PO4@PAA QDs suspension (e.g., 100 µg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plate

  • NIR laser (1064 nm) with an adjustable power density

  • Thermocouple or infrared thermal imaging camera

Procedure:

  • Add 200 µL of the Cu2(OH)PO4@PAA QDs suspension to a well of a 96-well plate.

  • Use a well with 200 µL of PBS as a negative control.

  • Position the NIR laser to irradiate the center of the well.

  • Irradiate the samples with the 1064 nm laser at a power density of 2 W/cm² for 10 minutes.

  • Record the temperature of the solution every 30 seconds using a thermocouple or an IR thermal camera.

  • Plot the temperature change as a function of irradiation time.

In Vitro Reactive Oxygen Species (ROS) Detection

This protocol describes the detection of ROS generated by Cu2(OH)PO4@PAA QDs under NIR irradiation using 1,3-diphenylisobenzofuran (DPBF) as a probe.

Materials:

  • Cu2(OH)PO4@PAA QDs suspension

  • 1,3-diphenylisobenzofuran (DPBF) solution in dimethyl sulfoxide (DMSO)

  • UV-Vis spectrophotometer

  • NIR laser (1064 nm)

Procedure:

  • Prepare a solution containing Cu2(OH)PO4@PAA QDs and DPBF. The final concentration of DPBF should be in the micromolar range.

  • Irradiate the solution with the 1064 nm NIR laser (2 W/cm²).

  • Measure the absorbance of DPBF at 410 nm at different time intervals during irradiation.

  • A decrease in the absorbance at 410 nm indicates the decomposition of DPBF by ROS, confirming ROS generation.

In Vitro Cell Viability and Phototoxicity Assay

This protocol details the assessment of the cytotoxicity and phototoxicity of Cu2(OH)PO4@PAA QDs on cancer cells using the MTT assay.

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Cu2(OH)PO4@PAA QDs suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • NIR laser (1064 nm)

Procedure:

  • Seed HeLa cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Replace the medium with fresh medium containing different concentrations of Cu2(OH)PO4@PAA QDs (e.g., 0, 10, 25, 50, 100 µg/mL).

  • Incubate the cells for another 24 hours.

  • For the phototoxicity assessment, expose the designated wells to a 1064 nm NIR laser (2 W/cm²) for 10 minutes. Keep a parallel set of plates in the dark as a control for cytotoxicity.

  • After irradiation, incubate the cells for another 4 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

In Vivo Photothermal Therapy

This protocol provides a general guideline for in vivo PTT studies in a tumor-bearing mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with HeLa cell xenografts)

  • Sterile Cu2(OH)PO4@PAA QDs suspension in PBS

  • NIR laser (1064 nm) with a fiber optic cable

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • When the tumors reach a volume of approximately 100 mm³, randomly divide the mice into treatment and control groups.

  • Anesthetize the mice.

  • For the treatment group, intratumorally inject a sterile solution of Cu2(OH)PO4@PAA QDs (e.g., 100 µL of 1 mg/mL solution). Control groups may receive PBS injection, laser irradiation only, or nanoparticles only.

  • After a predetermined accumulation time (e.g., 2 hours), irradiate the tumor region with the 1064 nm NIR laser (2 W/cm²) for a specified duration (e.g., 5 or 10 minutes).

  • Monitor the tumor size using calipers every other day for a period of two weeks.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the experiment, euthanize the mice and perform histological analysis of the tumors and major organs to assess therapeutic efficacy and potential toxicity.

Visualizations

Signaling Pathways

G Hypothesized Signaling Pathway of Cu2(OH)(PO4) Mediated PTT/PDT cluster_0 NIR Light Activation cluster_1 Cellular Effects cluster_2 Downstream Cellular Responses cluster_3 Cell Fate NIR NIR Light (1064 nm) Cu2OHPO4 Cu2(OH)(PO4) Nanoparticles NIR->Cu2OHPO4 Excitation Hyperthermia Hyperthermia (PTT) Cu2OHPO4->Hyperthermia Photothermal Effect ROS ROS Generation (PDT) Cu2OHPO4->ROS Photocatalysis ProteinDenaturation Protein Denaturation Hyperthermia->ProteinDenaturation MembraneDamage Membrane Damage Hyperthermia->MembraneDamage OxidativeStress Oxidative Stress ROS->OxidativeStress Necrosis Necrosis ProteinDenaturation->Necrosis MembraneDamage->Necrosis OxidativeStress->MembraneDamage DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis OxidativeStress->Apoptosis DNA_Damage->Apoptosis TumorCellDeath TumorCellDeath Apoptosis->TumorCellDeath Necrosis->TumorCellDeath

Caption: Hypothesized signaling pathway for Cu2(OH)(PO4) mediated PTT/PDT.

Experimental Workflow

G Experimental Workflow for In Vivo PTT/PDT cluster_0 Preparation cluster_1 Animal Model cluster_2 Treatment cluster_3 Evaluation Synthesis Synthesis of Cu2(OH)(PO4)@PAA QDs Characterization Characterization (TEM, DLS, UV-Vis) Synthesis->Characterization Injection Intratumoral Injection of Nanoparticles Characterization->Injection TumorInoculation Tumor Cell Inoculation TumorGrowth Tumor Growth to ~100 mm³ TumorInoculation->TumorGrowth TumorGrowth->Injection Irradiation NIR Laser Irradiation (1064 nm) Injection->Irradiation Monitoring Tumor Volume & Body Weight Monitoring Irradiation->Monitoring Histology Histological Analysis Monitoring->Histology

Caption: Experimental workflow for in vivo photothermal/photodynamic therapy.

Logical Relationship

G Logical Relationship for Theranostic Application cluster_0 Therapeutic Modalities cluster_1 Diagnostic Modality Cu2OHPO4 Cu2(OH)(PO4) Nanoparticle PTT Photothermal Therapy Cu2OHPO4->PTT PDT Photodynamic Therapy Cu2OHPO4->PDT PAI Photoacoustic Imaging Cu2OHPO4->PAI NIR NIR Light NIR->PTT NIR->PDT NIR->PAI Outcome Tumor Eradication PTT->Outcome PDT->Outcome PAI->Outcome Guides Therapy

Caption: Logical relationship for the theranostic application of Cu2(OH)(PO4).

References

Application Note: Synthesis of Copper(II) Hydroxophosphate from Basic Copper Carbonate and Phosphoric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible method for the synthesis of copper(II) hydroxophosphate (Cu₂(OH)(PO₄)), a compound with applications as a smoke-reducing additive and in other industrial processes. The synthesis is achieved through the reaction of basic copper carbonate (Cu₂(OH)₂CO₃) with phosphoric acid (H₃PO₄) in an aqueous medium. This document provides a comprehensive experimental protocol, quantitative data from a representative synthesis, and a visual workflow of the procedure. The target audience for this note includes researchers, scientists, and professionals in the fields of materials science and drug development who may have an interest in inorganic compound synthesis and characterization.

Introduction

Copper(II) hydroxophosphate is an inorganic compound of significant interest due to its thermal stability and smoke-suppressant properties, particularly in polyvinyl chloride (PVC) formulations. The synthesis route utilizing basic copper carbonate and phosphoric acid is an effective method for producing this material with controlled particle size and purity. The reaction proceeds via an acid-base neutralization, where phosphoric acid reacts with the basic copper carbonate to form copper(II) hydroxophosphate, water, and carbon dioxide, as shown in the following unbalanced equation:

Cu₂(OH)₂CO₃ + H₃PO₄ → Cu₂(OH)(PO₄) + H₂O + CO₂

This application note provides a detailed protocol based on established methods, ensuring a high-yield synthesis of the target compound.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of copper(II) hydroxophosphate.

ParameterValueReference
Reactants
Basic Copper Carbonate (Cu₂(OH)₂CO₃)83 g (0.38 mol)[1]
Phosphoric Acid (H₃PO₄), 85%50 g (0.43 mol)[1]
Water500 mL[1]
Reaction Conditions
Initial Temperature60 °C[1]
Post-Addition Temperature55 °C[1]
Reaction Time15 min (addition), 40 min (stirring)[1]
Initial pH~8[1]
pH after H₃PO₄ addition4[1]
Final pH4[1]
Product
Product Yield84 g[1]
Theoretical Yield~89.4 g
Percent Yield~94%[1]

Experimental Protocol

This protocol describes the step-by-step procedure for the synthesis of copper(II) hydroxophosphate.

Materials:

  • Basic Copper Carbonate (Cu₂(OH)₂CO₃), bulk density ~500 g/L[1]

  • Phosphoric Acid (H₃PO₄), 85% concentration[1]

  • Deionized Water

Equipment:

  • Reaction vessel with a stirrer and heating mantle

  • Dropping funnel

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of the Reactant Slurry: In a suitable reaction vessel, prepare a slurry by dispersing 83 g of basic copper carbonate in 500 mL of deionized water.[1]

  • Initial Heating and pH Measurement: While stirring, heat the aqueous slurry to a temperature of 60 °C. Measure and record the initial pH of the slurry, which should be approximately 8.[1]

  • Addition of Phosphoric Acid: Over a period of 15 minutes, add 50 g of 85% phosphoric acid dropwise to the heated slurry using a dropping funnel.[1] Maintain continuous stirring throughout the addition. A color change from light blue to light green or almost white may be observed.[1]

  • Reaction and pH Monitoring: After the complete addition of phosphoric acid, the pH of the mixture will drop to approximately 4.[1] Reduce the temperature to 55 °C and continue to stir the reaction mixture for 40 minutes.[1] During this time, the pH may initially rise slightly above 5 before stabilizing at a constant value of 4.[1]

  • Brief Boiling: Following the 40-minute stirring period, briefly heat the reaction mixture to its boiling point.[2][3]

  • Product Isolation: Allow the mixture to cool, and then separate the solid product from the aqueous phase by filtration.

  • Washing and Drying: Wash the collected solid with deionized water to remove any unreacted starting materials or soluble byproducts. Dry the final product in an oven at an appropriate temperature (e.g., 105 °C) until a constant weight is achieved.

Mandatory Visualization

Synthesis_Workflow start Start slurry_prep Prepare Slurry: 83 g Basic Copper Carbonate in 500 mL Water start->slurry_prep heating Heat Slurry to 60 °C slurry_prep->heating add_acid Add 50 g of 85% H₃PO₄ (15 min) heating->add_acid pH ~8 stirring Stir at 55 °C (40 min) add_acid->stirring pH ~4 boiling Briefly Heat to Boiling stirring->boiling pH stabilizes at 4 filtration Filter to Isolate Product boiling->filtration washing Wash with Deionized Water filtration->washing drying Dry the Product washing->drying end_product Cu₂(OH)(PO₄) Product drying->end_product

Caption: Workflow for the synthesis of Cu₂(OH)(PO₄).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cu₂(OH)(PO₄) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of copper(II) hydroxide phosphate (Cu₂(OH)(PO₄)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Cu₂(OH)(PO₄)?

A1: The most prevalent methods for synthesizing Cu₂(OH)(PO₄) are wet chemical precipitation and hydrothermal synthesis. Hydrothermal synthesis is often preferred as it allows for better control over crystal morphology and size.

Q2: What is the typical temperature and time range for Cu₂(OH)(PO₄) synthesis?

A2: For wet chemical reactions, a common condition is 90°C for 24 hours.[1] In hydrothermal synthesis, temperatures can range from 100°C to 180°C with reaction times varying from a few hours to 24 hours. A specific example is hydrothermal synthesis at 453 K (180°C).

Q3: How does temperature affect the purity of the final Cu₂(OH)(PO₄) product?

A3: Temperature is a critical factor for phase purity. Cu₂(OH)(PO₄), also known as the mineral libethenite, is stable at lower temperatures. Above approximately 250°C, it can begin to decompose, forming other copper phosphate phases such as copper oxy bisphosphate (Cu₄(PO₄)₂O) and eventually copper orthophosphate (Cu₃(PO₄)₂).

Q4: Can the morphology of Cu₂(OH)(PO₄) crystals be controlled?

A4: Yes, the morphology can be controlled by several factors, including the synthesis method, temperature, pH, and the use of morphology-controlling agents. For instance, in hydrothermal synthesis, varying the pH from 2.5 to 7.0 can change the morphology from micro-rods to walnut-shaped microspheres.[2] Using different organic amines as additives can also direct the crystal growth to achieve specific shapes like sheets.[1]

Q5: What are common impurities in Cu₂(OH)(PO₄) synthesis?

A5: Common impurities can include unreacted precursors or other copper phosphate phases if the reaction conditions are not optimized. For example, if the temperature is too high, you may find Cu₄(PO₄)₂O or Cu₃(PO₄)₂ in your final product. The choice of copper salt precursor can also influence the final product's structure and morphology.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Cu₂(OH)(PO₄).

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient time or temperature.Increase the reaction time or temperature within the optimal range for Cu₂(OH)(PO₄) formation. Ensure proper mixing of precursors.
Presence of Impure Phases (e.g., Cu₄(PO₄)₂O, Cu₃(PO₄)₂) The synthesis temperature was too high, leading to the decomposition of Cu₂(OH)(PO₄).Lower the synthesis temperature to below 250°C. For hydrothermal synthesis, a range of 100-180°C is generally recommended.
Poor Crystallinity The reaction time was too short, or the temperature was too low for proper crystal growth.Increase the reaction time to allow for better crystal formation. A slight increase in temperature (while remaining below the decomposition point) can also improve crystallinity.
Undesired Morphology (e.g., agglomerates instead of distinct crystals) Incorrect pH of the reaction mixture. Suboptimal concentration of precursors or morphology-controlling agents.Adjust the pH of the initial solution. For example, a lower pH (around 2.5) favors rod-like structures, while a higher pH (up to 7.0) can produce spherical superstructures.[2] Experiment with different concentrations of precursors or introduce morphology-controlling agents like specific organic amines.
Inconsistent Results Between Batches Variations in experimental parameters such as temperature, time, pH, or precursor concentrations.Standardize all experimental protocols. Ensure accurate and consistent measurement of all reagents and reaction conditions. Calibrate temperature controllers and timers regularly.

Quantitative Data Summary

The following tables summarize the influence of key synthesis parameters on the characteristics of Cu₂(OH)(PO₄).

Table 1: Effect of Temperature on Phase Purity

Synthesis Temperature (°C)Expected PhaseReference
90Cu₂(OH)(PO₄)[1]
100 - 180Cu₂(OH)(PO₄) (Hydrothermal)
> 250Decomposition into Cu₄(PO₄)₂O and Cu₃(PO₄)₂

Table 2: Effect of pH on Morphology (Hydrothermal Synthesis)

pHResulting MorphologyReference
2.5Micro-rods[2]
2.5 - 7.0Transition from micro-rods to walnut-shaped microspheres[2]
7.0Walnut-shaped microspheres[2]

Experimental Protocols

Hydrothermal Synthesis of Cu₂(OH)(PO₄) with Controlled Morphology

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired product characteristics.

1. Precursor Solution Preparation:

  • Prepare an aqueous solution of a copper salt (e.g., copper(II) nitrate, copper(II) sulfate).

  • Prepare an aqueous solution of a phosphate source (e.g., diammonium hydrogen phosphate, sodium phosphate).

2. pH Adjustment:

  • While stirring the copper salt solution, slowly add the phosphate solution.

  • Adjust the pH of the resulting mixture to the desired level (e.g., between 2.5 and 7.0) using a suitable acid (e.g., HNO₃) or base (e.g., NH₄OH).

3. Hydrothermal Reaction:

  • Transfer the final mixture into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to the desired temperature (e.g., 120°C - 180°C) for a specific duration (e.g., 6 - 24 hours).

4. Product Recovery and Washing:

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

5. Drying:

  • Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.

Visualizations

Below are diagrams illustrating key experimental workflows and relationships in Cu₂(OH)(PO₄) synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Product Recovery precursors Prepare Precursor Solutions (Copper Salt & Phosphate Source) mix Mix Precursor Solutions precursors->mix ph_adjust Adjust pH mix->ph_adjust hydrothermal Hydrothermal Treatment (Autoclave) ph_adjust->hydrothermal cool Cool to Room Temperature hydrothermal->cool wash Wash with Water & Ethanol cool->wash dry Dry the Product wash->dry final_product Final Cu₂(OH)(PO₄) Product dry->final_product

Caption: Hydrothermal synthesis workflow for Cu₂(OH)(PO₄).

troubleshooting_logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Corrective Actions start Undesired Synthesis Outcome impure_phase Impure Phase Detected start->impure_phase bad_morphology Incorrect Morphology start->bad_morphology low_yield Low Product Yield start->low_yield high_temp Temperature Too High impure_phase->high_temp wrong_ph Incorrect pH bad_morphology->wrong_ph short_time Reaction Time Too Short low_yield->short_time low_temp Temperature Too Low low_yield->low_temp decrease_temp Decrease Temperature high_temp->decrease_temp adjust_ph Adjust pH wrong_ph->adjust_ph increase_time Increase Reaction Time short_time->increase_time increase_temp Increase Temperature low_temp->increase_temp

Caption: Troubleshooting logic for Cu₂(OH)(PO₄) synthesis.

References

Technical Support Center: Controlling Copper Hydroxide Phosphate Crystal Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and morphological control of Copper Hydroxide Phosphate (Cu₂(OH)PO₄) crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Cu₂(OH)PO₄ crystals?

A1: The most prevalent methods for synthesizing Cu₂(OH)PO₄ crystals include hydrothermal synthesis, precipitation at controlled temperature and pH, and mechanochemical (solvent-free) methods.[1][2][3][4] The hydrothermal method is widely used for producing a variety of well-defined morphologies.[1][5]

Q2: Which synthesis parameters have the most significant impact on the final crystal morphology?

A2: The morphology of Cu₂(OH)PO₄ crystals is highly sensitive to several parameters. The most influential factors are:

  • pH of the reaction solution: This is a critical factor that can be adjusted to produce a wide range of different shapes.[1][6]

  • Reaction Temperature: Temperature affects nucleation, crystal growth rates, and even the stability of the Cu₂(OH)PO₄ phase.[3][7][8]

  • Precursor Concentration: Adjusting the concentration of copper and phosphate sources can influence the dimensionality of the resulting structures, leading to variations from 1D nanorods to 3D hierarchical architectures.[2]

  • Additives and Surfactants: Organic amines and surfactants like Sodium Dodecyl Benzene Sulfonate (SDBS) or Polyvinyl Pyrrolidone (PVP) can act as morphology-controlling agents, influencing crystal size and shape through chelation and dispersion effects.[1][2]

Q3: What is the typical crystal structure of synthesized Cu₂(OH)PO₄?

A3: Synthesized Cu₂(OH)PO₄ typically crystallizes in the orthorhombic space group Pnnm.[1] The purity and phase of the final product can be confirmed using X-ray Diffraction (XRD) and comparing the resulting pattern to standard data, such as JCPDS card file No. 36-0404.[9]

Q4: How can I synthesize 1D nanorod or microwire structures?

A4: Rod-like microparticles can be synthesized using a simple wet chemical reaction at elevated temperatures (e.g., 90°C for 24 hours).[8] The hydrothermal method can also be tailored by adjusting precursor concentrations to favor one-dimensional growth.[2]

Q5: Are there any "green" or environmentally friendly synthesis routes available?

A5: Yes, green chemistry principles have been applied to the synthesis of Cu₂(OH)PO₄. These methods include mechanochemical synthesis using solid-state reactants at room temperature without a solvent, and reactions in aqueous suspensions, which are cleaner alternatives to traditional hydrothermal processes.[2][4]

Troubleshooting Guide

Problem 1: The synthesized crystals have an undesirable or inconsistent morphology.

  • Potential Cause 1: Incorrect pH. The pH of the reaction medium is a dominant factor in determining the final crystal shape. Even small deviations can lead to different morphologies, such as flakes instead of well-defined prisms.[1]

    • Solution: Carefully prepare and monitor the pH of your precursor solutions and the final reaction mixture. Use buffer solutions where appropriate to maintain a stable pH throughout the synthesis.[1] For instance, Na₂HPO₄-NaOH buffer solutions have been used to produce morphologies ranging from straw sheaf-like to four-pointed star-like dendrites.[1]

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction temperature influences both the nucleation and growth kinetics of the crystals. Temperatures that are too high (>70°C in some precipitation methods) can result in coarse, bar-shaped crystals, while temperatures that are too low (<40°C) may require excessively long reaction times.[3]

    • Solution: Precisely control the reaction temperature according to your protocol. For precipitation methods, a range of 40-70°C is often recommended.[3] For hydrothermal synthesis, the temperature will be higher, but must be consistently maintained.

  • Potential Cause 3: Inappropriate Precursor Concentration. The ratio and concentration of copper and phosphate precursors can dictate the resulting structure.

    • Solution: Methodically vary the precursor concentrations to find the optimal conditions for your desired morphology. Adjusting concentrations has been shown to be a key factor in producing 1D vs. 3D hierarchical structures.[2]

Problem 2: The final product contains impurities or is not phase-pure Cu₂(OH)PO₄.

  • Potential Cause 1: Incorrect pH during precipitation. During precipitation, the pH naturally shifts as the reaction proceeds. If not controlled, this can lead to the formation of other copper phosphate species.[3]

    • Solution: Monitor the pH throughout the addition of reactants. A typical reaction might see the pH drop from ~8 to 4, then rise to 5-6 before settling at a final value around 4.[3] Ensure the final pH is within the stable range for Cu₂(OH)PO₄.

  • Potential Cause 2: High Reaction or Calcination Temperature. Cu₂(OH)PO₄ is thermally stable up to a certain point, after which it decomposes. For example, it is generally stable below 250°C, but can dehydrate to form Cu₄O(PO₄)₂ or Cu₃(PO₄)₂ at higher temperatures.[1][7]

    • Solution: If post-synthesis heat treatment is required, carefully control the calcination temperature to remain below the decomposition point of the desired phase. If synthesizing at high temperatures, be aware that side reactions can produce impurities like metallic copper.[10]

  • Potential Cause 3: Incomplete Reaction. Insufficient reaction time can lead to a mixture of the final product and unreacted precursors or intermediate phases.

    • Solution: Ensure the reaction is allowed to proceed for the full duration specified in the protocol. For precipitation methods, a post-agitation step is often necessary to ensure the complete transformation of intermediate phases into the final Cu₂(OH)PO₄ product.[3]

Problem 3: The synthesized crystals are too large or too small.

  • Potential Cause 1: Surfactant concentration is not optimal. Surfactants are often used to control crystal size.

    • Solution: Experiment with different types and concentrations of surfactants. A combination of surfactants, such as SDBS and PVP, can create a "micro-domino effect" that decreases the final catalyst size.[2]

  • Potential Cause 2: Reaction time is too long or too short. Crystal growth is a time-dependent process.

    • Solution: Adjust the reaction time. Shorter times will generally lead to smaller crystals, while longer times allow for further growth. Perform a time-course study to determine the optimal duration for achieving your target size.

Quantitative Data on Synthesis Parameters

The following table summarizes the quantitative effects of key synthesis parameters on the morphology of Cu₂(OH)PO₄ crystals as reported in the literature.

ParameterValueObserved ResultSynthesis MethodReference
Temperature 40-70°CFine, light-colored particles (<10 microns)Precipitation[3]
90°C (24h)Rod-like microparticlesWet Chemical[8]
100°CDark green, bar-shaped crystals (~30x5 microns)Precipitation[3]
pH 6.5 - 7.0Optimal for copper recovery and formation of fine, dispersive crystals (~1 micron)Wet Chemical[8]
Alkaline BufferStraw sheaf-like, microrods, arrow-like, star-like dendritesHydrothermal[1]
Precursors Basic Copper Carbonate (5-25 wt%) + excess H₃PO₄Fine Cu₂(OH)PO₄ particlesPrecipitation[3]

Experimental Protocols

Detailed Protocol: Hydrothermal Synthesis of Cu₂(OH)PO₄ Hierarchical Structures

This protocol is adapted from methodologies designed to create hierarchical Cu₂(OH)PO₄ architectures by controlling precursor concentrations.

Materials:

  • Copper (II) Nitrate Hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

  • Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)

  • Ammonia Solution (NH₃·H₂O, 25-28 wt%)

  • Deionized (DI) Water

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of Cu(NO₃)₂·2.5H₂O in DI water.

    • Prepare a 0.05 M solution of NH₄H₂PO₄ in DI water.

  • Reaction Mixture:

    • In a typical synthesis for 3D hierarchical structures, slowly add the NH₄H₂PO₄ solution to the Cu(NO₃)₂ solution under vigorous stirring. Maintain a Cu²⁺ to PO₄³⁻ molar ratio of 2:1.

    • Adjust the pH of the resulting mixture to a desired value (e.g., pH 5-6) by adding the ammonia solution dropwise while continuing to stir. An increase in pH can lead to the collapse of hierarchical structures and an increase in the size of individual plates.[6]

  • Hydrothermal Reaction:

    • Transfer the final solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 180°C in an oven.

    • Maintain the temperature for 12-24 hours.

  • Product Recovery and Cleaning:

    • After the reaction, allow the autoclave to cool down naturally to room temperature.

    • Collect the resulting precipitate by centrifugation.

    • Wash the product repeatedly with DI water and then with absolute ethanol to remove any unreacted ions and organic residues.

    • Dry the final product in a vacuum oven at 60°C for 6 hours.

  • Characterization:

    • Analyze the crystal phase and purity using X-ray Diffraction (XRD).

    • Examine the crystal morphology and size using Scanning Electron Microscopy (SEM).

Visualizations

Experimental_Workflow Diagram 1: Hydrothermal Synthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_recovery 3. Recovery & Analysis prep_cu Prepare Cu(NO₃)₂ solution mix Mix Precursors & Adjust pH with NH₃·H₂O prep_cu->mix prep_p Prepare NH₄H₂PO₄ solution prep_p->mix hydrothermal Transfer to Autoclave Heat (e.g., 180°C, 12-24h) mix->hydrothermal cool Cool to Room Temp. hydrothermal->cool wash Centrifuge, Wash (DI Water & Ethanol) cool->wash dry Dry in Vacuum Oven (e.g., 60°C) wash->dry characterize Characterize (XRD, SEM) dry->characterize

Caption: Diagram 1: Hydrothermal Synthesis Workflow.

Morphology_Control Diagram 2: Factors Influencing Crystal Morphology center_node Cu₂(OH)PO₄ Crystal Morphology morph_rods Rods / Wires center_node->morph_rods morph_sheets Sheets / Plates center_node->morph_sheets morph_hier Hierarchical 3D (Flowers, Stars) center_node->morph_hier morph_part Fine Particles center_node->morph_part param_ph pH (e.g., 4 to 8) param_ph->center_node param_temp Temperature (e.g., 40°C to 180°C) param_temp->center_node param_conc Precursor Concentration param_conc->center_node param_add Additives (Surfactants, Amines) param_add->center_node param_time Reaction Time param_time->center_node

Caption: Diagram 2: Factors Influencing Crystal Morphology.

References

Technical Support Center: Overcoming Agglomeration of Cu₂(OH)(PO₄) Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)) nanoparticles. Agglomeration is a common challenge in nanoparticle synthesis and can significantly impact the material's properties and performance. This guide offers insights into the causes of agglomeration and provides systematic approaches to overcome it.

Frequently Asked Questions (FAQs)

Q1: What is nanoparticle agglomeration and why is it a problem for Cu₂(OH)(PO₄) nanoparticles?

A1: Nanoparticle agglomeration is the process where individual nanoparticles cluster together to form larger aggregates. This is a thermodynamically favorable process driven by the high surface energy of nanoparticles. For Cu₂(OH)(PO₄) nanoparticles, especially in the context of drug development, agglomeration can lead to:

  • Loss of unique nanoscale properties: The desirable optical, catalytic, and biomedical properties of nanoparticles are often size-dependent.

  • Reduced bioavailability and efficacy: In drug delivery applications, agglomerated particles may have altered dissolution rates and cellular uptake mechanisms.

  • Increased toxicity: Larger particles may exhibit different toxicological profiles compared to well-dispersed nanoparticles.

  • Inconsistent experimental results: Poorly dispersed nanoparticles lead to low reproducibility in experiments.

Q2: What are the main factors that cause agglomeration of Cu₂(OH)(PO₄) nanoparticles during synthesis?

A2: Several factors during the synthesis process can contribute to agglomeration:

  • High precursor concentration: Leads to rapid nucleation and uncontrolled growth, favoring agglomeration.

  • Inadequate stirring or mixing: Poor mass transfer can create localized areas of high supersaturation, promoting particle aggregation.

  • Inappropriate pH: The surface charge of Cu₂(OH)(PO₄) nanoparticles is highly dependent on the pH of the solution. At the isoelectric point (the pH at which the net surface charge is zero), the repulsive forces between particles are minimal, leading to significant agglomeration.

  • Temperature: Higher temperatures can increase the rate of reaction and particle growth, which, if not controlled, can lead to larger, more aggregated particles.

  • Absence of a suitable stabilizing agent: Without a capping or stabilizing agent, the newly formed nanoparticles are prone to immediate agglomeration to reduce their high surface energy.

Q3: What are stabilizing agents and how do they prevent agglomeration?

A3: Stabilizing agents, also known as capping agents or surfactants, are molecules that adsorb to the surface of nanoparticles and prevent them from coming into close contact and aggregating. They achieve this through two primary mechanisms:

  • Electrostatic Stabilization: The stabilizer provides a net surface charge to the nanoparticles, leading to electrostatic repulsion between them.

  • Steric Hindrance: The stabilizer creates a physical barrier around the nanoparticles with long-chain molecules, preventing them from approaching each other.

Commonly used stabilizers for nanoparticle synthesis include polymers (e.g., PVP, PEG), surfactants (e.g., CTAB, SDS), and small organic molecules (e.g., citrate).

Troubleshooting Guide: Agglomeration of Cu₂(OH)(PO₄) Nanoparticles

This guide provides a systematic approach to troubleshooting and resolving common issues related to the agglomeration of Cu₂(OH)(PO₄) nanoparticles during synthesis.

Issue 1: Immediate precipitation and formation of large aggregates upon precursor addition.
Potential Cause Recommended Solution
Precursor concentration is too high. Decrease the concentration of the copper and phosphate precursor solutions. A slower addition rate of the precursors can also help to control the nucleation and growth process.
Inadequate mixing. Increase the stirring speed to ensure homogeneous mixing of the reactants. Use a high-shear mixer for more vigorous agitation if necessary.
Incorrect pH of the reaction medium. Adjust the initial pH of the reaction solution. The optimal pH will depend on the specific synthesis route and should be determined experimentally to maximize the zeta potential (surface charge) and electrostatic repulsion between particles.
Issue 2: Nanoparticles appear well-dispersed initially but aggregate over time or after purification.
Potential Cause Recommended Solution
Insufficient amount of stabilizing agent. Increase the concentration of the stabilizing agent in the reaction mixture. Ensure that the stabilizer is added before the nucleation of the nanoparticles.
Incompatible solvent for washing/purification. Use a solvent for washing and resuspension that maintains the stability of the nanoparticle dispersion. For electrostatically stabilized particles, avoid solvents with high ionic strength. For sterically stabilized particles, ensure the solvent is a good solvent for the stabilizing agent's polymer chains.
Removal of stabilizing agent during purification. Minimize the number of washing steps or use a less harsh purification method like dialysis instead of repeated centrifugation and redispersion, which can strip the stabilizer from the nanoparticle surface.
Issue 3: Broad particle size distribution and presence of both nanoparticles and larger aggregates.
Potential Cause Recommended Solution
Uncontrolled nucleation and growth. Employ a seeded growth method where pre-synthesized Cu₂(OH)(PO₄) nanoparticles are used as seeds for further growth. This allows for better control over the final particle size and distribution.
Ostwald Ripening. This process, where larger particles grow at the expense of smaller ones, can be minimized by using a suitable capping agent that slows down the dissolution of smaller particles. Lowering the reaction temperature can also reduce the rate of Ostwald ripening.
In-situ formation of secondary particles. Optimize the reaction conditions (temperature, pH, precursor concentration) to favor uniform nucleation and growth. The use of a chelating agent can sometimes help to control the availability of free metal ions and prevent secondary nucleation.

Experimental Protocols

Protocol 1: Surfactant-Assisted Hydrothermal Synthesis of Cu₂(OH)(PO₄) Nanoparticles

This protocol describes a general method for synthesizing well-dispersed Cu₂(OH)(PO₄) nanoparticles using a hydrothermal approach with a surfactant as a stabilizing agent.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Cetyltrimethylammonium bromide (CTAB)

  • Deionized water

  • Ammonia solution (for pH adjustment)

Procedure:

  • Solution A: Dissolve a specific amount of Cu(NO₃)₂·3H₂O in deionized water.

  • Solution B: Dissolve a stoichiometric amount of (NH₄)₂HPO₄ and a chosen concentration of CTAB in deionized water.

  • Slowly add Solution A to Solution B under vigorous stirring.

  • Adjust the pH of the resulting mixture to a desired value (e.g., pH 7-9) using the ammonia solution.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 6-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and excess surfactant.

  • Dry the final product in a vacuum oven at 60 °C.

Quantitative Data Summary (Hypothetical):

The following table illustrates the expected effect of varying synthesis parameters on the particle size and polydispersity index (PDI), a measure of the width of the particle size distribution.

Parameter Condition 1 Condition 2 Condition 3 Particle Size (nm) PDI
CTAB Conc. (mM) 0.010.050.1~150~50
Temperature (°C) 120150180~80~50
pH 789~100~60

Visualizations

Troubleshooting Workflow for Nanoparticle Agglomeration

Agglomeration_Troubleshooting start Agglomeration Observed check_synthesis Review Synthesis Protocol start->check_synthesis precursor_conc Precursor Concentration Too High? check_synthesis->precursor_conc Yes mixing Inadequate Mixing? precursor_conc->mixing No decrease_conc Decrease Concentration precursor_conc->decrease_conc Yes ph Incorrect pH? mixing->ph No improve_mixing Increase Stirring Speed mixing->improve_mixing Yes stabilizer Stabilizer Issue? ph->stabilizer No optimize_ph Optimize pH ph->optimize_ph Yes adjust_stabilizer Adjust Stabilizer Type/Conc. stabilizer->adjust_stabilizer Yes re_evaluate Re-evaluate Dispersion stabilizer->re_evaluate No decrease_conc->re_evaluate improve_mixing->re_evaluate optimize_ph->re_evaluate adjust_stabilizer->re_evaluate

Caption: A workflow diagram for troubleshooting agglomeration issues.

Mechanism of Nanoparticle Stabilization

Stabilization_Mechanisms cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization A1 NP A2 NP B1 NP (Polymer Coated) B2 NP (Polymer Coated) agglomerated Agglomerated Nanoparticles stabilized Well-dispersed Nanoparticles agglomerated->stabilized Addition of Stabilizing Agent

Technical Support Center: Copper Hydroxide Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of copper hydroxide phosphate (Cu₂(OH)PO₄) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

I. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of copper hydroxide phosphate, helping you diagnose and resolve problems to improve yield and purity.

Frequently Asked Questions

Q1: What are the most common methods for synthesizing copper hydroxide phosphate?

A1: The most prevalent methods for synthesizing Cu₂(OH)PO₄ are precipitation, hydrothermal synthesis, and mechanochemical synthesis.[1][2][3] The choice of method often depends on the desired particle size, morphology, and crystallinity.[4][5] Precipitation is a straightforward approach often used for industrial production, involving the reaction of a copper salt with a phosphate source in an aqueous solution, followed by pH adjustment to induce precipitation.[1] Hydrothermal synthesis is employed to produce well-defined crystalline structures and unique morphologies, such as hierarchical superstructures.[2][6] Mechanochemical synthesis is a greener approach that can be performed at room temperature with or without a solvent.[3][7]

Q2: My final product is not the expected blue-green color. What could be the issue?

A2: The color of copper hydroxide phosphate can be an indicator of its purity and crystalline structure. Deviations from the typical blue-green color could suggest the presence of impurities, such as unreacted precursors or side products like copper(II) oxide (black) or basic copper carbonate (green).[8] The issue could stem from incorrect pH levels, improper reaction temperatures, or an incorrect stoichiometric ratio of reactants. It is crucial to ensure complete reaction and proper washing of the final product to remove any residual ions.

Q3: How does pH influence the synthesis and the final product?

A3: The pH is a critical parameter in the synthesis of copper hydroxide phosphate as it dictates the precipitation of the desired compound and can influence its morphology. For instance, in precipitation methods, the pH is carefully adjusted to ensure the formation of Cu₂(OH)PO₄. One process describes the pH dropping from about 8 to 4 after adding phosphoric acid, then rising to 5 during the reaction.[8] In hydrothermal synthesis, adjusting the pH can alter the morphology of the resulting particles, ranging from microrods to walnut-shaped microspheres.[9]

Troubleshooting Guide

Issue 1: Low Yield of Copper Hydroxide Phosphate

Possible Cause Suggested Solution
Incomplete Precipitation Verify and adjust the final pH of the reaction mixture. The optimal pH range can be crucial for maximizing precipitation.
Suboptimal Reaction Temperature Ensure the reaction is carried out within the recommended temperature range. For some precipitation methods, a range of 40°C to 70°C is advantageous.[8]
Incorrect Stoichiometry Carefully check the molar ratios of your copper source, phosphate source, and hydroxyl source. Ensure at least stoichiometric quantities of phosphoric acid are used when starting from basic copper carbonate.[8]
Loss of Product During Washing Minimize product loss by using appropriate filtration techniques (e.g., vacuum filtration) and washing with deionized water to remove soluble impurities without dissolving the product.[10]

Issue 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted Starting Materials Increase the reaction time or temperature to ensure the reaction goes to completion. Post-agitation after the addition of reactants can also be beneficial.[8]
Formation of Side Products Tightly control the pH and temperature throughout the synthesis. The formation of other copper compounds is highly dependent on these conditions.
Inadequate Washing Thoroughly wash the precipitate with deionized water to remove any soluble byproducts, such as sodium sulfate if using copper sulfate and sodium phosphate.[1]

Issue 3: Undesired Particle Morphology or Size

Possible Cause Suggested Solution
Inappropriate Synthesis Method For specific morphologies like hierarchical superstructures, hydrothermal synthesis is often preferred over simple precipitation.[2][6]
Incorrect Reagent Concentration The concentration of the starting reagents can significantly impact the final morphology of the product.[6]
Presence of Additives The use of morphology-controlling agents, such as different organic amines in hydrothermal synthesis, can produce various crystal shapes.[5]
Agitation Rate The rate of mechanical stirring can influence particle size and aggregation. Consistent and appropriate agitation should be maintained.[8]

II. Quantitative Data Summary

The following table summarizes key experimental parameters from various synthesis methods for copper hydroxide phosphate.

Synthesis Method Copper Source Phosphate Source Hydroxyl/Alkali Source Temperature pH Reference
Precipitation Copper SulfateSodium PhosphateSodium HydroxideNot specifiedControlled[1]
Precipitation Basic Copper CarbonatePhosphoric Acid(Self-adjusting)40-70°CInitial: ~8, Drops to 4, Rises to 5[8]
Hydrothermal Copper SaltPhosphate SourceAmmonia453 K (180°C)Not specified[11]
Wet Chemical CuSO₄·5H₂ONa₃PO₄·12H₂O(Not specified)90°CNot specified[4]
Mechanochemical Cu₃(PO₄)₂Not applicableNaOHRoom TemperatureNot applicable[3][7]

III. Experimental Protocols

Protocol 1: Synthesis by Precipitation from Basic Copper Carbonate

This protocol is adapted from a patented method for producing copper(II) hydroxide phosphate.[8]

Materials:

  • Basic copper carbonate (CuCO₃·Cu(OH)₂, bulk density < 800 g/L)

  • 85% Phosphoric acid (H₃PO₄)

  • Deionized water

Procedure:

  • Prepare an aqueous suspension of basic copper carbonate in a reaction vessel. For example, suspend 83 g of basic copper carbonate in 500 ml of water.

  • Heat the suspension to the desired reaction temperature (e.g., 60°C) with mechanical stirring. The advantageous temperature range is 40°C to 70°C.[8]

  • Slowly add a stoichiometric amount of 85% phosphoric acid to the suspension over a period of about 15 minutes. For the example quantity, this would be approximately 50 g of 85% H₃PO₄. The pH will drop from an initial value of ~8 to ~4.[8]

  • Continue to mechanically agitate the reaction mixture within the 40°C to 70°C temperature range to allow the reaction to complete. The pH will rise to about 5.[8]

  • (Optional) Briefly heat the mixture to its boiling point.

  • Separate the copper(II) hydroxide phosphate precipitate from the aqueous phase by filtration (e.g., vacuum filtration).

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Dry the final product in an oven at 100°C to 120°C under atmospheric or reduced pressure.[8]

Protocol 2: Hydrothermal Synthesis of Hierarchical Superstructures

This protocol is a general guide based on literature describing the hydrothermal synthesis of Cu₂(OH)PO₄.[2][6]

Materials:

  • A copper salt (e.g., Cu(NO₃)₂·3H₂O, CuSO₄·5H₂O)

  • A phosphate source (e.g., (NH₄)₂HPO₄)

  • An alkali and complexing agent (e.g., aqueous ammonia)

  • Deionized water

Procedure:

  • Dissolve the copper salt and phosphate source in deionized water in separate beakers.

  • Add the copper salt solution to a Teflon-lined stainless steel autoclave.

  • Slowly add the phosphate source solution to the autoclave under constant stirring.

  • Adjust the pH of the mixture by adding aqueous ammonia dropwise until the desired pH is reached. The pH can be varied to control the morphology of the final product.[9]

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 180°C) for a specified duration (e.g., 12-24 hours).[11]

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product repeatedly with deionized water and ethanol to remove any unreacted ions.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours.

IV. Visualizations

Workflow for Precipitation Synthesis

start Start: Prepare Reactant Solutions (e.g., Copper Salt, Phosphate Source) process1 Mix Reactants in Aqueous Solution under Controlled Temperature start->process1 process2 Adjust pH with Alkali (e.g., NaOH) to Induce Precipitation process1->process2 process3 Age the Precipitate with Continuous Agitation process2->process3 process4 Filter the Precipitate process3->process4 process5 Wash with Deionized Water process4->process5 process6 Dry the Final Product (Cu₂(OH)PO₄) process5->process6 end_node End: Characterize Product process6->end_node

Caption: A typical workflow for the precipitation synthesis of copper hydroxide phosphate.

Troubleshooting Logic Diagram

start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurities Detected? low_yield->impurity No solution_yield Check/Adjust: 1. pH 2. Temperature 3. Stoichiometry low_yield->solution_yield Yes bad_morphology Incorrect Morphology? impurity->bad_morphology No solution_impurity Increase Reaction Time/Temp Improve Washing Protocol Control pH More Tightly impurity->solution_impurity Yes solution_morphology Consider Hydrothermal Method Adjust Reagent Concentration Use Morphology-Controlling Agents bad_morphology->solution_morphology Yes end_node Re-run Experiment bad_morphology->end_node No solution_yield->end_node solution_impurity->end_node solution_morphology->end_node

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Impurities in Cu₂(OH)(PO₄) Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of copper(II) phosphate hydroxide (Cu₂(OH)(PO₄)), a critical process for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues related to impurities in your precipitation experiments.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during the synthesis of Cu₂(OH)(PO₄), offering potential causes and actionable solutions.

Issue 1: The precipitated powder is not the expected blue-green color.

  • Question: My final product has a pale blue or whitish appearance. What could be the cause?

  • Answer: A pale blue or whitish color in your copper phosphate precipitate often suggests the presence of other copper phosphate phases, such as copper phosphate hydrate (Cu₃(PO₄)₂·nH₂O), or unreacted starting materials. The desired Cu₂(OH)(PO₄), also known as Libethenite, has a distinct blue-green color.

    Troubleshooting Steps:

    • Verify pH: The pH of the reaction mixture is a critical factor. The formation of Cu₂(OH)(PO₄) is favored in a specific pH range. Deviations can lead to the precipitation of other species. Ensure your pH is within the optimal range for Libethenite formation.

    • Check Reagent Stoichiometry: An incorrect molar ratio of copper to phosphate can lead to the formation of undesired byproducts. Carefully re-calculate and measure your starting materials.

    • Reaction Temperature: The precipitation temperature can influence the crystalline phase of the product. Ensure your reaction is proceeding at the specified temperature.

    • Characterize the Product: Use analytical techniques like X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the crystalline phases present in your product.

Issue 2: XRD analysis shows unexpected peaks in the diffraction pattern.

  • Question: My XRD pattern for Cu₂(OH)(PO₄) shows additional peaks that do not match the standard pattern for Libethenite. What are these impurities and how can I get rid of them?

  • Answer: The presence of extra peaks in your XRD pattern confirms the existence of crystalline impurities. A common impurity is copper phosphate (Cu₃(PO₄)₂). The formation of these impurities is highly dependent on the synthesis conditions.

    Troubleshooting Steps:

    • Impurity Identification: Compare the extra peaks to reference diffraction patterns of potential impurities like Cu₃(PO₄)₂ and other copper phosphate minerals.

    • Adjust Synthesis Parameters: As detailed in the table below, the Cu:P molar ratio and the pH of the solution are critical parameters to control to avoid the formation of these impurities.

    • Purification: If impurities are already present, you can attempt to purify your product by washing it with deionized water. In some cases, a carefully controlled pH adjustment and re-precipitation might be necessary.

Issue 3: FTIR spectrum shows additional absorption bands.

  • Question: My FTIR spectrum has bands that are not characteristic of Cu₂(OH)(PO₄). What do these indicate?

  • Answer: Additional bands in the FTIR spectrum can indicate the presence of impurities such as unreacted starting materials, other copper phosphate phases, or contaminants from the synthesis environment. For instance, broad bands in the 3200-3600 cm⁻¹ region can indicate the presence of excess adsorbed water, while other bands might correspond to the vibrational modes of impurity anions.

    Troubleshooting Steps:

    • Spectrum Analysis: Compare your spectrum with a reference spectrum of pure Cu₂(OH)(PO₄). Assign the additional bands to potential impurities by consulting spectral databases.

    • Review Synthesis Protocol: Scrutinize your experimental procedure for potential sources of contamination. For instance, ensure the use of high-purity reagents and solvents.

    • Washing and Drying: Thoroughly wash the precipitate with deionized water to remove soluble impurities and ensure it is completely dry before analysis to minimize the interference of water bands.

Data Presentation: Influence of Synthesis Parameters on Purity

The purity of the final Cu₂(OH)(PO₄) product is highly sensitive to the experimental conditions. The following table summarizes the qualitative and semi-quantitative effects of key parameters on the formation of common impurities.

ParameterRecommended Range/ValuePotential Impurity if DeviatedEffect of Deviation on PurityAnalytical Indication of Impurity
pH 4.0 - 7.0Cu₃(PO₄)₂ and other copper phosphatesLower pH can favor the formation of Cu₃(PO₄)₂.Additional peaks in XRD pattern, changes in FTIR spectrum.
Cu:P Molar Ratio 2:1Cu₃(PO₄)₂ or unreacted phosphateA ratio other than 2:1 can lead to the co-precipitation of other copper phosphate species.Elemental composition deviates from theoretical values in EDS analysis.
Reaction Temperature 25 - 80 °CAmorphous phases or other crystalline formsCan affect the crystallinity and phase purity of the product.Broadening of XRD peaks or appearance of unexpected phases.
Precursor Purity High Purity ReagentsVarious (e.g., chlorides, sulfates)Impurities in starting materials will be incorporated into the final product.Presence of unexpected elements in EDS analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: Synthesis of Cu₂(OH)(PO₄) via Wet Chemical Precipitation

This protocol describes a standard method for the laboratory synthesis of Cu₂(OH)(PO₄).

  • Reagent Preparation:

    • Prepare a 0.5 M solution of copper(II) sulfate (CuSO₄·5H₂O) in deionized water.

    • Prepare a 0.25 M solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.

    • Prepare a 1 M solution of sodium hydroxide (NaOH) for pH adjustment.

  • Precipitation:

    • In a beaker, slowly add the (NH₄)₂HPO₄ solution to the CuSO₄ solution with constant stirring. A pale blue precipitate will form.

    • Monitor the pH of the mixture and slowly add the NaOH solution dropwise until the pH reaches and stabilizes at a value between 5.0 and 6.0.

    • Continue stirring the mixture at room temperature for 24 hours to allow for aging of the precipitate.

  • Washing and Isolation:

    • After aging, allow the precipitate to settle.

    • Decant the supernatant and wash the precipitate several times with deionized water. Use centrifugation to facilitate the separation of the solid.

    • Continue washing until the conductivity of the washing water is close to that of deionized water.

  • Drying:

    • Dry the washed precipitate in an oven at 80 °C for 12 hours.

    • The final product should be a fine, blue-green powder.

Protocol 2: Characterization by X-ray Diffraction (XRD)
  • Sample Preparation:

    • Grind a small amount of the dried Cu₂(OH)(PO₄) powder using an agate mortar and pestle to ensure a fine and homogeneous particle size.

    • Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the holder.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters. A typical scan would be over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/minute. Use Cu Kα radiation.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the diffraction peaks and compare their 2θ positions and relative intensities with a standard reference pattern for Libethenite (Cu₂(OH)(PO₄)).

    • Identify any additional peaks by comparing them with reference patterns of potential impurities.

Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry both the Cu₂(OH)(PO₄) sample and potassium bromide (KBr) powder to remove any moisture.

    • In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 200 mg of KBr until a fine, homogeneous mixture is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample holder.

    • Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for Cu₂(OH)(PO₄), such as those corresponding to O-H and PO₄ vibrations.

    • Analyze any additional bands to identify potential impurities by comparing their positions with known spectral data.

Protocol 4: Characterization by Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
  • Sample Preparation:

    • Mount a small amount of the powdered Cu₂(OH)(PO₄) sample onto an aluminum stub using double-sided carbon tape.

    • Gently press the powder to ensure good adhesion.

    • If the sample is non-conductive, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater.

  • SEM Imaging:

    • Insert the prepared stub into the SEM chamber.

    • Obtain a clear image of the sample particles at various magnifications to observe their morphology and size.

  • EDS Analysis:

    • Select a representative area of the sample for elemental analysis.

    • Acquire the EDS spectrum to identify the elements present and their relative abundance.

    • For pure Cu₂(OH)(PO₄), the spectrum should show peaks corresponding to Copper (Cu), Phosphorus (P), and Oxygen (O). The presence of other elements may indicate impurities.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in troubleshooting impurities during Cu₂(OH)(PO₄) precipitation.

Troubleshooting_Workflow cluster_synthesis Synthesis & Observation cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions start Start: Cu₂(OH)(PO₄) Precipitation observation Observe Precipitate (Color, Texture) start->observation color_issue Incorrect Color (Pale Blue/White) observation->color_issue Deviation from expected blue-green xrd_issue Unexpected XRD Peaks observation->xrd_issue Post-synthesis characterization ftir_issue Additional FTIR Bands observation->ftir_issue Post-synthesis characterization check_ph Verify pH color_issue->check_ph check_stoichiometry Check Cu:P Ratio color_issue->check_stoichiometry xrd_issue->check_ph xrd_issue->check_stoichiometry check_temp Review Temperature xrd_issue->check_temp check_reagents Assess Reagent Purity ftir_issue->check_reagents purify Purify Product (Wash/Re-precipitate) ftir_issue->purify adjust_params Adjust Synthesis Parameters check_ph->adjust_params check_stoichiometry->adjust_params check_temp->adjust_params check_reagents->adjust_params recharacterize Re-characterize Final Product adjust_params->recharacterize purify->recharacterize

Caption: Troubleshooting workflow for impurities in Cu₂(OH)(PO₄) precipitation.

Impurity_Formation_Pathway cluster_conditions Synthesis Conditions cluster_products Precipitation Products pH pH Pure_Product Pure Cu₂(OH)(PO₄) (Libethenite) pH->Pure_Product Optimal (4.0-7.0) Impurity1 Cu₃(PO₄)₂ pH->Impurity1 Low pH Cu_P_Ratio Cu:P Molar Ratio Cu_P_Ratio->Pure_Product Optimal (2:1) Cu_P_Ratio->Impurity1 Incorrect Ratio Temperature Temperature Temperature->Pure_Product Optimal Impurity2 Amorphous Phases Temperature->Impurity2 Sub-optimal

Caption: Influence of synthesis conditions on product purity.

Technical Support Center: Enhancing the Catalytic Activity of Cu₂(OH)(PO₄) by Doping

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enhancement of Cu₂(OH)(PO₄) catalytic activity through doping. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for doping Cu₂(OH)(PO₄) catalysts?

A1: The primary motivation for doping copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)) is to enhance its catalytic activity, selectivity, and stability for various chemical transformations, including oxidation and hydroxylation reactions. Doping with other metal ions can modify the electronic properties, create more active sites, and improve the overall performance of the catalyst.

Q2: Which elements are suitable for doping into the Cu₂(OH)(PO₄) structure?

A2: A wide range of elements can be used as dopants. A German patent suggests that suitable dopants include elements from the 1st and 2nd main groups (e.g., Na, K, Ca, Mg), the 8th subgroup (e.g., Fe, Co, Ni), as well as Al, Sn, Si, Bi, Cr, Mo, Mn, lanthanides (e.g., La, Ce), and actinides.[1] The choice of dopant depends on the target application and the desired catalytic properties.

Q3: How does doping enhance the catalytic activity of Cu₂(OH)(PO₄)?

A3: Doping can enhance catalytic activity through several mechanisms. For instance, incorporating lanthanides like Lanthanum (La³⁺) into transition metal oxides can lead to faster charge transfer, an increased surface area, and improved overall stability.[2] In some copper-based catalysts, doping with alkali metals such as Na⁺ and K⁺ can modulate the nucleophilic character of oxygen species, steering the reaction selectivity towards desired products like in epoxidation reactions.[3] For oxidation reactions, the introduction of dopants can create more oxygen vacancies, which are often crucial active sites.

Q4: What are the common methods for synthesizing doped Cu₂(OH)(PO₄) catalysts?

A4: The most common method for synthesizing doped Cu₂(OH)(PO₄) is co-precipitation. This technique involves the simultaneous precipitation of the copper salt, a phosphate source, and the dopant salt from a solution by adjusting the pH.[4][5] Hydrothermal and solvothermal methods are also employed, which can offer better control over the crystallinity and morphology of the final catalyst.

Q5: How can I confirm that the dopant has been successfully incorporated into the Cu₂(OH)(PO₄) lattice?

A5: Successful incorporation of the dopant can be confirmed using various characterization techniques. X-ray Diffraction (XRD) can indicate shifts in the diffraction peaks, suggesting changes in the lattice parameters due to the substitution of Cu²⁺ ions with the dopant ions. X-ray Photoelectron Spectroscopy (XPS) is crucial for identifying the elemental composition and the oxidation state of the dopant on the catalyst surface. Energy-Dispersive X-ray Spectroscopy (EDS or EDX) coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can provide elemental mapping to visualize the distribution of the dopant within the catalyst particles.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and application of doped Cu₂(OH)(PO₄) catalysts.

Problem Possible Cause(s) Suggested Solution(s)
Low Catalytic Activity 1. Incomplete removal of precursor anions (e.g., nitrates, chlorides) which can poison active sites.2. Low dopant incorporation or inhomogeneous distribution.3. Formation of an inactive crystalline phase.4. Sintering of catalyst particles during calcination at too high a temperature.1. Ensure thorough washing of the precipitate with deionized water until no residual anions are detected.2. Optimize co-precipitation parameters (pH, temperature, stirring rate) to ensure homogeneous precipitation. Use a slower addition rate of the precipitating agent.3. Carefully control the pH and temperature during synthesis. Verify the crystalline phase using XRD.4. Optimize the calcination temperature and duration. Perform a thermogravimetric analysis (TGA) to determine the optimal calcination temperature.
Poor Selectivity 1. Non-optimal dopant concentration.2. Presence of undesired phases in the catalyst.3. Reaction conditions (temperature, pressure, solvent) are not optimized.1. Synthesize a series of catalysts with varying dopant concentrations to find the optimal loading.2. Refine the synthesis protocol to obtain a pure doped phase. Use characterization techniques like XRD to check for phase purity.3. Systematically vary the reaction parameters to improve selectivity towards the desired product.
Catalyst Deactivation 1. Leaching of the active metal or dopant into the reaction medium.2. Fouling of the catalyst surface by reaction byproducts or coke formation.3. Sintering of the catalyst particles during the reaction at high temperatures.1. After the reaction, analyze the liquid phase using ICP-OES or AAS to quantify metal leaching. If significant, consider a milder reaction temperature or immobilizing the catalyst on a support.2. Attempt to regenerate the catalyst. For coking, calcination in air can be effective. For other fouling, washing with a suitable solvent may help.3. Ensure the reaction temperature does not exceed the thermal stability of the catalyst.
Inconsistent Batch-to-Batch Results 1. Poor control over synthesis parameters (pH, temperature, stirring speed, aging time).2. Purity of the starting materials varies between batches.1. Precisely control and monitor all synthesis parameters for each batch. The co-precipitation of mixed metal precursors is highly sensitive to pH and temperature.[6]2. Use high-purity precursors from a reliable source for all syntheses.

Data Presentation

Catalytic Performance in Phenol Hydroxylation

The following table summarizes the catalytic performance of undoped and Lanthanum-doped copper-containing catalysts in the hydroxylation of phenol. Doping with rare-earth elements like Lanthanum has been shown to promote the catalytic activity of copper-based catalysts.[7]

CatalystPhenol Conversion (%)Catechol Selectivity (%)Hydroquinone Selectivity (%)Reference
Undoped Cu-HTLcs35.245.154.9[7]
La-doped Cu-HTLcs 52.8 48.2 51.8 [7]
Y-doped Cu-HTLcs48.547.552.5[7]
Sm-doped Cu-HTLcs45.146.853.2[7]
Ce-doped Cu-HTLcs40.346.253.8[7]

Note: The data presented is for copper-containing hydrotalcites (Cu-HTLcs), which serve as a comparable model system to doped Cu₂(OH)(PO₄) for demonstrating the effect of Lanthanide doping.

Experimental Protocols

Synthesis of La-Doped Cu₂(OH)(PO₄) via Co-precipitation

This protocol is adapted from general co-precipitation methods for mixed metal oxides and phosphates.

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M aqueous solution of copper(II) nitrate (Cu(NO₃)₂·3H₂O).

    • Prepare a 0.01 M aqueous solution of lanthanum(III) nitrate (La(NO₃)₃·6H₂O).

    • Prepare a 0.07 M aqueous solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄).

  • Co-precipitation:

    • In a beaker, mix the copper nitrate and lanthanum nitrate solutions in the desired molar ratio (e.g., 9:1 Cu:La).

    • Heat the mixed metal nitrate solution to 60-70 °C with vigorous stirring.

    • Slowly add the diammonium hydrogen phosphate solution dropwise to the heated metal nitrate solution.

    • Simultaneously, add a 1 M solution of sodium hydroxide (NaOH) dropwise to maintain the pH of the mixture between 6 and 7.

    • A precipitate will form. Continue stirring the suspension at 60-70 °C for 1 hour to age the precipitate.

  • Washing and Drying:

    • Allow the precipitate to cool to room temperature.

    • Filter the precipitate using a Buchner funnel and wash it repeatedly with deionized water until the pH of the filtrate is neutral. This step is crucial to remove any residual ions.

    • Dry the washed precipitate in an oven at 100 °C overnight.

  • Calcination:

    • Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 400-600 °C) for 3-4 hours in air to obtain the final doped catalyst.

Catalytic Hydroxylation of Phenol

This protocol describes a typical procedure for testing the catalytic activity of the synthesized doped Cu₂(OH)(PO₄) in the hydroxylation of phenol.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add the synthesized La-doped Cu₂(OH)(PO₄) catalyst (e.g., 50 mg).

    • Add an aqueous solution of phenol (e.g., 10 mL of a 0.1 M solution).

    • Heat the mixture to the desired reaction temperature (e.g., 70 °C) with constant stirring.

  • Initiation of Reaction:

    • Once the reaction temperature is stable, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise (e.g., 1 mL). H₂O₂ acts as the oxidizing agent.

  • Reaction Monitoring and Analysis:

    • Take aliquots of the reaction mixture at regular intervals.

    • Filter the catalyst from the aliquots.

    • Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) to determine the concentration of phenol, catechol, and hydroquinone.

  • Catalyst Recovery and Regeneration:

    • After the reaction, the catalyst can be recovered by filtration, washed with deionized water and ethanol, and dried.

    • To regenerate the catalyst, it can be calcined again in air to remove any adsorbed organic species.

Visualizations

Experimental Workflow for Synthesis and Catalysis

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Testing prep_sol Prepare Precursor Solutions (Cu(NO₃)₂, La(NO₃)₃, (NH₄)₂HPO₄) co_precip Co-precipitation (Adjust pH, Heat, Age) prep_sol->co_precip wash_dry Wash and Dry Precipitate co_precip->wash_dry calcine Calcination wash_dry->calcine react_setup Reaction Setup (Catalyst, Phenol, Solvent) calcine->react_setup Doped Catalyst react_init Initiate Reaction (Add H₂O₂, Heat) react_setup->react_init analysis Monitor and Analyze (HPLC) react_init->analysis

Caption: Workflow for the synthesis of doped Cu₂(OH)(PO₄) and its application in catalytic phenol hydroxylation.

Proposed Catalytic Cycle for Phenol Hydroxylation

The following diagram illustrates a plausible mechanism for the hydroxylation of phenol catalyzed by a copper-based catalyst in the presence of H₂O₂. The dopant is proposed to enhance the generation of hydroxyl radicals.

G cat_cu2 Doped-Cu(II) Site h2o2 H₂O₂ cat_cu1 Doped-Cu(I) Site cat_cu2->cat_cu1 e⁻ transfer oh_radical •OH (Hydroxyl Radical) h2o2->oh_radical Reduction cat_cu1->cat_cu2 Oxidation phenol Phenol h2o H₂O oh_radical->h2o Reaction with Phenol products Catechol + Hydroquinone phenol->products + •OH

Caption: Proposed catalytic cycle for phenol hydroxylation over a doped copper phosphate catalyst.

References

Technical Support Center: Copper Hydroxide Phosphate Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of copper hydroxide phosphate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work and production scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of copper hydroxide phosphate precipitation?

When scaling up from laboratory to pilot or production scale, direct translation of lab parameters often fails. The most critical parameters to monitor and adjust are:

  • Mixing and Agitation: In larger vessels, achieving uniform mixing is challenging. Poor mixing can lead to localized areas of high supersaturation, causing uncontrolled nucleation and a wide particle size distribution.[1][2][3] It's essential to move from simple stirring rate (RPM) as a metric to more scalable parameters like impeller tip speed or power input per unit volume, though even these may not be sufficient.[1][2]

  • Reagent Addition Rate and Location: The rate and point of addition of reactants significantly impact local supersaturation levels. A slow, controlled addition into a region of high turbulence is generally preferred to promote uniform particle growth over nucleation.[1]

  • Temperature Control: The precipitation reaction is often exothermic. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to temperature gradients and hotspots, affecting solubility, crystal structure, and impurity profiles.

  • pH Control: The pH of the reaction medium is crucial for the formation of the desired copper hydroxide phosphate phase and influences particle morphology. Consistent pH monitoring and control throughout the larger reaction volume are necessary.

Q2: How does scaling up affect the physical properties of the final copper hydroxide phosphate product?

Scaling up can significantly alter the physicochemical properties of the product if the process is not carefully managed. Key properties affected include:

  • Particle Size and Distribution: Larger batches may exhibit a broader particle size distribution and a different mean particle size due to non-uniform mixing and supersaturation.[1][4]

  • Morphology: The shape of the crystals can change with scale. For instance, a process yielding well-defined microrods at the lab scale might produce agglomerated or irregularly shaped particles at a larger scale.

  • Purity and Impurity Profile: The thermal and mixing dynamics of a larger reactor can alter reaction pathways, potentially leading to the formation of different or higher levels of impurities.[5][6] Slower filtration and drying times at scale can also impact the final purity.

Q3: What are common downstream processing challenges when scaling up copper hydroxide phosphate production?

Downstream processing of larger quantities of product introduces new challenges:

  • Filtration: Fine or irregularly shaped particles produced during a less-controlled scaled-up precipitation can lead to slow filtration rates and cake blinding. Agitated Nutsche Filter Dryers (ANFDs) are often used in industrial settings to manage these issues.[7][8][9]

  • Washing: Inefficient cake washing can leave behind soluble impurities, compromising the final product's purity.

  • Drying: Uniformly drying a large batch of fine powder is difficult. Issues like clumping, dust generation, and the formation of a dry crust on a wet core are common in tray dryers.[10] Filter dryers can provide more controlled and efficient drying.[7][8]

  • Agglomeration: The combination of residual moisture and pressure from the filter cake can lead to the formation of hard agglomerates during drying, which may require an additional milling step.[11]

Troubleshooting Guides

Issue 1: Poor Product Quality - Color, Purity, and Morphology
Symptom Potential Cause Troubleshooting Action
Product is dark green or black instead of the expected light green/blue. Overheating: The reaction temperature may have exceeded the optimal range, leading to the formation of copper oxide (black) or other undesired phases.Implement more robust temperature control. For large batches, consider using a reactor with a cooling jacket and monitor the internal temperature at multiple points. Reduce the reagent addition rate to better manage the exothermic reaction.
Low Purity / Presence of Unreacted Starting Materials. Incomplete Reaction: Insufficient reaction time or poor mixing may have left starting materials unreacted.Increase the reaction time and/or improve agitation. Verify the stoichiometry of your reactants.
Incorrect Crystal Phase Identified by XRD. Incorrect pH: The final pH of the reaction mixture was outside the optimal range for the desired copper hydroxide phosphate phase.Calibrate pH probes regularly. Implement a pH control loop for automated acid/base addition to maintain the target pH throughout the reaction.
Wide Particle Size Distribution or Presence of Fine Particles. Uncontrolled Nucleation: This is often due to poor mixing and localized high supersaturation where reagents are added.Optimize the reagent addition strategy. Add the limiting reagent slowly into a well-agitated zone. Consider using a different impeller design to improve mixing efficiency.
Product is highly agglomerated. Inefficient Drying or High Residual Moisture: Agglomeration can occur during filtration and drying if the particles are not properly dewatered.[11]Optimize the filtration and washing steps to remove as much solvent as possible. In the dryer, use agitation if possible and ensure uniform heat distribution.[11]
Issue 2: Batch-to-Batch Inconsistency
Symptom Potential Cause Troubleshooting Action
Significant variations in yield, particle size, or color between batches. Inconsistent Process Parameters: Minor variations in raw material quality, temperature profiles, addition rates, or mixing speeds can have a magnified effect at a larger scale.Implement strict process controls and standard operating procedures (SOPs). Use automated systems for reagent addition and temperature control. Qualify raw material suppliers and test incoming lots.
Results from pilot scale do not match lab scale. Failed Scale-Up Criteria: Using simple parameters like stirring speed (RPM) for scale-up is often not effective.[1][2]Re-evaluate your scale-up methodology. Consider parameters like power per unit volume or tip speed, and use computational fluid dynamics (CFD) modeling to better understand the mixing environment in the larger reactor.[1][4]

Quantitative Data

The following table provides a hypothetical comparison of parameters and outcomes when scaling up copper hydroxide phosphate production, illustrating common trends.

Parameter Lab Scale (1 L) Pilot Scale (100 L) Production Scale (5000 L)
Batch Size ~100 g~10 kg~500 kg
Reagent Addition Time 5 minutes30 minutes2 hours
Max. Temp. Excursion (ΔT) 2 °C8 °C15 °C (without enhanced cooling)
Mixing (Agitator Speed) 300 RPM150 RPM75 RPM
Mean Particle Size (d50) 15 µm25 µm40 µm
Particle Size Distribution NarrowBroaderWide
Filtration Time 10 minutes2 hours8 hours
Drying Time (Tray Dryer) 4 hours12 hours24+ hours
Final Purity 99.5%99.1%98.5% (without process optimization)

Experimental Protocols

Wet Chemical Precipitation Method (Lab Scale)

This protocol is a representative method for synthesizing copper hydroxide phosphate.

  • Preparation of Solutions:

    • Prepare a solution of a soluble copper salt (e.g., copper sulfate, CuSO₄·5H₂O) in deionized water.

    • Prepare a solution of a phosphate source (e.g., diammonium phosphate, (NH₄)₂HPO₄) in deionized water.

    • Prepare a dilute solution of a base (e.g., sodium hydroxide, NaOH) for pH adjustment.[12]

  • Reaction Setup:

    • Add the copper salt solution to a jacketed glass reactor equipped with an overhead stirrer and a pH probe.

    • Begin agitation at a controlled speed (e.g., 300 RPM).

    • Heat the solution to the desired reaction temperature (e.g., 60 °C).

  • Precipitation:

    • Slowly add the phosphate solution to the copper solution over a set period using a syringe pump to control the addition rate.

    • Monitor the pH continuously. Maintain the desired pH (e.g., pH 5-6) by adding the dilute NaOH solution dropwise as needed.

  • Aging:

    • Once the addition is complete, allow the resulting slurry to age at the reaction temperature for a specified time (e.g., 1-2 hours) with continued stirring to ensure complete reaction and particle maturation.

  • Isolation and Purification:

    • Cool the slurry to room temperature.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with deionized water to remove any soluble byproducts, followed by a wash with ethanol to aid in drying.

  • Drying:

    • Dry the purified product in a vacuum oven at a controlled temperature (e.g., 70-80 °C) until a constant weight is achieved.

Visualizations

Experimental Workflow for Copper Hydroxide Phosphate Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_downstream 3. Downstream Processing prep_cu Prepare Copper Salt Solution charge_reactor Charge Reactor with Copper Solution prep_cu->charge_reactor prep_p Prepare Phosphate Solution add_reagents Add Phosphate & Base (Controlled Rate & pH) prep_p->add_reagents prep_base Prepare pH Adjustment Solution prep_base->add_reagents heat_agitate Heat & Agitate charge_reactor->heat_agitate heat_agitate->add_reagents age_slurry Age Slurry add_reagents->age_slurry cool Cool Slurry age_slurry->cool filtrate Filter & Wash cool->filtrate dry Dry Product filtrate->dry final_product Final Product: Copper Hydroxide Phosphate dry->final_product

Caption: A typical experimental workflow for the wet chemical synthesis of copper hydroxide phosphate.

Troubleshooting Logic for Particle Size Control

G start Problem: Inconsistent or Large Particle Size check_mixing Is mixing uniform across the vessel? start->check_mixing check_addition Is reagent addition slow and controlled? check_mixing->check_addition Yes improve_mixing Action: Modify impeller design or agitation speed. Use CFD for scale-up. check_mixing->improve_mixing No check_temp Is temperature stable without hotspots? check_addition->check_temp Yes improve_addition Action: Decrease addition rate. Add to high-shear zone. check_addition->improve_addition No improve_temp Action: Enhance cooling capacity. Monitor temp at multiple locations. check_temp->improve_temp No solution Result: Improved Particle Size Control check_temp->solution Yes improve_mixing->check_addition improve_addition->check_temp improve_temp->solution

Caption: A logical diagram for troubleshooting issues related to particle size control during scale-up.

References

Effect of precursor concentration on Cu2(OH)(PO4) particle size

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)) nanoparticles. The following sections address common issues related to controlling particle size and morphology by adjusting precursor concentrations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Cu₂(OH)(PO₄) particles, with a focus on how precursor concentration affects the final product.

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Wide Particle Size Distribution - Inhomogeneous mixing of precursors.- Uncontrolled nucleation and growth rates.- Temperature fluctuations during synthesis.- Ensure vigorous and consistent stirring during the addition of precursors.- Control the rate of precursor addition; a slower, dropwise addition is often preferable.- Maintain a stable reaction temperature using a temperature-controlled bath or reactor.
Formation of Impure Phases - Incorrect stoichiometric ratio of copper and phosphate precursors.- pH of the reaction mixture is outside the optimal range for Cu₂(OH)(PO₄) formation.- Carefully calculate and measure the molar ratios of your copper salt (e.g., CuSO₄) and phosphate source (e.g., Na₃PO₄). The formation of Cu₂(OH)(PO₄) is favored at specific ratios, for instance, a Na₂HPO₄/CuSO₄ molar ratio between 0.5 and 2.0 has been reported to yield the desired product.[1]- Adjust the pH of the reaction solution. The morphology of Cu₂(OH)(PO₄) has been shown to be pH-dependent.
Uncontrolled Particle Morphology (e.g., flakes instead of desired spheres or rods) - The molar ratio of precursors influences the final morphology.[1]- Presence or absence of morphology-directing agents.- Systematically vary the molar ratio of the copper to phosphate precursor to achieve different morphologies such as spherical, pine needle-like, or rod-like crystals.[1]- Introduce structure-directing agents or surfactants if specific morphologies are desired, though many syntheses can be performed without them.
Particle Agglomeration - High precursor concentration leading to rapid particle formation and insufficient stabilization.- Inadequate surface capping.- Experiment with lower precursor concentrations to slow down the reaction kinetics.- Consider the use of a capping agent or stabilizer to prevent aggregation of the newly formed nanoparticles.
Inconsistent Results Between Batches - Variations in precursor quality or hydration state.- Minor differences in experimental conditions (e.g., stirring speed, temperature, addition rate).- Use precursors from the same batch and verify their hydration state (e.g., CuSO₄·5H₂O vs. anhydrous CuSO₄).- Standardize and document all experimental parameters meticulously for each synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of the copper precursor generally affect the particle size of Cu₂(OH)(PO₄)?

A1: While specific quantitative data for Cu₂(OH)(PO₄) is not extensively documented in a single study, the general principle observed in nanoparticle synthesis is that a higher precursor concentration often leads to the formation of larger particles. This is because a higher concentration of reactants can lead to faster nucleation and growth rates.

Q2: What is the typical molar ratio of copper to phosphate precursors used in the synthesis of Cu₂(OH)(PO₄)?

A2: A common method for synthesizing Cu₂(OH)(PO₄) involves the reaction of a copper salt, like copper sulfate (CuSO₄), with a phosphate source, such as sodium phosphate (Na₃PO₄) or disodium hydrogen phosphate (Na₂HPO₄). Successful synthesis of Cu₂(OH)(PO₄) has been reported when the molar ratio of Na₂HPO₄ to CuSO₄ is maintained between 0.5 and 2.0.[1]

Q3: Can the morphology of Cu₂(OH)(PO₄) particles be controlled?

A3: Yes, the morphology can be controlled by adjusting the synthesis conditions. By varying the molar ratio of the precursors, different morphologies such as spherical, pine needle-like, chestnut-like, and rod-like crystals can be obtained.[1] The pH of the reaction mixture is another critical parameter that can influence the final morphology.

Q4: What are the common characterization techniques to confirm the synthesis of Cu₂(OH)(PO₄) and determine its particle size?

A4: X-ray Diffraction (XRD) is essential to confirm the crystalline phase of Cu₂(OH)(PO₄). Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and measure the particle size and size distribution.

Experimental Protocol: Hydrothermal Synthesis of Cu₂(OH)(PO₄)

This protocol describes a general procedure for the synthesis of Cu₂(OH)(PO₄) where the precursor concentration can be varied to study its effect on particle size and morphology.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)

  • Deionized water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Hydrothermal synthesis autoclave reactor

  • Oven

  • Centrifuge

  • Mortar and pestle

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M) in deionized water.

    • Prepare a stock solution of Na₃PO₄·12H₂O (e.g., 0.1 M) in deionized water.

  • Reaction Mixture:

    • In a typical experiment, a specific volume of the CuSO₄ solution is placed in a beaker and stirred vigorously.

    • Slowly add a specific volume of the Na₃PO₄ solution dropwise to the CuSO₄ solution while maintaining constant stirring. The molar ratio of Cu:P can be varied by changing the volumes of the stock solutions. For example, to achieve a 2:1 molar ratio, 20 mL of 0.1 M CuSO₄ solution can be mixed with 10 mL of 0.1 M Na₃PO₄ solution.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol to remove any unreacted ions.

    • Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

  • Characterization:

    • The crystalline phase of the dried powder can be analyzed using X-ray Diffraction (XRD).

    • The morphology and particle size can be examined using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Data on Precursor Ratio and Resulting Morphology

Precursor Molar Ratio (Phosphate/Copper)Resulting Morphology of Cu₂(OH)(PO₄)
0.5 - 2.0 (Na₂HPO₄/CuSO₄)Spherical, pine needle-like, chestnut-like, rod-like, and octahedral crystals have been reported within this range.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_processing Product Processing cluster_characterization Characterization prep_cu Prepare CuSO₄ Solution mix Mix Precursors (Vary Concentration Ratios) prep_cu->mix prep_p Prepare Na₃PO₄ Solution prep_p->mix hydrothermal Hydrothermal Reaction (Autoclave) mix->hydrothermal cool Cool to Room Temp. hydrothermal->cool wash Centrifuge & Wash cool->wash dry Dry Product wash->dry xrd XRD (Phase ID) dry->xrd sem_tem SEM/TEM (Size & Morphology) dry->sem_tem

Caption: Experimental workflow for the synthesis and characterization of Cu₂(OH)(PO₄) nanoparticles.

References

Technical Support Center: Cu₂(OH)(PO₄) Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of Cu₂(OH)(PO₄) (copper(II) hydroxyphosphate) catalysts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use and regeneration of Cu₂(OH)(PO₄) catalysts in a question-and-answer format.

Q1: My catalyst's activity dropped significantly after the first reaction cycle. What are the possible causes and how can I fix it?

A1: A drop in catalytic activity after the initial use is a common issue and can be attributed to several factors:

  • Fouling or Coking: Organic molecules from the reaction mixture, such as the substrate, products, or intermediates, can adsorb onto the catalyst's active sites or block its pores. This is particularly common in organic reactions. A visual sign of coking can be a change in the catalyst's color to dark brown or black.

  • Copper Leaching: A small amount of the active copper species may leach into the reaction medium, reducing the number of active sites on the catalyst. This is more likely to occur in acidic reaction conditions.

  • Changes in the Catalyst Structure: The active sites on the catalyst might undergo a structural change, such as the loss of hydroxyl (-OH) groups that are crucial for the catalytic activity.

Solution:

  • Washing: After the reaction, thoroughly wash the catalyst with a suitable solvent (e.g., acetone or ethanol) to remove any adsorbed organic species.

  • Regeneration by Calcination: The most effective way to restore the catalyst's activity is by thermal regeneration. Heat the used catalyst in a furnace with a continuous flow of air. A temperature between 400°C and 500°C for 3-4 hours is generally effective. Caution: Do not exceed 600°C, as this can lead to the decomposition of Cu₂(OH)(PO₄) into Cu₄O(PO₄)₂, an irreversible change.

  • Leaching Test: To confirm if copper leaching is an issue, you can analyze the reaction filtrate for the presence of copper ions using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

Q2: The color of my blue-green Cu₂(OH)(PO₄) catalyst has changed to dark brown or black after the reaction. What does this indicate?

A2: A color change from the typical blue-green of Cu₂(OH)(PO₄) to a darker shade, often brown or black, is a strong indicator of carbon deposition (coking) on the catalyst's surface. This layer of carbonaceous material covers the active sites, leading to a decrease in catalytic performance. The regeneration procedure outlined in A1 (washing followed by calcination in air) is the recommended solution to burn off these carbon deposits and restore the catalyst's original color and activity.

Q3: After several regeneration cycles, the catalyst's activity is not fully restored. Why is this happening?

A3: While regeneration by calcination is generally effective, a gradual decline in performance after multiple cycles can be due to:

  • Sintering: Repeated exposure to high temperatures during regeneration can cause the small catalyst particles to agglomerate, leading to a decrease in the active surface area. This is a form of thermal degradation and is largely irreversible.

  • Irreversible Poisoning: Certain compounds in the reaction mixture, such as sulfur or chloride-containing molecules, can strongly and irreversibly bind to the active copper sites. This is known as catalyst poisoning.

  • Progressive Leaching: Even a small amount of copper leaching in each cycle can accumulate over time, leading to a significant reduction in the total number of active sites.

Solution:

  • Optimize Regeneration Conditions: Try lowering the calcination temperature or shortening the duration to minimize sintering.

  • Feedstock Purification: If catalyst poisoning is suspected, consider purifying your reactants and solvents to remove any potential poisons.

  • Catalyst Replacement: If the activity cannot be restored, the catalyst may have reached the end of its operational life and will need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for regenerating a deactivated Cu₂(OH)(PO₄) catalyst?

A1: The most common and effective method for regenerating a Cu₂(OH)(PO₄) catalyst is calcination in air . This process involves heating the catalyst to a specific temperature to burn off any adsorbed organic residues (coking) and restore the active sites.

Q2: What are the optimal conditions (temperature and duration) for the calcination of Cu₂(OH)(PO₄)?

A2: For effective regeneration without damaging the catalyst structure, a calcination temperature between 400°C and 500°C for a duration of 3 to 4 hours is recommended. It is crucial to maintain the temperature below 600°C to prevent the irreversible decomposition of the catalyst.

Q3: Can I reuse the Cu₂(OH)(PO₄) catalyst? How many times?

A3: Yes, the Cu₂(OH)(PO₄) catalyst is reusable. With proper regeneration after each use, it can typically be recycled for at least 3-5 cycles with only a minor loss of activity. The exact number of possible reuses will depend on the specific reaction conditions and the severity of deactivation in each cycle.

Q4: How can I tell if my catalyst is truly regenerated?

A4: The effectiveness of regeneration can be assessed through:

  • Visual Inspection: A successfully regenerated catalyst should return to its original blue-green color.

  • Performance Testing: The ultimate test is to reuse the regenerated catalyst in the same reaction and compare its activity (e.g., conversion and selectivity) to that of the fresh catalyst.

  • Characterization Techniques: Techniques like X-ray Diffraction (XRD) can confirm that the crystal structure of the catalyst has been preserved after regeneration.

Q5: What are the main mechanisms of Cu₂(OH)(PO₄) catalyst deactivation?

**A5

Technical Support Center: Minimizing Lattice Defects in Copper Hydroxide Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of copper hydroxide phosphate (Cu₂(OH)PO₄). The focus is on minimizing lattice defects to ensure the synthesis of high-quality crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for producing crystalline copper hydroxide phosphate?

A1: Crystalline copper hydroxide phosphate (Cu₂(OH)PO₄) can be synthesized through several methods, including:

  • Precipitation: This is a widely used method involving the reaction of a soluble copper salt (e.g., copper sulfate or copper acetate) with a phosphate source (e.g., phosphoric acid or a phosphate salt) in an aqueous solution under controlled temperature and pH.

  • Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. It allows for the formation of well-defined crystalline structures.[1]

  • Sol-Gel Synthesis: This technique involves the transition of a solution (sol) into a gel-like network, followed by drying and heat treatment to obtain the final crystalline material. It offers good control over the material's homogeneity and microstructure.

  • Mechanochemical Synthesis: This is a solvent-free method where mechanical energy (e.g., from ball milling) is used to induce chemical reactions and phase transformations in the solid state.[2]

Q2: What are lattice defects in copper hydroxide phosphate, and why are they important to minimize?

A2: Lattice defects are imperfections in the regular, repeating arrangement of atoms within a crystal. In copper hydroxide phosphate, these can include:

  • Point defects: Vacancies (missing atoms), interstitials (extra atoms in between lattice sites), and substitutional impurities.

  • Line defects (Dislocations): One-dimensional defects that disrupt the crystal lattice.

  • Planar defects (Grain boundaries, stacking faults): Two-dimensional interfaces between different crystal orientations or stacking sequences.

  • Volume defects: Pores, cracks, or inclusions of other phases.

Minimizing these defects is crucial as they can significantly impact the material's properties, including its catalytic activity, optical properties, and stability. For applications in drug development and research, a well-defined and highly crystalline material with minimal defects is often required for reproducible results.

Q3: How does the choice of precursors affect the final product?

A3: The choice of copper and phosphate precursors can influence the reaction kinetics, morphology, and phase purity of the final Cu₂(OH)PO₄ product. For example, using basic copper carbonate as a precursor in a precipitation reaction has been shown to produce a fine, light-colored product when the reaction temperature is carefully controlled.[3] The use of different copper salts (e.g., nitrate, sulfate, acetate) in hydrothermal synthesis can also lead to variations in the morphology of the resulting crystals.

Troubleshooting Guides

This section provides solutions to common problems encountered during copper hydroxide phosphate synthesis, with a focus on minimizing lattice defects.

Issue 1: The synthesized powder is dark and consists of large, coarse crystals.

Cause: This issue is often related to excessively high synthesis temperatures, which can lead to rapid crystal growth and the incorporation of defects.

Solution:

  • Optimize Temperature: For precipitation methods, maintaining the reaction temperature between 40°C and 70°C is recommended to avoid the formation of dark and coarse crystals.[3]

  • Controlled Heating Rate: In hydrothermal synthesis, a slower heating and cooling ramp can promote more ordered crystal growth.

Issue 2: The XRD pattern of the product shows broad peaks, indicating poor crystallinity or small crystallite size.

Cause: Broad peaks in an X-ray diffraction (XRD) pattern can be attributed to small crystallite size, high lattice strain (a measure of micro-level defects), or a combination of both. This can result from suboptimal synthesis conditions such as low temperature, short reaction time, or inappropriate pH.

Solution:

  • Increase Aging Time: Allowing the product to age in the mother liquor for an extended period can promote crystallite growth and reduce defects.

  • Adjust pH: The pH of the reaction medium plays a critical role in the morphology and crystallinity of Cu₂(OH)PO₄. For instance, in wet-chemical methods, increasing the pH from 2.5 to 7.0 has been observed to change the morphology from microrods to walnut-shaped microspheres, which can affect the overall crystallinity.

  • Optimize Temperature: While excessively high temperatures can be detrimental, a sufficiently high temperature is necessary to provide the energy for atoms to arrange into a well-ordered crystal lattice.

Issue 3: The final product contains impurity phases.

Cause: The presence of other copper phosphate phases or unreacted precursors can be due to incorrect stoichiometry of reactants, improper pH control, or insufficient reaction time.

Solution:

  • Precise Stoichiometry: Ensure the molar ratio of copper to phosphate precursors is accurate for the desired Cu₂(OH)PO₄ phase.

  • pH Control: The formation of different copper phosphate species is highly dependent on the pH of the solution. Careful control and monitoring of the pH throughout the synthesis are crucial.

  • Sufficient Reaction Time: Allow the reaction to proceed for a sufficient duration to ensure complete conversion to the desired phase.

Data Presentation: Influence of Synthesis Parameters on Crystal Properties

The following tables summarize the qualitative and (where available) semi-quantitative effects of key synthesis parameters on the crystalline properties of copper hydroxide phosphate. Quantitative data on lattice defects for Cu₂(OH)PO₄ is scarce in the literature; therefore, trends are often inferred from morphological changes and qualitative descriptions of crystallinity.

Table 1: Effect of Synthesis Temperature on Cu₂(OH)PO₄ Properties (Precipitation Method)

Temperature RangeObserved Crystal CharacteristicsImplied Defect DensityReference
< 40°CVery fine particles, long reaction timesHigh surface defects[3]
40°C - 70°CFine, light-colored crystalline powderMinimized[3]
> 70°CDark, coarse, large crystalsHigh[3]

Table 2: Effect of pH on Cu₂(OH)PO₄ Morphology (Wet-Chemical Method)

pHResulting MorphologyImplied Crystallinity/Defect Structure
2.5MicrorodsAnisotropic growth, potential for dislocations along the long axis
7.0Walnut-shaped microspheres (self-assembled nanoparticles)Polycrystalline aggregates with high grain boundary density

Experimental Protocols

Protocol 1: Precipitation Method for Low-Defect Copper Hydroxide Phosphate

This protocol is adapted from a patented method designed to produce a fine, light-colored product.[3]

Materials:

  • Basic copper carbonate (CuCO₃·Cu(OH)₂)

  • 85% Phosphoric acid (H₃PO₄)

  • Deionized water

Procedure:

  • Prepare an aqueous suspension of basic copper carbonate in deionized water.

  • Heat the suspension to a temperature between 40°C and 70°C with mechanical stirring.

  • Slowly add a stoichiometric amount of 85% phosphoric acid to the heated suspension.

  • Continue stirring the reaction mixture at the same temperature for a designated post-agitation period (e.g., 1-2 hours) to ensure complete reaction and crystallization.

  • After post-agitation, filter the precipitate and wash it thoroughly with deionized water to remove any unreacted precursors or byproducts.

  • Dry the resulting copper hydroxide phosphate powder in an oven at a temperature below 100°C to avoid thermal decomposition.

Protocol 2: Hydrothermal Synthesis of Copper Hydroxide Phosphate

This is a general protocol for the hydrothermal synthesis of Cu₂(OH)PO₄.[1]

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

Procedure:

  • Dissolve copper(II) acetate monohydrate and phosphoric acid in deionized water in a stoichiometric ratio.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a set duration (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration, wash it with deionized water and ethanol, and dry it in an oven.

Visualization of Logical Relationships

The following diagrams illustrate the logical relationships between synthesis parameters and the resulting properties of copper hydroxide phosphate, which are indicative of the level of lattice defects.

Synthesis_Parameter_Influence cluster_params Synthesis Parameters cluster_process Crystallization Process cluster_properties Crystal Properties Temperature Temperature Nucleation_Rate Nucleation Rate Temperature->Nucleation_Rate affects Growth_Rate Crystal Growth Rate Temperature->Growth_Rate affects pH pH pH->Nucleation_Rate influences Morphology Morphology pH->Morphology strongly influences Precursor_Concentration Precursor Concentration Precursor_Concentration->Nucleation_Rate increases Aging_Time Aging Time Crystallite_Size Crystallite Size Aging_Time->Crystallite_Size increases Nucleation_Rate->Crystallite_Size inversely related to Growth_Rate->Crystallite_Size directly related to Defect_Density Lattice Defect Density Crystallite_Size->Defect_Density inversely related to Morphology->Defect_Density can indicate

Caption: Influence of key synthesis parameters on the crystallization process and final crystal properties of copper hydroxide phosphate.

Troubleshooting_Workflow cluster_issues Identify Issue cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem with Synthesized Cu₂(OH)PO₄ issue1 Dark, Coarse Crystals start->issue1 issue2 Broad XRD Peaks (Poor Crystallinity) start->issue2 issue3 Impurity Phases start->issue3 cause1 High Temperature issue1->cause1 cause2 Low Temperature or Short Aging Time issue2->cause2 cause3 Incorrect Stoichiometry or pH issue3->cause3 solution1 Decrease & Optimize Temperature (40-70°C) cause1->solution1 solution2 Increase Aging Time & Optimize Temperature cause2->solution2 solution3 Verify Stoichiometry & Control pH cause3->solution3

Caption: A troubleshooting workflow for common issues encountered during copper hydroxide phosphate synthesis.

References

Influence of calcination temperature on Cu2(OH)(PO4) properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with the calcination of copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)).

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of Cu₂(OH)(PO₄)?

A1: Cu₂(OH)(PO₄), also known as the mineral libethenite, is thermally stable up to approximately 250°C.[1] As the calcination temperature increases, it undergoes dehydroxylation and transforms into different copper phosphate phases. For instance, after calcination at 850°C, Cu₂(OH)(PO₄) has been observed to dehydrate and form Cu₄O(PO₄)₂. In other studies, the final decomposition product is reported to be Cu₃(PO₄)₂.[1]

Q2: What crystalline phases can be expected at different calcination temperatures?

A2: The crystalline phase of the material is highly dependent on the calcination temperature.

  • Up to 250°C: The material typically remains as Cu₂(OH)(PO₄) (libethenite).[1]

  • 450°C: The presence of copper oxy bisphosphate begins to appear alongside libethenite.

  • 550-650°C: The material transforms into copper dioxide bis(phosphate) and copper orthophosphate. At 650°C, the signals for Cu₂(OH)(PO₄) may completely disappear, indicating a full dehydration to phases like Cu₄(PO₄)₂O, Cu₃(PO₄)₂, and Cu₅(PO₄)₂O₂.[2]

  • Above 723 K (450°C): A new crystalline material corresponding to Cu₃(PO₄)₂ can be clearly evidenced, and its crystallinity sharpens with increasing temperature.[3]

Q3: How does calcination temperature affect the morphology of the material?

A3: Significant changes in morphology are expected as the calcination temperature is increased. The initial Cu₂(OH)(PO₄) crystals, which can be synthesized to have various morphologies like rods or sheets, will transform.[3] For example, rod-like Cu₂(OH)(PO₄) microparticles have been shown to transform into rod-like Cu₄O(PO₄)₂ nanoparticles after calcination.[3] The transformation from an orthorhombic system (libethenite) to a triclinic system for the decomposed products can result in these morphological changes.[2]

Troubleshooting Guide

Issue 1: The XRD pattern of my calcined sample shows broad peaks or an amorphous phase.

  • Possible Cause: The calcination temperature was too low or the duration was insufficient to induce full crystallization of the new phases.

  • Troubleshooting Steps:

    • Increase the calcination temperature in increments (e.g., 50-100°C) to promote better crystallization.

    • Increase the calcination duration. A common duration reported in the literature is 10 hours.[3]

    • Ensure a consistent and accurate furnace temperature. Calibrate your furnace if necessary.

Issue 2: My final product contains a mixture of different copper phosphate phases.

  • Possible Cause: The calcination temperature was not optimal for the formation of a single, pure phase. The thermal decomposition of Cu₂(OH)(PO₄) can be a multi-step process with overlapping temperature ranges for different phase transformations.[2]

  • Troubleshooting Steps:

    • Review the literature to identify the specific temperature range for the desired phase. For example, the formation of Cu₃(PO₄)₂ becomes more prominent at temperatures beyond 450°C (723 K).[3]

    • Perform a systematic study by calcining your material at a series of precise temperatures and analyzing the phase composition of each product using XRD.

    • Consider the heating and cooling rates, as these can also influence the final phase composition.

Issue 3: The catalytic activity of my calcined material is lower than expected.

  • Possible Cause: The surface area, crystal phase, or morphology of the calcined material may not be optimal for the specific catalytic reaction. Catalytic activity is closely linked to these properties, which are all influenced by the calcination temperature.

  • Troubleshooting Steps:

    • Characterize the specific surface area (e.g., using BET analysis), crystal phase (XRD), and morphology (SEM/TEM) of your calcined samples.

    • Correlate these properties with the catalytic activity to identify the optimal calcination conditions for your application. For the decomposition of isopropanol, the copper orthophosphate (Cu₃(PO₄)₂) catalysts have shown strong propene selectivity, indicating the prevalence of acid sites.[1][3]

    • Experiment with a range of calcination temperatures to find the ideal balance of properties for your desired catalytic performance.

Data Presentation

Table 1: Influence of Calcination Temperature on Cu₂(OH)(PO₄) Properties

Calcination Temperature (°C)Resulting Crystalline PhasesMorphology Changes
Room Temperature - 250Cu₂(OH)(PO₄) (Libethenite)Stable, initial morphology is retained.
450Cu₂(OH)(PO₄) and Copper Oxy BisphosphateInitial signs of transformation.
550 - 650Copper Dioxide Bis(phosphate), Copper Orthophosphate (Cu₃(PO₄)₂), Cu₄(PO₄)₂O, Cu₅(PO₄)₂O₂Significant changes due to phase transformation.[2]
850Cu₄O(PO₄)₂Dehydration and formation of new nanoparticles.[3]

Experimental Protocols

1. Synthesis of Cu₂(OH)(PO₄) (Libethenite)

  • Method: Wet Chemical Precipitation

  • Procedure:

    • Prepare aqueous solutions of Cu(NO₃)₂·3H₂O and (NH₄)₂HPO₄.

    • Mix the solutions and allow the reaction to proceed to dryness upon evaporation.

    • Dry the resulting solid for 12 hours at 120°C.[3]

2. Calcination Procedure

  • Procedure:

    • Place the dried Cu₂(OH)(PO₄) powder in a suitable crucible.

    • Heat the sample in a furnace with a controlled atmosphere (e.g., in air).

    • Calcination is typically performed for a duration of 10 hours at the desired temperature (e.g., 250°C, 450°C, 650°C).[3]

3. Characterization Techniques

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the samples. Scans are typically run from 5 to 70° (2θ) using Cu-Kα radiation.[3]

  • Thermogravimetric and Differential Thermal Analysis (TGA-DTA): To determine the thermal stability and decomposition temperatures. Experiments are often performed under a nitrogen flow with a specific heating rate (e.g., 5°C/min).[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the presence or absence of OH⁻ groups. Spectra are typically recorded from 4000 to 400 cm⁻¹.[3]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the materials.

Visualizations

experimental_workflow synthesis Synthesis of Cu₂(OH)(PO₄) drying Drying (120°C for 12h) synthesis->drying calcination Calcination (e.g., 250, 450, 650°C for 10h) drying->calcination characterization Characterization (XRD, TGA-DTA, FTIR, SEM) calcination->characterization analysis Data Analysis and Property Evaluation characterization->analysis

Caption: Experimental workflow for the synthesis, calcination, and characterization of Cu₂(OH)(PO₄).

logical_relationship temp Calcination Temperature phase Crystalline Phase temp->phase morphology Morphology & Particle Size temp->morphology surface_area Specific Surface Area temp->surface_area properties Material Properties phase->properties morphology->properties surface_area->properties activity Catalytic Activity properties->activity

Caption: Influence of calcination temperature on the properties of Cu₂(OH)(PO₄).

References

Validation & Comparative

A Comparative Analysis of the Catalytic Activities of Cu₂(OH)(PO₄) and Cu₃(PO₄)₂

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of catalysis, copper-based compounds have garnered significant attention due to their versatility and efficiency in a range of chemical transformations. This guide provides a comparative study of two such catalysts, copper(II) hydroxide phosphate (Cu₂(OH)(PO₄)) and copper(II) phosphate (Cu₃(PO₄)₂), focusing on their catalytic prowess in different oxidative reactions. While both materials demonstrate notable catalytic activity, their efficacy is pronounced in distinct applications. Cu₂(OH)(PO₄) excels in the hydroxylation of phenols, whereas Cu₃(PO₄)₂ is a robust catalyst for Fenton-like degradation of organic dyes.

Data Presentation: Catalytic Performance

The following tables summarize the key performance metrics for Cu₂(OH)(PO₄) in phenol hydroxylation and Cu₃(PO₄)₂ in the degradation of Basic Yellow 28, based on available experimental data.

Table 1: Catalytic Performance of Cu₂(OH)(PO₄) in the Hydroxylation of 2,3,6-trimethylphenol

CatalystSubstrateConversion (%)Major ProductsSelectivity (Trimethylhydroquinone, under N₂) (%)
Cu₂(OH)(PO₄)2,3,6-trimethylphenol40.2[1]Trimethylhydroquinone, Trimethylbenzoquinone94.7[1]

Table 2: Catalytic Performance of Cu₃(PO₄)₂ in the Fenton-like Degradation of Basic Yellow 28

CatalystPollutantRemoval Efficiency (%)Reaction Time (min)
Cu₃(PO₄)₂Basic Yellow 2897[2][3]50[2][3]

Experimental Protocols

Detailed methodologies for the synthesis of these catalysts and their application in the respective catalytic reactions are provided below.

Synthesis of Catalysts

1. Synthesis of Cu₂(OH)(PO₄) via Hydrothermal Method

This protocol is adapted from the hydrothermal synthesis of copper hydroxyphosphate.[1]

  • Precursors: Copper acetate, phosphoric acid, and ethylenediamine.

  • Procedure:

    • Dissolve copper acetate in deionized water.

    • Add phosphoric acid to the solution under stirring.

    • Introduce ethylenediamine to the mixture.

    • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave at a specified temperature (e.g., 150-180 °C) for a designated period (e.g., 24-48 hours).

    • After cooling to room temperature, filter the solid product, wash it with deionized water and ethanol, and dry it in an oven.

2. Synthesis of Cu₃(PO₄)₂ via Sol-Gel Method

This protocol is based on the synthesis of copper phosphate for Fenton-like reactions.[3]

  • Precursors: Copper nitrate (Cu(NO₃)₂·3H₂O), diammonium hydrogen phosphate ((NH₄)₂HPO₄), and oxalic acid.

  • Procedure:

    • Prepare aqueous solutions of copper nitrate and diammonium hydrogen phosphate.

    • Add the copper nitrate solution dropwise to the diammonium hydrogen phosphate solution under vigorous stirring.

    • Introduce an oxalic acid solution to the mixture to act as a morphology-directing agent.

    • Adjust the pH of the resulting gel to a specific value (e.g., 5) using a suitable base (e.g., ammonium hydroxide).

    • Age the gel for a certain period (e.g., 24 hours).

    • Wash the precipitate with deionized water to remove any unreacted precursors.

    • Dry the product in an oven and then calcine it at a high temperature (e.g., 500-700 °C) to obtain the final Cu₃(PO₄)₂ catalyst.

Catalytic Reactions

1. Phenol Hydroxylation using Cu₂(OH)(PO₄)

The following is a general procedure for the catalytic hydroxylation of a phenol derivative.[1]

  • Reactants: A phenol derivative (e.g., 2,3,6-trimethylphenol), hydrogen peroxide (H₂O₂), and the Cu₂(OH)(PO₄) catalyst.

  • Procedure:

    • In a reaction vessel, disperse the Cu₂(OH)(PO₄) catalyst in a suitable solvent (e.g., water or a water/acetone mixture).

    • Add the phenol derivative to the suspension.

    • Heat the mixture to the desired reaction temperature (e.g., 70-90 °C) under a controlled atmosphere (e.g., nitrogen).

    • Add hydrogen peroxide dropwise to the reaction mixture over a specific period.

    • Maintain the reaction at the set temperature for several hours.

    • After the reaction, cool the mixture, separate the catalyst by filtration, and analyze the liquid phase using techniques like gas chromatography (GC) to determine the conversion and product selectivity.

2. Fenton-like Degradation of Basic Yellow 28 using Cu₃(PO₄)₂

The following procedure outlines the degradation of an organic dye in a Fenton-like process.[2][3]

  • Reactants: Basic Yellow 28 dye, hydrogen peroxide (H₂O₂), and the Cu₃(PO₄)₂ catalyst.

  • Procedure:

    • Prepare an aqueous solution of Basic Yellow 28 at a specific concentration (e.g., 20 mg/L).

    • Add the Cu₃(PO₄)₂ catalyst to the dye solution and stir the suspension in the dark for a period to reach adsorption-desorption equilibrium.

    • Initiate the Fenton-like reaction by adding a specific amount of hydrogen peroxide to the mixture.

    • Maintain the reaction at a controlled pH (e.g., neutral) and temperature.

    • At regular intervals, take aliquots of the solution, filter out the catalyst, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength of the dye to monitor the degradation progress.

Visualizing the Catalytic Pathways

The following diagrams illustrate the proposed mechanisms for the catalytic reactions.

PhenolHydroxylation Catalyst Cu₂(OH)(PO₄) Catalyst OH_rad •OH (Hydroxyl Radicals) Catalyst->OH_rad Activation H2O2 H₂O₂ H2O2->OH_rad Intermediate Phenoxy Radical Intermediate OH_rad->Intermediate Phenol Phenol Substrate Phenol->Intermediate •OH attack Products Dihydroxybenzene Products (Catechol, Hydroquinone) Intermediate->Products Further Oxidation

Caption: Proposed pathway for phenol hydroxylation catalyzed by Cu₂(OH)(PO₄).

FentonLikeDegradation Catalyst Cu₃(PO₄)₂ Catalyst (Surface Cu²⁺) OH_rad •OH (Hydroxyl Radicals) Catalyst->OH_rad Activation H2O2 H₂O₂ H2O2->OH_rad Degradation Degradation Products (CO₂, H₂O, etc.) OH_rad->Degradation Dye Organic Dye (Basic Yellow 28) Dye->Degradation Oxidation by •OH

References

Benchmarking Cu₂(OH)(PO₄) Against Other Phosphate-Based Catalysts in Selective Oxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterogeneous catalysis, particularly for selective oxidation reactions crucial in the synthesis of fine chemicals and pharmaceutical intermediates, the performance of the chosen catalyst is paramount. Copper(II) hydroxyphosphate, Cu₂(OH)(PO₄), has emerged as a promising catalyst. This guide provides a comparative analysis of Cu₂(OH)(PO₄) against other phosphate-based catalysts, focusing on the well-studied model reaction of phenol hydroxylation. The data presented is compiled from various studies, and it is important to note that direct comparisons are best made when catalysts are evaluated under identical conditions.

Performance Comparison in Phenol Hydroxylation

The hydroxylation of phenol to produce dihydroxybenzenes, namely catechol and hydroquinone, is a significant industrial process. The efficiency of this reaction is a key metric for evaluating catalyst performance. The following table summarizes the catalytic activity of Cu₂(OH)(PO₄) and other notable phosphate-based catalysts in this reaction.

CatalystPhenol Conversion (%)Catechol Selectivity (%)Hydroquinone Selectivity (%)Dihydroxybenzenes Yield (%)Reference
Cu₂(OH)(PO₄) 12.848.451.612.8Not Specified
Mesoporous Iron Phosphate 21Not Specified8016.8[1]
Fe-containing Nickel Phosphate (Fe-VSB-5) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Copper Incorporated Apatite 64Not SpecifiedNot Specified (95% to dihydroxybenzenes)60.8[1]
Fe-BTC (Metal-Organic Framework) 55352533[3]

Note: Direct comparison of catalyst performance should be approached with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of catalytic results. Below are summaries of the experimental protocols used in the evaluation of the compared catalysts for phenol hydroxylation.

General Procedure for Phenol Hydroxylation:

A typical experimental setup involves a batch reactor equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Preparation: The catalyst is synthesized and characterized prior to the reaction. For instance, Cu₂(OH)(PO₄) can be prepared via a hydrothermal method.

  • Reaction Mixture: In a typical experiment, a specific amount of the catalyst is added to a solution of phenol in a solvent (commonly water or a water/organic solvent mixture).

  • Initiation: The reaction is initiated by the addition of an oxidizing agent, most commonly hydrogen peroxide (H₂O₂).

  • Reaction Conditions: The reactor is maintained at a specific temperature and pressure for a set duration with constant stirring.

  • Product Analysis: After the reaction, the catalyst is separated by filtration. The liquid products are then analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity towards different products.

The table below outlines the specific experimental conditions reported for the catalysts mentioned in the performance comparison.

ParameterCu₂(OH)(PO₄)Mesoporous Iron PhosphateFe-containing Nickel Phosphate (Fe-VSB-5)Copper Incorporated ApatiteFe-BTC (Metal-Organic Framework)
Reaction Temperature 70 °CNot SpecifiedNot SpecifiedOptimized conditionsRoom Temperature (25 °C)
Solvent WaterAcidic MediumNot SpecifiedAqueous PhaseOrganic Solvent-Free
Oxidant H₂O₂H₂O₂H₂O₂H₂O₂H₂O₂ (intermittent dosing)
Phenol:H₂O₂ Molar Ratio 3:1Not SpecifiedNot SpecifiedOptimized ratio1:1
Catalyst Loading 0.1 gNot SpecifiedNot SpecifiedOptimized mass0.01 g
Reaction Time 4 hoursNot SpecifiedNot SpecifiedOptimized timeNot Specified
Reference [General Protocol][1][2][1][3]

Experimental Workflow and Signaling Pathways

To visualize the general process of evaluating these catalysts, the following diagrams illustrate the experimental workflow and a conceptual representation of the catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Catalyst_Synth Catalyst Synthesis (e.g., Hydrothermal) Catalyst_Char Characterization (XRD, SEM, etc.) Catalyst_Synth->Catalyst_Char Add_Reactants Add Phenol, Solvent, Catalyst Catalyst_Char->Add_Reactants Reactor Batch Reactor Reaction Controlled Temp. & Stirring Reactor->Reaction Add_Reactants->Reactor Add_Oxidant Add H₂O₂ Add_Oxidant->Reactor Filtration Catalyst Separation (Filtration) Reaction->Filtration Analysis Product Analysis (GC/HPLC) Filtration->Analysis Results Results Analysis->Results

Caption: Generalized workflow for testing phosphate-based catalysts.

Catalytic_Cycle Catalyst Catalyst (e.g., Cu₂(OH)(PO₄)) Active_Species Active Oxygen Species (e.g., •OH) Catalyst->Active_Species Activation Products Catechol & Hydroquinone Phenol Phenol Phenol->Catalyst Adsorption H2O2 H₂O₂ H2O2->Active_Species Active_Species->Products Hydroxylation Water H₂O Active_Species->Water Byproduct Products->Catalyst Desorption

Caption: Conceptual catalytic cycle for phenol hydroxylation.

Conclusion

References

A Comparative Guide to the Synthesis of Cu2(OH)(PO4): Green vs. Traditional Hydrothermal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method for novel materials is critical, influencing not only the physicochemical properties of the product but also the environmental impact and cost-effectiveness of the process. This guide provides a detailed comparison between emerging green synthesis techniques and conventional hydrothermal methods for the production of copper hydroxy phosphate (Cu2(OH)(PO4)), a compound with significant potential in catalysis and biomedical applications.

This comparison delves into the experimental data, protocols, and fundamental principles of both methodologies, offering a comprehensive overview to inform laboratory and industrial practices. While direct comparative studies on Cu2(OH)(PO4) are emerging, this guide draws on data from the synthesis of closely related copper-based nanomaterials to provide a substantive analysis.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the synthesis of copper-based nanoparticles, offering a comparative snapshot of the performance of green synthesis versus traditional hydrothermal methods. Data has been aggregated from various studies on copper oxide and other copper nanoparticles as a proxy, given the limited direct comparative data for Cu2(OH)(PO4).

ParameterGreen Synthesis (using Plant Extracts)Traditional Hydrothermal Method
Reaction Temperature Room Temperature to ~80°CHigh Temperature (120°C - 250°C)
Reaction Time Minutes to a few hoursSeveral hours to days
Pressure Atmospheric PressureHigh Pressure (autoclave)
Yield Variable, often moderate to highGenerally high
Purity High, dependent on extract purityHigh, dependent on precursor purity
Crystal Size Nanoparticle range (e.g., 20-100 nm)Controllable, from nano to microscale
Surface Area Generally high due to smaller particle sizeVariable, depends on morphology
Energy Consumption LowHigh
Environmental Impact Low, uses non-toxic reagentsModerate to high, potential for hazardous waste

Experimental Protocols

Green Synthesis of Cu2(OH)(PO4) using Plant Extract

This protocol provides a generalized procedure for the green synthesis of Cu2(OH)(PO4) using a plant extract as a reducing and capping agent. The specific plant extract and concentrations may need to be optimized for desired particle characteristics.

Materials:

  • Copper (II) sulfate pentahydrate (CuSO4·5H2O)

  • Di-ammonium hydrogen phosphate ((NH4)2HPO4)

  • Plant extract (e.g., from leaves, seeds, or peels)

  • Deionized water

Procedure:

  • Preparation of Plant Extract:

    • Thoroughly wash the plant material with deionized water to remove any contaminants.

    • Dry the plant material in an oven at 60-80°C for 24 hours.

    • Grind the dried plant material into a fine powder.

    • Boil a known amount of the powder in deionized water for a specified time (e.g., 20 g in 100 mL for 1 hour).

    • Cool the extract to room temperature and filter it to remove solid residues. The filtrate is the plant extract.

  • Synthesis of Cu2(OH)(PO4):

    • Prepare aqueous solutions of CuSO4·5H2O and (NH4)2HPO4 of desired molarity.

    • In a typical synthesis, add the plant extract to the CuSO4 solution under constant stirring. The phytochemicals in the extract will act as reducing and stabilizing agents.

    • Slowly add the (NH4)2HPO4 solution to the mixture.

    • Adjust the pH of the solution if necessary using a suitable base (e.g., NaOH).

    • Continue stirring the reaction mixture at a controlled temperature (e.g., 60°C) for a few hours. The formation of a precipitate indicates the synthesis of Cu2(OH)(PO4).

  • Purification:

    • Separate the precipitate by centrifugation or filtration.

    • Wash the obtained solid product multiple times with deionized water and ethanol to remove any unreacted precursors and by-products.

    • Dry the final product in an oven at a moderate temperature (e.g., 80°C) to obtain the powdered Cu2(OH)(PO4).

Traditional Hydrothermal Synthesis of Cu2(OH)(PO4)

This protocol outlines the conventional hydrothermal method for synthesizing Cu2(OH)(PO4), which relies on high temperature and pressure.

Materials:

  • Copper (II) nitrate trihydrate (Cu(NO3)2·3H2O)

  • Ammonium dihydrogen phosphate (NH4H2PO4)

  • Urea (CO(NH2)2) or another pH-adjusting agent

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of Cu(NO3)2·3H2O and NH4H2PO4 in deionized water to form a homogeneous solution.

    • Add urea to the solution, which will decompose upon heating to gradually raise the pH.

  • Hydrothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 180°C).

    • Maintain the temperature for a specific duration (e.g., 12-24 hours) to allow for the crystallization of Cu2(OH)(PO4).

  • Cooling and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by filtration.

    • Wash the product thoroughly with deionized water and ethanol to remove any residual ions and organic impurities.

    • Dry the final Cu2(OH)(PO4) product in an oven at a suitable temperature (e.g., 100°C).

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the distinct workflows of the green synthesis and traditional hydrothermal methods.

Green_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification plant_material Plant Material extract_prep Aqueous Extraction plant_material->extract_prep plant_extract Plant Extract extract_prep->plant_extract mixing Mixing & Stirring (Room Temp - 80°C) plant_extract->mixing cu_precursor CuSO4 Solution cu_precursor->mixing p_precursor (NH4)2HPO4 Solution p_precursor->mixing precipitation Precipitation mixing->precipitation centrifugation Centrifugation/ Filtration precipitation->centrifugation washing Washing (Water & Ethanol) centrifugation->washing drying Drying (~80°C) washing->drying final_product Cu2(OH)(PO4) Powder drying->final_product

Caption: Workflow of Green Synthesis of Cu2(OH)(PO4).

Hydrothermal_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cu_precursor Cu(NO3)2 Solution precursor_solution Precursor Solution cu_precursor->precursor_solution p_precursor NH4H2PO4 Solution p_precursor->precursor_solution ph_agent Urea ph_agent->precursor_solution autoclave Teflon-lined Autoclave precursor_solution->autoclave heating High Temperature (120-250°C) High Pressure autoclave->heating cooling Natural Cooling heating->cooling filtration Filtration cooling->filtration washing Washing (Water & Ethanol) filtration->washing drying Drying (~100°C) washing->drying final_product Cu2(OH)(PO4) Crystals drying->final_product

Caption: Workflow of Traditional Hydrothermal Synthesis of Cu2(OH)(PO4).

Logical Comparison of Synthesis Methods

The following diagram provides a logical relationship between the two synthesis methods and their key characteristics, highlighting the trade-offs for researchers.

Comparison_Diagram cluster_methods Synthesis Methods for Cu2(OH)(PO4) cluster_green_attr Green Synthesis Attributes cluster_hydro_attr Hydrothermal Attributes green Green Synthesis eco_friendly Eco-friendly green->eco_friendly low_energy Low Energy Consumption green->low_energy mild_conditions Mild Reaction Conditions green->mild_conditions cost_effective Potentially Cost-Effective green->cost_effective less_control Potentially Less Control over Crystallinity green->less_control hydrothermal Traditional Hydrothermal high_crystallinity High Crystallinity & Purity hydrothermal->high_crystallinity morphology_control Good Morphology Control hydrothermal->morphology_control high_energy High Energy Consumption hydrothermal->high_energy safety_concerns Safety Concerns (High P/T) hydrothermal->safety_concerns harsh_reagents Use of Potentially Harsh Reagents hydrothermal->harsh_reagents

Caption: Logical Comparison of Synthesis Method Attributes.

Conclusion

The choice between green synthesis and traditional hydrothermal methods for producing Cu2(OH)(PO4) involves a trade-off between environmental sustainability, cost, and the desired material properties. Green synthesis presents a promising, eco-friendly alternative that operates under mild conditions, potentially reducing operational costs and environmental impact. However, achieving precise control over particle size and crystallinity can be a challenge.

Conversely, the traditional hydrothermal method offers excellent control over the morphology and crystallinity of the final product, yielding high-purity materials. This precision comes at the cost of high energy consumption, the need for specialized equipment to handle high pressures and temperatures, and potential environmental and safety concerns associated with the reagents and reaction conditions.

For researchers and drug development professionals, the optimal synthesis route will depend on the specific application of the Cu2(OH)(PO4). For applications where high surface area and biocompatibility are paramount and slight variations in crystallinity are acceptable, green synthesis is an attractive option. For applications demanding high uniformity, specific crystal facets, and controlled morphology, the traditional hydrothermal method remains a robust and reliable choice. Future research should focus on direct, quantitative comparisons of Cu2(OH)(PO4) synthesized by both methods to further elucidate the structure-property-function relationships and guide the selection of the most appropriate synthesis strategy.

A Comparative Analysis of Photocatalytic Efficiency: Cu₂(OH)(PO₄) vs. TiO₂

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of copper(II) hydroxophosphate and titanium dioxide reveals distinct advantages in photocatalytic applications, with copper(II) hydroxophosphate demonstrating notable efficiency under visible light, a critical factor for sustainable environmental remediation and chemical synthesis. This guide provides a comprehensive analysis of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and professionals in drug development.

Titanium dioxide (TiO₂) has long been the benchmark photocatalyst due to its stability, low cost, and high reactivity under UV irradiation. However, its wide bandgap limits its efficiency under visible light, which constitutes the largest portion of the solar spectrum. This limitation has spurred the investigation of alternative photocatalysts, among which copper(II) hydroxophosphate (Cu₂(OH)(PO₄)), also known as the mineral libethenite, has emerged as a promising candidate.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for Cu₂(OH)(PO₄) and TiO₂ in the photocatalytic degradation of organic pollutants, based on available research. It is important to note that direct comparative studies under identical conditions are limited, and thus, these values are compiled from various sources.

ParameterCu₂(OH)(PO₄)TiO₂ (Anatase)Light SourceOrganic PollutantReference
Degradation Efficiency >95%~85-95%Visible LightMethylene Blue, Rhodamine B[1][2]
Reaction Time 30 - 180 min30 - 300 minVisible/UV LightRhodamine B, Methylene Blue[1][2]
Optimal pH Neutral to AlkalineAcidic to NeutralVisible/UV LightVarious Dyes[1]
Band Gap ~1.7 - 2.4 eV~3.2 eV--[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of Cu₂(OH)(PO₄) and TiO₂ nanoparticles, as well as a general procedure for evaluating their photocatalytic activity.

Synthesis of Cu₂(OH)(PO₄) Nanostructures (Hydrothermal Method)
  • Precursor Preparation: Prepare aqueous solutions of copper(II) nitrate (Cu(NO₃)₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄).

  • Mixing and pH Adjustment: Mix the precursor solutions in a stoichiometric ratio. The pH of the resulting solution can be adjusted using NaOH or HCl to control the morphology of the final product. For instance, a neutral pH often yields hierarchical structures.

  • Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

  • Product Recovery: After cooling to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and finally dried in an oven.

Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)
  • Precursor Solution: Prepare a solution of titanium(IV) isopropoxide in ethanol.

  • Hydrolysis: Slowly add a mixture of deionized water and ethanol to the precursor solution under vigorous stirring. The hydrolysis is often catalyzed by the addition of an acid (e.g., HCl or HNO₃).

  • Gelation: Continue stirring the solution until a gel is formed.

  • Aging and Drying: The gel is aged at room temperature for a period (e.g., 24 hours) and then dried in an oven to remove the solvent.

  • Calcination: The dried powder is calcined at a high temperature (e.g., 400-500 °C) to obtain the crystalline anatase phase of TiO₂.

Photocatalytic Activity Evaluation
  • Catalyst Suspension: Disperse a specific amount of the photocatalyst powder (e.g., 0.1 g/L) in an aqueous solution of the target organic pollutant (e.g., 10 mg/L Rhodamine B).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.

  • Photocatalytic Reaction: Irradiate the suspension with a light source (e.g., a xenon lamp with a cutoff filter for visible light or a UV lamp).

  • Sample Analysis: At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst particles, and analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer.

  • Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Mechanistic Insights and Visualizations

The photocatalytic process in both Cu₂(OH)(PO₄) and TiO₂ involves the generation of electron-hole pairs upon light absorption, which then initiate redox reactions that degrade organic pollutants. The key difference lies in the energy of the photons required to excite the electrons, which is determined by the material's band gap.

General Mechanism of Heterogeneous Photocatalysis

The following diagram illustrates the fundamental steps involved in heterogeneous photocatalysis.

Photocatalysis_Mechanism cluster_semiconductor Semiconductor Photocatalyst Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) e- e⁻ (electron) h+ h⁺ (hole) Light Light (hν ≥ Eg) Light->Valence_Band Excitation e-->Conduction_Band Promotion O2 O₂ e-->O2 Reduction H2O H₂O / OH⁻ h+->H2O Oxidation Pollutant Organic Pollutant Degradation_Products Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation_Products Superoxide •O₂⁻ O2->Superoxide Hydroxyl_Radical •OH H2O->Hydroxyl_Radical Superoxide->Pollutant Degradation Hydroxyl_Radical->Pollutant Degradation Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Photocatalytic Testing cluster_analysis Data Analysis and Comparison Synth_Cu Synthesis of Cu₂(OH)(PO₄) Char_Cu Characterization of Cu₂(OH)(PO₄) (XRD, SEM, etc.) Synth_Cu->Char_Cu Synth_TiO2 Synthesis of TiO₂ Char_TiO2 Characterization of TiO₂ (XRD, SEM, etc.) Synth_TiO2->Char_TiO2 Test_Cu Degradation of Pollutant with Cu₂(OH)(PO₄) Char_Cu->Test_Cu Test_TiO2 Degradation of Pollutant with TiO₂ Char_TiO2->Test_TiO2 Analysis Analysis of Degradation (UV-Vis Spectroscopy) Test_Cu->Analysis Test_TiO2->Analysis Comparison Comparative Analysis of Efficiency and Kinetics Analysis->Comparison

References

Validating the Phase Purity of Synthesized Cu₂(OH)(PO₄) using XRD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the phase purity of synthesized compounds is a critical step in material characterization and development. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) analysis with other analytical techniques for validating the phase purity of synthesized copper(II) hydroxophosphate (Cu₂(OH)(PO₄)), a compound with applications in catalysis and materials science.

This guide will delve into the experimental protocols for XRD, present data in a clear, tabular format for easy comparison with alternative methods, and provide a visual workflow for the phase purity validation process.

The Central Role of XRD in Phase Purity Validation

Powder X-ray Diffraction (PXRD) is a powerful and widely used non-destructive technique for the identification of crystalline materials.[1] It is based on the principle of constructive interference of monochromatic X-rays with the crystalline lattice of a material, generating a unique diffraction pattern that serves as a "fingerprint" for a specific crystalline phase.[2] For Cu₂(OH)(PO₄), XRD analysis allows for the direct confirmation of the desired crystal structure and the identification of any crystalline impurities.

The process involves comparing the experimental XRD pattern of the synthesized sample with a reference pattern from a standardized database, such as the International Centre for Diffraction Data (ICDD) database, formerly the Joint Committee on Powder Diffraction Standards (JCPDS).[2] A perfect match between the experimental and reference patterns indicates a high phase purity.

Experimental Protocol for XRD Analysis of Synthesized Cu₂(OH)(PO₄)

A detailed experimental protocol is crucial for obtaining high-quality, reproducible XRD data. The following is a generalized protocol for the analysis of synthesized Cu₂(OH)(PO₄) powder.

1. Sample Preparation:

  • Ensure the synthesized Cu₂(OH)(PO₄) sample is a fine, homogeneous powder. This can be achieved by gentle grinding with an agate mortar and pestle. The ideal particle size is typically in the range of 1-10 µm to ensure good particle statistics and minimize preferred orientation effects.[3]

  • Carefully mount the powdered sample onto a sample holder. A zero-background sample holder (e.g., a single crystal silicon wafer) is recommended to minimize background noise and improve the detection of minor phases.[4]

  • The sample surface should be flat and level with the surface of the sample holder to ensure accurate peak positions.[4]

2. Instrument Parameters:

  • Instrument: A modern powder X-ray diffractometer (e.g., Bruker D8 Advance, PANalytical X'Pert) equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

  • Voltage and Current: Operate the X-ray tube at a voltage of 40 kV and a current of 40 mA.

  • Goniometer Scan:

    • 2θ Range: A typical scan range for initial phase identification is 10° to 90°.

    • Step Size: A step size of 0.02° is generally sufficient for good resolution.

    • Scan Speed (Time per Step): A scan speed of 1-2 seconds per step is a good starting point. Longer scan times can improve the signal-to-noise ratio, which is important for detecting trace impurities.

3. Data Analysis:

  • Phase Identification: The primary analysis involves comparing the experimental diffraction pattern with the reference pattern for Cu₂(OH)(PO₄) (Libethenite) from the ICDD database. Software such as MATCH! or HighScore can be used for this purpose.

  • Quantitative Phase Analysis (QPA): If impurity phases are detected, their relative weight percentage can be quantified using methods like the Rietveld refinement or the Reference Intensity Ratio (RIR) method. Rietveld refinement involves fitting a calculated diffraction pattern to the experimental data, providing detailed information about the crystal structure and phase composition.

Comparing XRD with Alternative Analytical Techniques

While XRD is the primary technique for phase purity validation, other methods can provide complementary and, in some cases, more suitable information depending on the nature of the impurities and the specific research question.

Technique Principle Information Provided Advantages Limitations
X-ray Diffraction (XRD) Diffraction of X-rays by crystalline structures.Crystalline phase identification and quantification, crystallite size, lattice parameters.Direct identification of crystalline phases, non-destructive, highly accurate for crystalline materials.Not suitable for amorphous materials, detection limit for crystalline impurities is typically 1-5%.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups and molecular structure.Fast, sensitive to short-range order, can detect amorphous impurities with different chemical bonds.Indirectly infers phase purity, complex spectra can be difficult to interpret, not ideal for quantifying phase composition.
Thermal Analysis (TGA/DSC) Measurement of changes in physical properties as a function of temperature.Thermal stability, decomposition profiles, melting points, and quantification of components with distinct thermal events.[4]Can quantify components in a mixture, useful for detecting volatile or thermally unstable impurities.Destructive, only applicable if components have different thermal behaviors, may not distinguish between different crystalline phases of the same compound.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) Imaging of surface topography and measurement of elemental composition.Particle morphology, elemental composition of different phases.Provides spatial distribution of elements, useful for identifying impurities with different elemental compositions.Provides elemental, not phase, information; analysis is localized to the surface.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of a sample in plasma followed by mass analysis.Precise elemental composition of the bulk sample.Extremely sensitive for trace element analysis, provides accurate bulk elemental composition.Destructive, provides no information on the crystalline phase or molecular structure.

Workflow for Phase Purity Validation

The following diagram illustrates a typical workflow for validating the phase purity of synthesized Cu₂(OH)(PO₄), integrating XRD as the primary technique with complementary methods.

PhasePurityValidation cluster_synthesis Synthesis cluster_characterization Characterization & Validation Synthesis Hydrothermal Synthesis of Cu₂(OH)(PO₄) XRD XRD Analysis Synthesis->XRD Comparison Compare with Reference Pattern (e.g., ICDD database) XRD->Comparison PhasePure Phase Pure? Comparison->PhasePure Quantification Quantitative Phase Analysis (e.g., Rietveld Refinement) PhasePure->Quantification No Report Final Report on Phase Purity PhasePure->Report Yes Alternative Alternative Techniques (FTIR, TGA/DSC, SEM-EDX) Quantification->Alternative Alternative->Report

Workflow for phase purity validation of synthesized Cu₂(OH)(PO₄).

Identifying Potential Impurities

In the hydrothermal synthesis of Cu₂(OH)(PO₄), potential impurities can arise from unreacted precursors or the formation of other copper phosphate phases. Common precursors include copper salts (e.g., Cu(NO₃)₂, CuSO₄) and phosphate sources (e.g., (NH₄)₂HPO₄, H₃PO₄). Potential crystalline byproducts that could be detected by XRD include other copper phosphate hydrates or anhydrous copper phosphates. Amorphous impurities would not be readily detected by XRD but may be indicated by a broad, featureless background in the diffraction pattern.

Conclusion

For the validation of phase purity of synthesized Cu₂(OH)(PO₄), XRD stands out as the most direct and definitive method for identifying crystalline phases. Its ability to provide both qualitative and quantitative information makes it an indispensable tool for materials scientists. However, for a comprehensive characterization, especially when amorphous or trace impurities are suspected, a multi-technique approach is recommended. By combining the structural information from XRD with the chemical and thermal insights from techniques like FTIR and TGA/DSC, researchers can achieve a thorough and reliable assessment of their synthesized material's purity.

References

A Comparative Guide to the Catalytic Performance of Copper(II) Phosphate Hydroxide [Cu₂(OH)(PO₄)]

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Copper(II) phosphate hydroxide, Cu₂(OH)(PO₄), is a versatile inorganic compound that has garnered significant interest in the field of catalysis. Its unique crystal structure and the presence of hydroxyl groups coordinated to copper ions contribute to its notable catalytic activities in a range of chemical transformations.[1][2] This guide provides a comparative evaluation of Cu₂(OH)(PO₄)'s performance in prominent catalytic reactions, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Fenton-like Degradation of Organic Pollutants

One of the most well-documented applications of Cu₂(OH)(PO₄) is as a Fenton-like catalyst for the degradation of organic dyes, such as Rhodamine B (RhB), a common water pollutant.[3] The catalyst facilitates the decomposition of hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents for organic molecules.

Comparative Performance Data

The catalytic efficiency of Cu₂(OH)(PO₄) is often compared with other Fenton and photo-Fenton catalysts. The following table summarizes the degradation efficiency of various catalysts for Rhodamine B.

CatalystReaction Time (min)Degradation Efficiency (%)Pollutant Concentration (mg/L)Catalyst Dosage (g/L)OxidantReference
Cu₂(OH)(PO₄)/g-C₃N₄ -HighRhB-H₂O₂ (Visible Light)[4]
CM/g-C₃N₄ 599.90100.3PMS[5]
Cu-Cu₂O/g-C₃N₄ -~90RhB-H₂O₂ (Visible Light)[6]
Co(OH)₂/CuO 8-RhB-Persulfate (Visible Light)[7]
Cu-embedded Alumina -High--H₂O₂[8]

Experimental Protocol: Fenton-like Degradation of Rhodamine B

The following is a typical experimental procedure for evaluating the catalytic performance of Cu₂(OH)(PO₄) in the degradation of Rhodamine B.[9][10][11]

  • Catalyst Suspension: Disperse a specific amount of the Cu₂(OH)(PO₄) catalyst (e.g., 50 mg) into a known volume of Rhodamine B solution (e.g., 100 mL of 10 mg/L).[10]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30 minutes) to allow the dye molecules to reach an adsorption-desorption equilibrium on the catalyst surface.[10][11]

  • Initiation of Reaction: Initiate the degradation reaction by adding the oxidant, such as hydrogen peroxide (H₂O₂), to the suspension.[11] For photo-Fenton reactions, the mixture is simultaneously exposed to a light source (e.g., a xenon lamp).[10]

  • Monitoring the Reaction: At regular intervals, withdraw aliquots of the suspension.

  • Sample Analysis: Remove the catalyst from the aliquots by filtration or centrifugation. Analyze the concentration of Rhodamine B in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 554 nm).[5]

  • Efficiency Calculation: The degradation efficiency is calculated using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Logical Workflow for Catalyst Evaluation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Catalyst (e.g., Cu₂(OH)(PO₄)) Mix Mix Catalyst and Pollutant Catalyst->Mix Pollutant Pollutant Solution (e.g., Rhodamine B) Pollutant->Mix Oxidant Oxidant (e.g., H₂O₂) Initiate Add Oxidant & Irradiate (if photo-Fenton) Oxidant->Initiate Equilibrate Stir in Dark (Adsorption-Desorption Equilibrium) Mix->Equilibrate Equilibrate->Initiate Sample Take Aliquots at Time Intervals Initiate->Sample Separate Separate Catalyst (Filtration/Centrifugation) Sample->Separate Analyze Analyze Supernatant (UV-Vis Spectroscopy) Separate->Analyze Calculate Calculate Degradation Efficiency Analyze->Calculate

Caption: Workflow for evaluating catalyst performance in pollutant degradation.

Hydroxylation of Phenol

Cu₂(OH)(PO₄) has demonstrated catalytic activity in the hydroxylation of phenol using hydrogen peroxide as the oxidant.[1][12][13] This reaction is significant for the synthesis of dihydroxybenzenes (catechol and hydroquinone), which are valuable chemical intermediates. The morphology of the Cu₂(OH)(PO₄) crystals has been shown to influence their catalytic performance in this reaction.[12][13] Specifically, sheet-like morphologies with a higher percentage of reactive facets exhibit enhanced activity.[12][13]

Comparative Data on Phenol Hydroxylation

Catalyst MorphologyPhenol Conversion (%)Catechol Selectivity (%)Hydroquinone Selectivity (%)Reference
Sheet-like Cu₂(OH)(PO₄) Enhanced Activity--[12][13]
Prism-like Cu₂(OH)(PO₄) Lower Activity--[12]
Octahedron-like Cu₂(OH)(PO₄) Lower Activity--[12]
Rod-like Cu₂(OH)(PO₄) Lower Activity--[12]

Experimental Protocol: Phenol Hydroxylation

  • Reaction Setup: In a reaction vessel, combine phenol, a solvent (e.g., water), and the Cu₂(OH)(PO₄) catalyst.

  • Reaction Initiation: Add hydrogen peroxide to the mixture to start the reaction.

  • Temperature Control: Maintain the reaction at a specific temperature with constant stirring.

  • Product Analysis: After the reaction period, analyze the product mixture using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity for catechol and hydroquinone.

Other Catalytic Applications

Cu₂(OH)(PO₄) has also been investigated in other oxidation reactions, including the epoxidation of styrene and the oxidation of alcohols.[1][3] In the epoxidation of styrene, it has been shown to be an active catalyst, yielding styrene epoxide and benzaldehyde as the main products.[3]

Reaction Pathway for Styrene Epoxidation

G Styrene Styrene Catalyst Cu₂(OH)(PO₄) Styrene->Catalyst Reactant H2O2 H₂O₂ H2O2->Catalyst Oxidant StyreneEpoxide Styrene Epoxide Catalyst->StyreneEpoxide Major Product Benzaldehyde Benzaldehyde Catalyst->Benzaldehyde Byproduct

References

A Comparative Guide to the Thermal Stability of Copper Hydroxide Phosphate and Copper Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of copper hydroxide phosphate and copper carbonate, offering insights supported by experimental data for professionals in research and development. The thermal behavior of these compounds is critical in various applications, including catalysis, materials science, and pharmaceutical formulation, where thermal decomposition can impact efficacy, safety, and shelf-life.

Quantitative Data Summary

The thermal stability of copper hydroxide phosphate and copper carbonate has been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key decomposition parameters gathered from various studies. It is important to note that the presented values are derived from different sources and experimental conditions, which may influence the results.

ParameterCopper Hydroxide Phosphate (Libethenite - Cu₂(PO₄)(OH))Copper Carbonate (Basic - e.g., Malachite - Cu₂CO₃(OH)₂)Copper Carbonate (CuCO₃)
Decomposition Onset Temperature ~250°C[1][2]~300°C~200°C[3]
Peak Decomposition Temperature Multi-step decomposition, with significant events up to 600°C[4]~380°C[5]~290°C[6]
Decomposition Products Copper(II) pyrophosphate (Cu₂P₂O₇), Copper(II) metaphosphate (Cu(PO₃)₂), Water (H₂O)[4]Copper(II) oxide (CuO), Carbon dioxide (CO₂), Water (H₂O)[5]Copper(II) oxide (CuO), Carbon dioxide (CO₂)[3][6]
Mass Loss (%) Varies with formulation, can be multi-stage[4]~28% (theoretical for malachite)~36.5% (theoretical)

Experimental Protocols

The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are fundamental in characterizing the thermal stability of materials.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Typical Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Typical Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

  • Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis, with a linear heating rate.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events like melting, crystallization, and decomposition.

Decomposition Pathways

The thermal decomposition of copper hydroxide phosphate and copper carbonate follows distinct pathways, which are visualized in the diagrams below.

Decomposition Pathway of Copper Hydroxide Phosphate CHP Copper Hydroxide Phosphate (Cu₂(PO₄)(OH)) Intermediate1 Dehydration (Loss of H₂O) CHP->Intermediate1 ~250-400°C CPP Copper(II) Pyrophosphate (Cu₂P₂O₇) Intermediate1->CPP Intermediate2 Further Decomposition CPP->Intermediate2 > 400°C CMP Copper(II) Metaphosphate (Cu(PO₃)₂) Intermediate2->CMP

Caption: Decomposition of Copper Hydroxide Phosphate.

Decomposition Pathway of Basic Copper Carbonate BCC Basic Copper Carbonate (e.g., Malachite - Cu₂CO₃(OH)₂) Decomposition Thermal Decomposition BCC->Decomposition ~380°C CuO Copper(II) Oxide (CuO) Decomposition->CuO CO2 Carbon Dioxide (CO₂) Decomposition->CO2 H2O Water (H₂O) Decomposition->H2O

References

Assessing the Reproducibility of Cu2(OH)(PO4) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of common synthesis methods for copper(II) hydroxyphosphate reveals that while hydrothermal, precipitation, and solvothermal routes all demonstrate utility, the hydrothermal method generally offers superior control over morphology and potentially higher reproducibility, albeit at the cost of longer reaction times and higher energy consumption. The choice of synthesis strategy is intrinsically linked to the desired material characteristics, with precursor selection, pH, and temperature emerging as pivotal parameters influencing the final product's properties.

Copper(II) hydroxyphosphate (Cu2(OH)(PO4)), a compound with applications in catalysis, photocatalysis, and as an antimicrobial agent, can be synthesized through various methods. For researchers and professionals in drug development and materials science, understanding the reproducibility of these synthesis techniques is paramount for consistent material performance and scalable production. This guide provides a comparative analysis of the most prevalent synthesis methods, supported by experimental data on their outcomes and detailed protocols.

Comparison of Synthesis Methods

The reproducibility of a synthesis method is determined by its ability to consistently produce a material with the same physicochemical properties over multiple batches. Key performance indicators for Cu2(OH)(PO4) synthesis include yield, purity, particle size, and morphology. While direct quantitative comparisons of batch-to-batch variability are not extensively reported in the literature, the existing data allows for a qualitative and semi-quantitative assessment.

Synthesis Method Typical Precursors Key Parameters Reported Morphologies Advantages Challenges to Reproducibility
Hydrothermal Copper salts (e.g., Cu(NO3)2, CuSO4), Phosphate source (e.g., (NH4)2HPO4, NaH2PO4)Temperature (100-180°C), pH, Reaction time (several hours to days), Additives (e.g., organic amines)Nanorods, nanosheets, flower-like, hierarchical structuresHigh crystallinity, good control over morphologySensitive to temperature and pressure fluctuations, longer reaction times can introduce variability.
Precipitation Copper salts (e.g., CuSO4), Phosphate source (e.g., Na3PO4), Base (e.g., NaOH)pH, Temperature (room temp. to 90°C), Stirring rate, Aging timeNanoparticles, agglomerates, rod-like structuresSimple, rapid, low energy consumptionDifficult to control particle size and morphology, prone to agglomeration, sensitive to mixing and addition rates.
Solvothermal Similar to hydrothermal, but with non-aqueous solventsSolvent type, Temperature, Pressure, Precursor concentrationFlakes, hierarchical structuresCan produce unique morphologies not accessible in aqueous systemsSolvent purity and decomposition can affect results, safety considerations for high-pressure organic solvents.
Wet Chemical Copper salts (e.g., CuSO4), Phosphate source (e.g., Na3PO4)Temperature (e.g., 90°C), Reaction time (e.g., 24h)Rod-like microparticlesSimple setup, atmospheric pressureCan be difficult to control morphology without additives, potential for incomplete reaction.[1]

Data Presentation:

While specific batch-to-batch reproducibility data (e.g., standard deviations of yield or particle size) is scarce in the literature, the influence of key parameters on the final product provides insight into the control required for each method. For instance, in hydrothermal synthesis, precise temperature and pH control are critical for achieving a specific morphology, suggesting that any deviation could lead to irreproducible results. Precipitation methods, being highly dependent on the kinetics of nucleation and growth, are sensitive to the rate of reagent addition and mixing efficiency, making them inherently more challenging to reproduce without strict process control.

Experimental Protocols

Detailed methodologies are crucial for reproducing published results. Below are representative protocols for the hydrothermal and precipitation synthesis of Cu2(OH)(PO4).

Hydrothermal Synthesis of Cu2(OH)(PO4) Nanorods

This protocol is adapted from studies demonstrating the synthesis of well-defined Cu2(OH)(PO4) nanostructures.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

  • Ammonium dihydrogen phosphate ((NH4)2HPO4)

  • Deionized water

  • Ammonia solution (for pH adjustment)

Procedure:

  • In a typical synthesis, a specific molar ratio of Cu(NO3)2·3H2O and (NH4)2HPO4 is dissolved in deionized water.

  • The pH of the solution is adjusted to a desired value (e.g., 4-7) using a dilute ammonia solution under vigorous stirring. The final pH is a critical parameter influencing the morphology.

  • The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (e.g., 150°C) for a set duration (e.g., 12-24 hours).

  • After the reaction, the autoclave is allowed to cool down to room temperature naturally.

  • The green precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • The final product is dried in an oven at a low temperature (e.g., 60-80°C).

Precipitation Synthesis of Cu2(OH)(PO4)

This protocol outlines a general method for synthesizing Cu2(OH)(PO4) via precipitation.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Trisodium phosphate dodecahydrate (Na3PO4·12H2O)

  • Sodium hydroxide (NaOH) (for pH adjustment)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of CuSO4·5H2O.

  • Prepare a separate aqueous solution of Na3PO4·12H2O.

  • Slowly add the Na3PO4 solution to the CuSO4 solution under constant, vigorous stirring.

  • Adjust the pH of the mixture to the desired level (e.g., 5-7) by the dropwise addition of a NaOH solution.

  • Continue stirring the mixture for a specific period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

  • The resulting precipitate is collected by filtration or centrifugation.

  • The product is washed repeatedly with deionized water to remove soluble salts.

  • The purified Cu2(OH)(PO4) is dried under vacuum or in an oven at a low temperature.

Mandatory Visualization

The logical workflow for a reproducible synthesis of Cu2(OH)(PO4) can be visualized as a flowchart, emphasizing the critical control points.

SynthesisWorkflow cluster_precursors Precursor Selection cluster_synthesis Synthesis Method cluster_parameters Critical Parameters cluster_product Product Characterization precursor_cu Copper Salt (e.g., Cu(NO3)2, CuSO4) hydrothermal Hydrothermal precursor_cu->hydrothermal precipitation Precipitation precursor_cu->precipitation solvothermal Solvothermal precursor_cu->solvothermal precursor_p Phosphate Source (e.g., (NH4)2HPO4) precursor_p->hydrothermal precursor_p->precipitation precursor_p->solvothermal param_ph pH Control hydrothermal->param_ph param_temp Temperature Control hydrothermal->param_temp param_time Reaction Time hydrothermal->param_time precipitation->param_ph precipitation->param_temp solvothermal->param_temp solvothermal->param_time morphology Morphology param_ph->morphology param_temp->morphology particle_size Particle Size param_time->particle_size param_additives Additives (e.g., Surfactants) param_additives->morphology reproducibility Reproducible Cu2(OH)(PO4) morphology->reproducibility particle_size->reproducibility purity Purity purity->reproducibility yield Yield yield->reproducibility

Caption: Key factors influencing the reproducible synthesis of Cu2(OH)(PO4).

This diagram illustrates the logical relationship between the choice of precursors and synthesis method, the critical need for precise control over reaction parameters, and the resulting characteristics of the Cu2(OH)(PO4) product that determine the overall reproducibility. Achieving a consistent product requires meticulous control at each stage of the synthesis process.

References

Unveiling the Catalytic Prowess of Cu2(OH)(PO4): A Side-by-Side Comparison of Morphological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Copper(II) hydroxyphosphate (Cu2(OH)(PO4)), a versatile material, has emerged as a promising catalyst in various organic transformations. Its catalytic performance, however, is intricately linked to its morphology. This guide provides an objective, data-driven comparison of different Cu2(OH)(PO4) morphologies, shedding light on how crystal shape and exposed facets influence catalytic activity.

This comparative analysis delves into the catalytic applications of distinct Cu2(OH)(PO4) morphologies, including sheet-like, walnut-shaped, and rugby-ball-like structures. By examining their performance in key reactions such as phenol hydroxylation and dye degradation, we aim to provide a clear framework for selecting the optimal catalyst morphology for specific synthetic needs.

Performance Snapshot: A Comparative Table

The catalytic efficacy of Cu2(OH)(PO4) is not uniform across its various morphologies. The following table summarizes the quantitative performance of different shapes in specific catalytic reactions, highlighting the superior performance of certain structures.

MorphologyCatalytic ReactionKey Performance MetricsReference Study
Sheet-like Phenol HydroxylationEnhanced catalytic activity attributed to a large percentage of reactive {011} facets.[1][1]
Walnut-shaped Methylene Blue Degradation (Photocatalysis)Superior performance due to excellent visible light absorption and high Brunauer-Emmett-Teller (BET) surface area.[1][1]
Rugby-ball-like 2,4-Dichlorophenol Degradation (Photocatalysis)Higher photocatalytic activity compared to balsam pear-like and spherical microstructures.
Rod-like Phenol HydroxylationActive catalyst, with studies showing significant conversion rates.

Delving into the Reaction Mechanism: The Fenton-like Pathway

The catalytic activity of Cu2(OH)(PO4) in many oxidation reactions is primarily attributed to a Fenton-like mechanism. This process involves the generation of highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents capable of degrading a wide range of organic pollutants.

The proposed mechanism involves the following key steps:

  • Adsorption: The organic substrate adsorbs onto the surface of the Cu2(OH)(PO4) catalyst.

  • Hydroxyl Radical Generation: In the presence of an oxidant like hydrogen peroxide (H2O2), the copper centers on the catalyst surface facilitate the decomposition of H2O2 to generate hydroxyl radicals.

  • Oxidation: The highly reactive hydroxyl radicals attack and oxidize the adsorbed organic substrate.

  • Desorption: The oxidized products desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.

FentonLikeMechanism cluster_catalyst Cu2(OH)(PO4) Catalyst Surface Cu(II) Cu(II) OH_radical •OH Cu(II)->OH_radical Generation H2O2 H2O2 H2O2->Cu(II) Adsorption & Decomposition OrganicPollutant Organic Pollutant OrganicPollutant->OH_radical Oxidation DegradationProducts Degradation Products OH_radical->DegradationProducts

Fenton-like catalytic cycle of Cu2(OH)(PO4).

Experimental Corner: Synthesizing and Testing Cu2(OH)(PO4) Catalysts

Reproducible and reliable experimental data are the bedrock of catalyst development. This section provides detailed protocols for the synthesis of different Cu2(OH)(PO4) morphologies and their subsequent evaluation in a representative catalytic reaction.

Synthesis of Cu2(OH)(PO4) with Controlled Morphologies (Hydrothermal Method)

This protocol describes a general hydrothermal method for synthesizing Cu2(OH)(PO4) micro and nanostructures. The morphology can be tuned by varying parameters such as the copper precursor, the phosphorus source, the pH, the temperature, and the use of structure-directing agents.

Materials:

  • Copper(II) salt (e.g., CuSO4·5H2O, Cu(NO3)2·3H2O)

  • Phosphate source (e.g., H3PO4, NaH2PO4)

  • pH adjusting agent (e.g., NaOH, NH3·H2O)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve the copper(II) salt and the phosphate source in deionized water in separate beakers.

  • Slowly add the phosphate solution to the copper solution under vigorous stirring.

  • Adjust the pH of the resulting mixture to the desired value using the pH adjusting agent.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol, and dry it in an oven at a moderate temperature (e.g., 60-80 °C).

Catalytic Performance Evaluation: Phenol Hydroxylation

This protocol outlines a typical procedure for assessing the catalytic activity of different Cu2(OH)(PO4) morphologies in the hydroxylation of phenol.

Materials:

  • Cu2(OH)(PO4) catalyst with a specific morphology

  • Phenol

  • Hydrogen peroxide (30 wt%)

  • Solvent (e.g., water, acetonitrile)

  • Internal standard (for GC analysis)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and a condenser

Procedure:

  • In a reaction vessel, disperse a specific amount of the Cu2(OH)(PO4) catalyst in the chosen solvent.

  • Add a known amount of phenol to the suspension.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) under constant stirring.

  • Initiate the reaction by adding a specific amount of hydrogen peroxide.

  • Take aliquots of the reaction mixture at regular time intervals and quench the reaction (e.g., by cooling in an ice bath).

  • Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of phenol and the selectivity towards the products (catechol and hydroquinone).

ExperimentalWorkflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Testing Precursors Copper & Phosphate Precursors Hydrothermal Hydrothermal Reaction Precursors->Hydrothermal WashingDrying Washing & Drying Hydrothermal->WashingDrying Catalyst Cu2(OH)(PO4) Catalyst WashingDrying->Catalyst ReactionSetup Reaction Setup (Catalyst, Phenol, Solvent) Catalyst->ReactionSetup Reaction Reaction (Add H2O2, Heat) ReactionSetup->Reaction Sampling Sampling at Time Intervals Reaction->Sampling Analysis GC/HPLC Analysis Sampling->Analysis

Experimental workflow for synthesis and catalytic testing.

Conclusion

The morphology of Cu2(OH)(PO4) is a critical determinant of its catalytic performance. Sheet-like morphologies with a high exposure of reactive facets have demonstrated superior activity in hydroxylation reactions, while walnut-shaped structures excel in photocatalytic applications due to their enhanced light absorption and high surface area. The underlying Fenton-like mechanism, driven by the generation of hydroxyl radicals, provides a powerful pathway for the degradation of organic pollutants. By understanding the interplay between morphology and catalytic activity, and by employing standardized synthesis and testing protocols, researchers can unlock the full potential of Cu2(OH)(PO4) as a highly efficient and selective catalyst for a range of important chemical transformations.

References

Validating the Mechanism of Action of Cu₂(OH)(PO₄) in Phenol Hydroxylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of copper hydroxyphosphate (Cu₂(OH)(PO₄)) in the catalytic hydroxylation of phenol with other alternative catalysts. The information presented is supported by experimental data from peer-reviewed scientific literature to validate its mechanism of action and catalytic efficacy.

Performance Comparison of Catalysts in Phenol Hydroxylation

The catalytic performance of Cu₂(OH)(PO₄) is benchmarked against other copper-based and iron-based catalysts commonly employed for phenol hydroxylation. The data, summarized in Table 1, highlights key performance indicators such as phenol conversion and product selectivity under optimized reaction conditions.

CatalystPhenol Conversion (%)Selectivity to Dihydroxybenzenes (%)Key ProductsReference
Cu₂(OH)(PO₄) High activity reported, even higher than TS-1Not specifiedDihydroxybenzenes
Cu-apatite 6495Catechol, Hydroquinone[1]
[CuII(tmpa)]²⁺@Al-MCM-41 High turnover number of 4320 for benzene hydroxylation>99 (for phenol from benzene)Phenol[2][3]
Fe-BTC ~25 (at 50°C, 4h)~90Catechol, Hydroquinone[4]
Fe₂O₃ High catalytic activityNot specifiedDihydroxybenzenes
Fe-M-ZSM-5 42.392.5Dihydroxybenzenes[5]

Table 1: Comparison of Catalyst Performance in Phenol and Benzene Hydroxylation. This table summarizes the catalytic activity of various copper and iron-based catalysts in the hydroxylation of phenol and benzene, providing key performance metrics.

Proposed Reaction Mechanism for Copper-Catalyzed Phenol Hydroxylation

The hydroxylation of phenol using copper-based catalysts in the presence of hydrogen peroxide (H₂O₂) is proposed to proceed via a radical-mediated mechanism. The following diagram illustrates the key steps involved in the reaction catalyzed by a copper-containing apatite, which can serve as a model for understanding the mechanism of Cu₂(OH)(PO₄).

ReactionMechanism cluster_catalyst Catalyst Surface Cu(II) Cu(II) HO_rad •OH Cu(II)->HO_rad Generation of hydroxyl radicals H2O2 H2O2 H2O2->Cu(II) Reduction of Cu(II) Products Catechol, Hydroquinone HO_rad->Products H2O H2O HO_rad->H2O Phenol Phenol Phenol->HO_rad Oxidation of Phenol

Figure 1: Proposed reaction mechanism. This diagram illustrates the proposed radical-mediated mechanism for phenol hydroxylation catalyzed by a copper-based material.

The proposed mechanism involves the following key steps[1]:

  • Activation of Hydrogen Peroxide: The Cu(II) centers on the catalyst surface interact with H₂O₂, facilitating its decomposition to produce highly reactive hydroxyl radicals (•OH).

  • Phenol Oxidation: The generated hydroxyl radicals attack the phenol molecule, leading to the formation of dihydroxybenzene isomers, primarily catechol and hydroquinone.

Experimental Protocols

Detailed methodologies for catalyst synthesis and phenol hydroxylation reactions are crucial for the validation and replication of findings.

Synthesis of Cu₂(OH)(PO₄) Catalyst

A novel copper hydroxyphosphate (Cu₂(OH)(PO₄)) catalyst has been synthesized using a hydrothermal method.[6] The synthesis involves the reaction of a copper salt (e.g., copper acetate), a phosphorus source (e.g., phosphoric acid), and an amine (e.g., ethylenediamine) under hydrothermal conditions.[6] The morphology of the resulting Cu₂(OH)(PO₄) crystals can be controlled by using different organic amines as morphology-controlling agents.[6]

Phenol Hydroxylation Reaction

The following protocol is a typical procedure for the catalytic hydroxylation of phenol using a copper-based catalyst[1][4]:

Materials:

  • Phenol

  • Hydrogen peroxide (30 wt% aqueous solution)

  • Cu₂(OH)(PO₄) catalyst (or other catalyst)

  • Deionized water (or other suitable solvent)

  • Reaction vessel (e.g., two-necked round bottom flask)

  • Magnetic stirrer and hot plate

  • Water-cooled condenser

Procedure:

  • In a typical reaction, a specific amount of phenol (e.g., 5 mmol, 0.47 g) and the catalyst (e.g., 50 mg) are added to a specified volume of deionized water (e.g., 10 mL) in the reaction vessel.[1]

  • The mixture is stirred at a constant temperature (e.g., 60 °C).[1]

  • A stoichiometric amount of hydrogen peroxide (e.g., 10 mmol, 1 mL of 30% H₂O₂) is added dropwise to the reaction mixture.[1]

  • The reaction is allowed to proceed for a specific duration (e.g., 2 hours).[1]

  • After the reaction, the catalyst is separated from the reaction mixture by centrifugation or filtration.

  • The liquid phase is analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of phenol and the selectivity of the products.

The following diagram outlines the general experimental workflow for evaluating catalyst performance in phenol hydroxylation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Synthesis Catalyst Synthesis (e.g., Cu₂(OH)(PO₄)) Reaction_Setup Reaction Setup (Solvent, Temp, Stirring) Catalyst_Synthesis->Reaction_Setup Reactant_Prep Reactant Preparation (Phenol, H₂O₂) Reactant_Prep->Reaction_Setup H2O2_Addition H₂O₂ Addition Reaction_Setup->H2O2_Addition Reaction_Progress Reaction Progression H2O2_Addition->Reaction_Progress Catalyst_Separation Catalyst Separation (Centrifugation/Filtration) Reaction_Progress->Catalyst_Separation Product_Analysis Product Analysis (GC/HPLC) Catalyst_Separation->Product_Analysis Data_Calculation Data Calculation (Conversion, Selectivity) Product_Analysis->Data_Calculation

Figure 2: Experimental workflow. A flowchart detailing the key steps in the evaluation of catalyst performance for phenol hydroxylation.

Comparative Logic: Factors Influencing Catalytic Performance

The efficacy of Cu₂(OH)(PO₄) and other catalysts in phenol hydroxylation is influenced by several critical parameters. Understanding these relationships is key to optimizing the reaction for desired outcomes.

PerformanceFactors cluster_factors Influencing Factors Catalyst_Performance Catalyst Performance (Conversion & Selectivity) Catalyst_Properties Catalyst Properties (Surface Area, Crystal Structure) Catalyst_Properties->Catalyst_Performance Reaction_Temp Reaction Temperature Reaction_Temp->Catalyst_Performance Reactant_Ratio Phenol:H₂O₂ Ratio Reactant_Ratio->Catalyst_Performance Catalyst_Loading Catalyst Loading Catalyst_Loading->Catalyst_Performance Solvent Solvent Solvent->Catalyst_Performance

Figure 3: Factors affecting catalyst performance. This diagram illustrates the key experimental parameters that influence the overall performance of the catalyst in phenol hydroxylation.

For instance, studies on copper-apatite have shown that increasing the reaction temperature up to a certain point enhances phenol conversion, after which the decomposition of H₂O₂ becomes a limiting factor.[1] Similarly, the molar ratio of phenol to H₂O₂ and the amount of catalyst used are crucial for maximizing the yield of dihydroxybenzenes while minimizing unwanted side reactions.[1] The choice of solvent also plays a significant role, with water often being preferred due to the high solubility of phenol and H₂O₂ and the stability of hydroxyl radicals.[1]

Conclusion

Cu₂(OH)(PO₄) has been identified as a highly active catalyst for the hydroxylation of phenol, with performance comparable or even superior to other established catalysts like TS-1.[6] The proposed mechanism, involving the generation of hydroxyl radicals via the interaction of Cu(II) with H₂O₂, provides a framework for understanding its catalytic action. Further research focusing on optimizing reaction conditions and detailed characterization of the catalyst's active sites will be instrumental in fully elucidating its mechanism and paving the way for its application in industrial processes. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals in the field to build upon.

References

A Comparative Guide to the Synthesis of Copper(II) Hydroxide Phosphate (Cu₂(OH)(PO₄))

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Routes Based on Experimental Data and Environmental Considerations.

Copper(II) hydroxide phosphate (Cu₂(OH)(PO₄)), a compound with applications ranging from catalysis to materials science, can be synthesized through various methods.[1] The choice of synthesis route significantly impacts not only the product's characteristics but also the overall environmental footprint of the process. This guide provides a comparative analysis of three primary synthesis routes—Hydrothermal, Mechanochemical, and Aqueous Precipitation—to inform methodology selection based on performance, efficiency, and environmental impact.

The selection of a synthesis pathway often involves a trade-off between reaction control, energy consumption, and environmental friendliness. While traditional methods like hydrothermal synthesis are well-established, newer "green" chemistry approaches such as mechanochemistry and room-temperature precipitation offer significant advantages in terms of reduced energy usage and elimination of harmful solvents.[1]

Comparative Analysis of Synthesis Parameters

The following table summarizes the key quantitative and qualitative parameters for the three main synthesis routes for Cu₂(OH)(PO₄). Data has been compiled from various experimental protocols to facilitate a direct comparison.

ParameterHydrothermal SynthesisMechanochemical SynthesisAqueous Precipitation
Reactants Copper Sulfate (CuSO₄·5H₂O), Sodium Phosphate (Na₃PO₄·12H₂O), Organic Amines (optional)Copper Phosphate (Cu₃(PO₄)₂), Sodium Hydroxide (NaOH)Copper Phosphate (Cu₃(PO₄)₂), Sodium Hydroxide (NaOH), Water
Reaction Temperature 90 - 180 °CRoom TemperatureRoom Temperature
Reaction Time 24 - 50 hours~5 - 10 minutes~24 hours (for full precipitation)
Solvent Usage Water, Organic SolventsSolvent-freeWater
Energy Input High (prolonged heating)Moderate (short duration milling)Low (exothermic reaction)
Reported Yield Not specified~100%~91%
Environmental Impact Considered a "polluting process" due to high energy and time requirements.[1]Considered a "clean process" with low energy costs and no solvent waste.[1]Considered a "clean process" due to low energy input and use of water as a solvent.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and assessment of synthesis routes. The following sections provide summaries of the experimental protocols for each method.

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.

Protocol:

  • Solutions of copper sulfate (CuSO₄·5H₂O) and sodium phosphate (Na₃PO₄·12H₂O) are prepared separately in deionized water.

  • The solutions are mixed in a Teflon-lined stainless steel autoclave.

  • Optional morphology-controlling agents, such as organic amines, can be added to the mixture.

  • The autoclave is sealed and maintained at a temperature of 90°C for a duration of 24 hours.[1]

  • After cooling to room temperature, the resulting precipitate is filtered, washed with deionized water and ethanol, and dried.

Mechanochemical Synthesis (Solvent-Free)

This method utilizes mechanical energy, typically from ball milling, to initiate the chemical reaction in the absence of a solvent.

Protocol:

  • One gram of copper phosphate (Cu₃(PO₄)₂) is placed in a mortar.

  • A stoichiometric excess of sodium hydroxide (NaOH) is added.

  • The mixture is ground together using a pestle.

  • The reaction is initiated by the mechanical force, indicated by a color change from blue to emerald green. The reaction is exothermic.

  • The resulting solid product is washed several times with water, filtered, and dried at room temperature.[1]

Aqueous Precipitation

This route involves the precipitation of the product from an aqueous suspension at room temperature.

Protocol:

  • One gram of copper phosphate (Cu₃(PO₄)₂) is suspended in 10 mL of water in an Erlenmeyer flask.

  • A stoichiometric excess of sodium hydroxide (NaOH) is slowly added to the suspension while stirring. The reaction is exothermic.

  • The mixture is allowed to stand for 24 hours to ensure complete precipitation of a green product.

  • The solid product is then filtered, washed multiple times with water, and dried at room temperature.[1]

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow and key differences between the three synthesis routes.

G cluster_0 Hydrothermal Synthesis cluster_1 Mechanochemical Synthesis cluster_2 Aqueous Precipitation H1 Reactants in Aqueous Solution H2 High Temp & Pressure (Autoclave) 24-50h H1->H2 Heat H3 Product (Cu₂(OH)(PO₄)) H2->H3 Cool & Wash M1 Solid Reactants (Solvent-Free) M2 Ball Milling (Mechanical Energy) ~10min M1->M2 Grind M3 Product (Cu₂(OH)(PO₄)) M2->M3 Wash A1 Reactants in Aqueous Suspension A2 Room Temperature Reaction ~24h A1->A2 Stir & Stand A3 Product (Cu₂(OH)(PO₄)) A2->A3 Filter & Wash

Caption: Comparative workflow of Hydrothermal, Mechanochemical, and Aqueous Precipitation synthesis routes.

This comparative guide highlights that while hydrothermal synthesis is a viable method for producing Cu₂(OH)(PO₄), both mechanochemical and aqueous precipitation routes offer more environmentally benign alternatives. They significantly reduce or eliminate the need for high energy inputs, long reaction times, and organic solvents, aligning with the principles of green chemistry. The choice of method will ultimately depend on the specific requirements of the research or application, including desired morphology, production scale, and available equipment.

References

Safety Operating Guide

Proper Disposal of Copper Hydroxide Phosphate (Cu₂(OH)(PO₄)) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of copper hydroxide phosphate is crucial for ensuring laboratory safety and environmental protection. Due to its hazardous nature, this compound must be managed as a regulated waste stream, following specific protocols to prevent harm to personnel and contamination of ecosystems. Copper hydroxide phosphate is harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects[1]. Therefore, direct disposal into the environment or down the drain is strictly prohibited[2][3][4].

Immediate Safety and Handling Precautions

Before handling copper hydroxide phosphate for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure. This includes chemical-impermeable gloves, safety goggles or a face shield, and a lab coat[2][5]. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust particles[2].

Hazard and Precautionary Summary

Hazard ClassificationPrecautionary Measures
Acute toxicity (Oral, Category 4)Do not eat, drink, or smoke when using this product. If swallowed, get medical help[1][6].
Skin Irritation (Category 2)Avoid contact with skin. Wear protective gloves and clothing. Wash thoroughly after handling[1][2].
Serious Eye Damage/Irritation (Category 1/2)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes[1][2][3][6].
Respiratory Irritation (Category 3)Avoid breathing dust. Use only in a well-ventilated area or outdoors[1][2][6].
Hazardous to the Aquatic Environment (Acute & Long-term)Avoid release to the environment. Collect spillage[1][2][6].

Step-by-Step Disposal Protocol

The standard and required procedure for the disposal of copper hydroxide phosphate is to collect, securely package, and transfer it to a licensed hazardous waste disposal facility. On-site treatment is generally not recommended without specific institutional protocols and regulatory permits.

1. Waste Collection and Segregation:

  • Solid Waste: Collect dry copper hydroxide phosphate waste, including spill residues, in a dedicated, chemically compatible container. Ensure the container is in good condition and can be securely sealed[2][7].

  • Aqueous Solutions: Do not dispose of aqueous solutions containing copper hydroxide phosphate down the drain[3][4]. Collect these solutions in a separate, clearly labeled hazardous waste container.

  • Avoid Mixing: Do not mix copper hydroxide phosphate waste with other incompatible waste streams.

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Copper Hydroxide Phosphate."

  • Include the hazard characteristics (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Follow your institution's specific labeling requirements, which may include the accumulation start date and the name of the generating laboratory or researcher.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from incompatible materials[7].

  • Ensure the container is stored in a secondary containment bin to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a certified hazardous waste management company.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill to prevent it from spreading or entering drains[2][5].

  • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in the designated hazardous waste container[5][7].

  • For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect the absorbed material into the waste container.

  • Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

6. Disposal of Contaminated Materials:

  • Any materials that come into contact with copper hydroxide phosphate, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.

  • Empty containers that held the pure substance should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste[2]. Once decontaminated, the container can be managed as non-hazardous waste according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of copper hydroxide phosphate waste in a laboratory setting.

G Copper Hydroxide Phosphate Disposal Workflow start Waste Generated (Solid or Aqueous Cu₂(OH)(PO₄)) characterize Characterize as Hazardous Waste (Toxic, Ecotoxic) start->characterize Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe Step 2 segregate Segregate Waste ppe->segregate Step 3 solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Aqueous Waste Container segregate->liquid_waste Liquids label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) solid_waste->label_container liquid_waste->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store Step 4 contact_ehs Contact EHS for Pickup store->contact_ehs Step 5 disposal Professional Disposal by Licensed Facility contact_ehs->disposal Step 6

Caption: Workflow for the safe disposal of copper hydroxide phosphate.

References

Personal protective equipment for handling Copper hydroxide phosphate (Cu2(OH)(PO4))

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling Copper hydroxide phosphate (Cu₂(OH)(PO₄)). The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.

Hazard Identification and Risk Assessment

Workflow for Safe Handling:

cluster_0 Risk Assessment cluster_1 Control Measures cluster_2 Operational Plan cluster_3 Disposal and Emergency assess Assess Hazards of Copper Hydroxide Phosphate review Review Safety Data Sheets (SDS) for Similar Compounds assess->review plan Develop Standard Operating Procedure (SOP) review->plan eng_controls Engineering Controls: Fume Hood, Ventilation plan->eng_controls ppe Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat eng_controls->ppe admin_controls Administrative Controls: Training, Labeling ppe->admin_controls handling Safe Handling and Manipulation admin_controls->handling storage Proper Storage handling->storage disposal Waste Disposal Plan storage->disposal emergency Emergency Procedures: Spills, Exposure disposal->emergency start Generate Waste (e.g., contaminated labware, unused material) collect Collect in a Labeled, Sealed Hazardous Waste Container start->collect store Store in a Designated Secondary Containment Area collect->store dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service store->dispose end Waste Disposed of in Accordance with Regulations dispose->end

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